Imidazo[1,2-A]pyrimidine-6-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6(12)5-3-9-7-8-1-2-10(7)4-5/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCKAWIBTUJQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944896-64-4 | |
| Record name | imidazo[1,2-a]pyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyrimidine-6-carboxylic acid from 2-Aminopyrimidine Derivatives
Foreword: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine scaffold represents a "privileged" heterocyclic system in medicinal chemistry and drug development. This fused bicyclic structure, containing both imidazole and pyrimidine rings, is a cornerstone in the design of novel therapeutic agents due to its broad spectrum of biological activities.[1][2] Compounds incorporating this core have demonstrated significant potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[3][4][5][6] The structural rigidity of the scaffold, combined with its capacity for diverse functionalization, allows for precise tuning of its pharmacodynamic and pharmacokinetic properties, making it a highly attractive target for synthetic chemists.
This guide provides a comprehensive, field-proven methodology for the synthesis of a key derivative, Imidazo[1,2-a]pyrimidine-6-carboxylic acid, starting from a readily available 2-aminopyrimidine precursor. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative chemical principles.
Part 1: Strategic Analysis of the Synthetic Route
The direct synthesis of this compound from unsubstituted 2-aminopyrimidine presents a significant regiochemical challenge. Electrophilic substitution on the pre-formed imidazo[1,2-a]pyrimidine ring preferentially occurs at the C3 position on the imidazole moiety, making direct functionalization at the C6 position of the pyrimidine ring inefficient.[7]
Therefore, a more robust and industrially scalable strategy involves a two-step approach:
-
Construction of the Heterocyclic Core: Building the imidazo[1,2-a]pyrimidine scaffold using a starting material where the C6 position is pre-functionalized with a group that can be readily converted to a carboxylic acid. A methyl group is an ideal precursor for this purpose.
-
Oxidative Functionalization: Converting the methyl group at the C6 position into the target carboxylic acid via a controlled oxidation reaction.
This strategy ensures high regioselectivity and leverages well-established, high-yielding chemical transformations. Our selected starting material for this pathway is 2-amino-5-methylpyrimidine . The C5 position of this precursor directly corresponds to the C6 position in the final fused heterocyclic product.
Overall Synthetic Workflow
The diagram below outlines the strategic two-step synthesis from the selected precursor to the final product.
Caption: High-level workflow for the two-step synthesis.
Part 2: Mechanistic Insights and Rationale
Step 1: The Chichibabin-Type Cyclocondensation
The formation of the imidazo[1,2-a]pyrimidine core is a classic example of a condensation reaction between a 2-amino-azaheterocycle and an α-halocarbonyl compound.[5][8]
Mechanism:
-
Initial N-Alkylation: The more nucleophilic endocyclic nitrogen atom (N1) of 2-amino-5-methylpyrimidine attacks the electrophilic carbon of chloroacetaldehyde, displacing the chloride ion to form an N-alkylated intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a five-membered hemiaminal intermediate.
-
Dehydration: This intermediate readily undergoes dehydration (loss of a water molecule) under the heated, slightly acidic conditions generated in situ, leading to the formation of the aromatic imidazole ring and yielding the stable 6-methylimidazo[1,2-a]pyrimidine product.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. research.uees.edu.ec [research.uees.edu.ec]
- 8. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Imidazo[1,2-a]pyrimidine-6-carboxylic acid: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-a]pyrimidine-6-carboxylic acid is a heterocyclic organic compound featuring a fused imidazole and pyrimidine ring system. This core scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies for this compound, serving as a critical resource for researchers engaged in drug discovery and development.
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, recognized for its versatile pharmacological activities.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological effects, including anti-cancer, anti-viral, anti-microbial, anti-fungal, and anti-inflammatory properties.[1] The structural rigidity and the presence of multiple nitrogen atoms for hydrogen bonding and other interactions make it an attractive framework for the design of potent and selective therapeutic agents. The carboxylic acid moiety at the 6-position of the imidazo[1,2-a]pyrimidine ring system provides a key functional handle for further chemical modifications and the exploration of structure-activity relationships (SAR).
Chemical Structure and Properties
The fundamental characteristics of this compound are summarized below.
Molecular Structure
The structure of this compound consists of a planar, bicyclic aromatic system. The fusion of the imidazole and pyrimidine rings creates a unique electronic distribution that influences its chemical reactivity and biological interactions.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅N₃O₂ | [2] |
| Molecular Weight | 163.13 g/mol | [2] |
| CAS Number | 944896-64-4 | [2] |
| PubChem CID | 55262622 | [3] |
| Appearance | Solid | N/A |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Solubility | Not available | N/A |
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process. A plausible and efficient synthetic route involves the initial preparation of a key intermediate, 2-aminopyrimidine-5-carboxylic acid, followed by a cyclization reaction to form the fused imidazo[1,2-a]pyrimidine ring system.
Synthetic Pathway Overview
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The synthesis of the key intermediate, 2-aminopyrimidine-5-carboxylic acid, is achieved through the hydrolysis of its corresponding methyl ester.
Protocol: Hydrolysis of Methyl 2-aminopyrimidine-5-carboxylate [4]
-
Dissolve methyl 2-aminopyrimidine-5-carboxylate (1 equivalent) in a mixture of methanol and a small amount of water.
-
Add lithium hydroxide (LiOH) (2.55 equivalents) to the solution.
-
Stir the reaction mixture at 60 °C overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Dilute the residue with water and adjust the pH to 4 with 1 M HCl.
-
Collect the resulting white precipitate of 2-aminopyrimidine-5-carboxylic acid by vacuum filtration.
Causality: The use of lithium hydroxide, a strong base, facilitates the saponification of the methyl ester to the corresponding carboxylic acid. The subsequent acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution, allowing for its isolation.
The final step involves the cyclization of 2-aminopyrimidine-5-carboxylic acid with a suitable C2 synthon, such as bromoacetaldehyde, to construct the imidazole ring.
Generalized Protocol: Cyclization Reaction
-
Suspend 2-aminopyrimidine-5-carboxylic acid (1 equivalent) in a suitable solvent such as ethanol or DMF.
-
Add bromoacetaldehyde (or its diethyl acetal followed by acid-catalyzed hydrolysis in situ) (1-1.2 equivalents).
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude product by filtration or by removing the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Causality: This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the pyrimidine ring by bromoacetaldehyde, followed by an intramolecular condensation between the newly introduced aldehyde function and the exocyclic amino group, leading to the formation of the fused imidazole ring.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyrimidine core. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid group and the nitrogen atoms within the ring system. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (typically >160 ppm). The chemical shifts of the aromatic carbons will provide information about the electronic environment within the fused ring system.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong absorption band around 1700 cm⁻¹ will indicate the C=O stretching of the carboxyl group. The spectrum will also show characteristic absorptions for C-H, C=C, and C=N bonds within the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 163.13. Fragmentation patterns could provide further structural information.
Applications in Drug Discovery and Medicinal Chemistry
The Imidazo[1,2-a]pyrimidine scaffold is a cornerstone in the development of novel therapeutic agents. The introduction of a carboxylic acid at the 6-position offers a valuable point for modification to enhance potency, selectivity, and pharmacokinetic properties.
Potential Therapeutic Targets
Derivatives of the imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine core have been investigated as inhibitors of various biological targets, including:
-
Wnt/β-catenin signaling pathway: This pathway is often deregulated in various cancers, and its inhibition is a promising strategy for cancer therapy.[1]
-
Protein Kinases: These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases.
-
Microbial Enzymes: The scaffold has been explored for the development of new antibacterial and antifungal agents.
Caption: Potential intervention points of Imidazo[1,2-a]pyrimidine derivatives in the Wnt/β-catenin signaling pathway.
Conclusion
This compound represents a valuable building block in the synthesis of novel compounds with potential therapeutic applications. Its rigid, aromatic core and the presence of a versatile carboxylic acid handle make it an attractive starting point for the development of new drugs targeting a range of diseases. This guide has provided a comprehensive overview of its chemical properties, structure, and a plausible synthetic route, which will be of significant utility to researchers in the fields of organic synthesis and medicinal chemistry. Further research into the biological activities of this specific compound and its derivatives is warranted to fully explore its therapeutic potential.
References
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to Imidazo[1,2-a]pyrimidine-6-carboxylic acid
The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that offer both structural diversity and potent biological activity. Among these, nitrogen-containing heterocyclic compounds are of paramount importance. The imidazo[1,2-a]pyrimidine nucleus, a fused nitrogen-bridged heterocyclic system, has emerged as a "privileged scaffold" of significant interest to biological chemists and the pharmaceutical industry.[1][2] This is due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets.[3][4]
Derivatives of this core structure exhibit a broad spectrum of pharmacological activities, including anti-cancer, antiviral, antimicrobial, anti-inflammatory, and antifungal properties.[1][5] Several preclinical and clinical drug candidates, such as the anxiolytics divaplon and fasiplon, have featured the imidazo[1,2-a]pyrimidine motif, cementing its therapeutic potential.[1][3] This guide focuses on a specific, functionalized derivative: This compound . We will provide a comprehensive overview of its chemical identity, synthesis, properties, and its significance for researchers and scientists in drug development.
PART 1: Core Molecular Identity
A precise understanding of a compound's fundamental properties is the bedrock of all further research and development.
Nomenclature and Registration
Chemical Structure
The structure consists of a pyrimidine ring fused with an imidazole ring, with a carboxylic acid group substituted at the 6-position. This carboxylic acid moiety serves as a critical functional handle for further chemical modification and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
Caption: Chemical structure of this compound.
Physicochemical Properties (Predicted)
While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on its structure. These parameters are critical for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling in early-stage drug discovery.
| Property | Predicted Value | Significance in Drug Development |
| LogP | ~0.5 - 1.5 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~75-85 Ų | Suggests good potential for oral bioavailability (typically <140 Ų). |
| Hydrogen Bond Donors | 2 | Influences solubility and receptor binding interactions. |
| Hydrogen Bond Acceptors | 4 | Affects solubility and the potential for forming interactions with biological targets. |
| Rotatable Bonds | 1 | Low number suggests conformational rigidity, which can be favorable for binding affinity. |
PART 2: Synthesis and Characterization
The synthesis of the imidazo[1,2-a]pyrimidine scaffold is well-established, with the most common method being the Chichibabin reaction.[3] This involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound.[8]
Retrosynthetic Analysis
A plausible synthetic route for this compound would involve disconnecting the imidazole ring, leading back to a functionalized 2-aminopyrimidine precursor.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. americanelements.com [americanelements.com]
- 7. 944896-64-4|this compound|BLD Pharm [bldpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
"Imidazo[1,2-A]pyrimidine-6-carboxylic acid" derivatives synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Imidazo[1,2-a]pyrimidine-6-carboxylic Acid Derivatives
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and characterization of this compound derivatives. The document emphasizes the rationale behind methodological choices, ensuring both scientific rigor and practical applicability.
The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyrimidine ring system is a fused heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its recurrence in a multitude of biologically active compounds, capable of interacting with diverse biological targets.[3][4] Derivatives of this core exhibit a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5]
The incorporation of a carboxylic acid group at the 6-position introduces a key functional handle. This group can serve as a crucial pharmacophore for interacting with biological targets (e.g., through hydrogen bonding or salt bridge formation) or as a synthetic anchor for further molecular elaboration, such as in the creation of prodrugs or the attachment to larger molecular assemblies.
Core Synthetic Strategies: Building the Heterocyclic Framework
The construction of the imidazo[1,2-a]pyrimidine core can be achieved through several strategic approaches. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and considerations of efficiency and scalability.
Strategy 1: Multi-Component Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all starting materials.[6] This approach is favored for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity.
The Groebke–Blackburn–Bienaymé (GBB) Reaction: The GBB reaction is a cornerstone MCR for synthesizing imidazo-fused heterocycles.[6][7] In the context of our target scaffold, it involves the acid-catalyzed condensation of a 2-aminopyrimidine, an aldehyde, and an isocyanide.
-
Causality: The choice of a 2-aminopyrimidine bearing a carboxyl group at the 5-position (which becomes the 6-position post-cyclization) is a direct and efficient strategy to install the required carboxylic acid functionality from the outset. The reaction proceeds through the formation of a nitrilium ion intermediate, which undergoes an intramolecular cyclization to yield the final fused heterocyclic system.[7] Microwave irradiation is often employed to accelerate reaction rates and improve yields.[6][8]
Caption: General scheme of the Groebke–Blackburn–Bienaymé (GBB) three-component reaction.
Strategy 2: Classical Condensation Reactions
This traditional approach, analogous to the Tschitschibabin reaction, involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound.[8][9]
-
Mechanism & Rationale: The synthesis proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyrimidine attacks the α-carbon of the carbonyl compound, displacing the halide. This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl, leading to cyclization and dehydration to form the aromatic imidazole ring.[9] This method is robust and particularly useful when specific α-haloketones are readily available. Using an α-halo-β-ketoester allows for the direct installation of an ester group, which can be subsequently hydrolyzed to the carboxylic acid.
Strategy 3: Intramolecular Ullmann C-N Coupling
The Ullmann condensation is a copper-catalyzed reaction that forms carbon-nitrogen bonds.[10][11] An intramolecular variant can be a powerful tool for the final ring-closing step in a multi-step synthesis.
-
Application & Justification: This strategy is typically employed when constructing more complex, sterically hindered, or polycyclic systems.[12] The synthesis would first involve constructing a precursor containing a pyrimidine ring and an appropriately positioned side chain with a leaving group (e.g., a halide) on an N-aryl substituent. The copper catalyst facilitates the intramolecular coupling between the pyrimidine nitrogen and the aryl halide to form the fused imidazole ring.[10][12] While often requiring higher temperatures than other methods, modern ligand-accelerated protocols have made this reaction more versatile and efficient.[10]
Comprehensive Characterization: A Self-Validating System
Unambiguous structural confirmation is paramount. A multi-technique approach ensures the identity, purity, and detailed structural features of the synthesized derivatives are fully elucidated.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation in solution.
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. Key signals for an this compound derivative include characteristic doublets and doublet of doublets in the aromatic region (typically δ 7.0-9.5 ppm) corresponding to the protons on the heterocyclic core.[13][14] The proton of the carboxylic acid is often broad and may appear at δ 10-13 ppm, though it can exchange with deuterated solvents like D₂O.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the carboxylic acid gives a characteristic signal in the downfield region (δ 160-180 ppm). The carbons of the fused heterocyclic system appear in the aromatic region (δ 100-160 ppm).[3][13][15]
-
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. Electrospray ionization (ESI) is a common technique, typically showing a prominent [M+H]⁺ ion.[3][13][16]
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups. For the target molecules, a broad absorption band around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a sharp, strong absorption around 1680-1710 cm⁻¹ corresponds to the C=O stretch.[3][16][17]
Definitive Structural Elucidation
-
Single-Crystal X-ray Crystallography: This is the gold standard for unambiguous structure determination.[18] It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[5][18] Obtaining high-quality single crystals is a prerequisite for this analysis.[18]
Caption: A typical workflow for the characterization of newly synthesized compounds.
Experimental Protocols
Protocol: Synthesis of a Representative Derivative via GBB Reaction
Synthesis of 2-phenyl-3-(tert-butyl)-imidazo[1,2-a]pyrimidine-6-carboxylic acid
-
Materials: 2-Amino-pyrimidine-5-carboxylic acid (1.0 mmol, 1 equiv.), Benzaldehyde (1.0 mmol, 1 equiv.), tert-Butyl isocyanide (1.1 mmol, 1.1 equiv.), Ammonium chloride (NH₄Cl) (0.2 mmol, 0.2 equiv.), Methanol (5 mL).
-
Procedure:
-
To a 10 mL microwave vial, add 2-amino-pyrimidine-5-carboxylic acid, benzaldehyde, methanol, and a magnetic stir bar.
-
Add ammonium chloride to the suspension, followed by the dropwise addition of tert-butyl isocyanide.
-
Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 30 minutes.
-
After cooling to room temperature, a precipitate will have formed.
-
Collect the solid by vacuum filtration.
-
Wash the collected solid sequentially with cold methanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted starting materials and soluble impurities.
-
Dry the product under vacuum to yield the title compound as a solid.
-
-
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The crude product's identity is initially confirmed by LC-MS before proceeding with further purification or full characterization.
Protocol: Sample Preparation for NMR Analysis
-
Weigh approximately 5-10 mg of the purified, dry sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as carboxylic acid protons are readily observable).
-
Cap the tube and vortex or sonicate gently until the sample is fully dissolved.
-
If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
The sample is now ready for analysis.
Data Presentation
The following table summarizes representative data for a series of hypothetical derivatives synthesized using the methods described.
| Compound ID | R-group (at C2) | Yield (%) | M.p. (°C) | Key ¹H NMR Signals (δ, ppm in DMSO-d₆) | [M+H]⁺ (m/z) |
| DA-01 | Phenyl | 85 | 275-277 | 12.9 (br s, 1H, COOH), 9.3 (s, 1H), 8.8 (d, 1H), 7.5-7.9 (m, 6H) | 321.14 |
| DA-02 | 4-Chlorophenyl | 82 | 291-293 | 13.0 (br s, 1H, COOH), 9.4 (s, 1H), 8.9 (d, 1H), 7.6-8.0 (m, 5H) | 355.10 |
| DA-03 | 4-Methoxyphenyl | 79 | 268-270 | 12.8 (br s, 1H, COOH), 9.2 (s, 1H), 8.7 (d, 1H), 7.1-7.8 (m, 5H), 3.8 (s, 3H) | 351.15 |
Conclusion
The synthesis and characterization of this compound derivatives are well-established processes that leverage both classical and modern synthetic methodologies. Multi-component reactions, in particular, offer an efficient and versatile route to these valuable scaffolds. A rigorous and multi-faceted characterization approach, combining spectroscopic and crystallographic techniques, is essential for validating the structure and purity of these compounds, which are of significant interest to the drug discovery and development community.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. bio-conferences.org [bio-conferences.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
A Spectroscopic Guide to Imidazo[1,2-a]pyrimidine-6-carboxylic Acid and Its Derivatives
This technical guide provides an in-depth analysis of the spectroscopic characteristics of imidazo[1,2-a]pyrimidine-6-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. While direct, comprehensive spectral data for this specific parent compound is not extensively published, this document synthesizes information from a wide array of its derivatives to construct a reliable and detailed spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing compounds containing the imidazo[1,2-a]pyrimidine core.
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents with applications ranging from anxiolytics to anticancer and antimicrobial agents.[1][2][3][4][5] The functionalization of this core, particularly at the 6-position with a carboxylic acid group, offers a critical handle for modifying solubility, pharmacokinetic properties, and target binding. A thorough understanding of its spectroscopic signature is therefore paramount for unambiguous structure elucidation and quality control during synthesis and development.
Molecular Structure and Numbering
A clear understanding of the molecular structure and atom numbering is fundamental to interpreting spectroscopic data. The numbering convention for the imidazo[1,2-a]pyrimidine ring system is illustrated below.
Caption: Numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectral characteristics of the title compound, inferred from a comprehensive analysis of its derivatives.[1][2][6][7][8][9]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the heterocyclic core. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |
| H-2 | 8.0 - 8.5 | Singlet | - | Typically a sharp singlet, its chemical shift can vary with substitution at the 3-position. |
| H-3 | 7.8 - 8.2 | Singlet | - | Similar to H-2, a singlet in the aromatic region. |
| H-5 | 9.0 - 9.5 | Doublet of doublets | J = 6.8, 2.0 Hz | Often the most downfield proton due to the anisotropic effect of the adjacent nitrogen. |
| H-7 | 8.5 - 9.0 | Doublet of doublets | J = 4.2, 2.0 Hz | Its position is influenced by the adjacent carboxylic acid group. |
| -COOH | > 12.0 | Broad Singlet | - | The carboxylic acid proton is typically very broad and may exchange with residual water in the solvent. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides complementary information on the carbon skeleton. The expected chemical shifts for this compound are tabulated below.
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C-2 | 145 - 150 | |
| C-3 | 110 - 115 | |
| C-3a | 150 - 155 | Bridgehead carbon. |
| C-5 | 140 - 145 | |
| C-6 | 125 - 130 | Carbon bearing the carboxylic acid group. |
| C-7 | 115 - 120 | |
| -COOH | 165 - 170 | Carboxylic acid carbonyl carbon. |
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.
Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR analysis.
-
Sample Preparation : Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent, such as DMSO-d₆, which is capable of dissolving the polar carboxylic acid.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition : Acquire standard ¹H and ¹³C{¹H} spectra. For more detailed structural information, 2D NMR experiments like COSY (for H-H correlations) and HSQC/HMBC (for C-H correlations) are highly recommended.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by vibrations of the aromatic rings and the carboxylic acid moiety.[1][7][10]
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3300 - 2500 | O-H stretch (carboxylic acid) | Broad |
| ~3100 | C-H stretch (aromatic) | Medium |
| ~1700 | C=O stretch (carboxylic acid) | Strong |
| 1640 - 1580 | C=N and C=C stretches (ring) | Medium-Strong |
| ~1300 | C-O stretch (carboxylic acid) | Medium |
| ~900 - 650 | C-H bend (out-of-plane) | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity.
-
Expected Molecular Ion : For C₇H₅N₃O₂, the exact mass is 163.0382 g/mol . In high-resolution mass spectrometry (HRMS), the [M+H]⁺ ion would be observed at m/z 164.0455.[11]
-
Key Fragmentation : A characteristic fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da), which would result in a fragment ion at m/z 119.04.
Conclusion
The spectroscopic data profile presented in this guide, synthesized from the analysis of numerous related structures, provides a robust framework for the identification and characterization of this compound. Researchers can confidently use this information to verify the successful synthesis of this important scaffold and its derivatives. The provided experimental protocols offer a starting point for obtaining high-quality data, ensuring the scientific integrity of their findings.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 7. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. CAS#:944896-64-4 | this compound | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Formation of Imidazo[1,2-a]pyrimidine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3][4][5] The incorporation of a carboxylic acid group at the 6-position can further enhance the molecule's pharmacokinetic profile and introduce a key interaction point for binding to biological targets. This guide provides a detailed exploration of the primary mechanism for the formation of imidazo[1,2-a]pyrimidine-6-carboxylic acid, focusing on the underlying chemical principles and experimental considerations.
Core Synthetic Strategy: Cyclocondensation and Hydrolysis
The most prevalent and logical pathway to this compound involves a two-stage process:
-
Cyclocondensation: The formation of the imidazo[1,2-a]pyrimidine core via the reaction of a substituted 2-aminopyrimidine with a suitable two-carbon building block.
-
Hydrolysis: The conversion of a precursor group, typically an ester, into the final carboxylic acid.
A key starting material for this synthesis is a 2-aminopyrimidine bearing an ester group at the 5-position, such as ethyl 2-aminopyrimidine-5-carboxylate. The synthesis of related precursors like 2-amino-5-carboethoxy-4-hydroxypyrimidine is well-documented, often involving the condensation of guanidine with substituted malonates.[6][7]
Part 1: The Mechanism of Cyclocondensation
The formation of the imidazo[1,2-a]pyrimidine ring system is typically achieved through a cyclocondensation reaction between a 2-aminopyrimidine and an α-haloketone.[8][9] This reaction, a variation of the Tschitschibabin reaction, proceeds through a well-defined mechanistic pathway.
Step-by-Step Mechanism:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom (N1) of the 2-aminopyrimidine ring on the electrophilic carbon of the α-haloketone. This is the rate-determining step and results in the formation of a quaternary ammonium salt intermediate.[10]
-
Proton Transfer: A proton is abstracted from the exocyclic amino group, often facilitated by a mild base or the solvent, leading to a neutral intermediate.
-
Intramolecular Cyclization: The lone pair of the exocyclic nitrogen atom then attacks the carbonyl carbon in an intramolecular fashion. This step forms the five-membered imidazole ring.
-
Dehydration: The resulting hemiaminal intermediate readily undergoes dehydration to form the aromatic imidazo[1,2-a]pyrimidine ring system.
Caption: Mechanism of Cyclocondensation.
Part 2: Hydrolysis to the Carboxylic Acid
Once the ester precursor, such as ethyl 2-phenylimidazo[1,2-a]pyrimidine-6-carboxylate, is synthesized, the final step is the hydrolysis of the ester group to the carboxylic acid. This is a standard organic transformation that can be achieved under either basic or acidic conditions.
Base-Catalyzed Hydrolysis (Saponification):
-
Nucleophilic Acyl Substitution: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, and the ethoxide ion departs as the leaving group, resulting in the formation of the carboxylate salt.
-
Protonation: In a separate workup step, the addition of a strong acid (e.g., HCl) protonates the carboxylate salt to yield the final this compound.[11]
Caption: Base-Catalyzed Hydrolysis Mechanism.
Experimental Protocol: A Self-Validating System
The following protocol outlines a general procedure for the synthesis of a representative this compound derivative.
Materials and Reagents:
| Reagent | Purity | Supplier |
| Ethyl 2-aminopyrimidine-5-carboxylate | ≥98% | Sigma-Aldrich |
| 2-Bromoacetophenone | ≥98% | Alfa Aesar |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |
| Ethanol (EtOH) | Anhydrous | J.T. Baker |
| Sodium Hydroxide (NaOH) | ACS Grade | Merck |
| Hydrochloric Acid (HCl) | 37% | VWR Chemicals |
Step-by-Step Methodology:
Part A: Synthesis of Ethyl 2-phenylimidazo[1,2-a]pyrimidine-6-carboxylate
-
Reaction Setup: To a solution of ethyl 2-aminopyrimidine-5-carboxylate (1.0 eq) in anhydrous ethanol (10 mL/mmol), add 2-bromoacetophenone (1.05 eq) and sodium bicarbonate (1.5 eq).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired ester.
Part B: Hydrolysis to 2-phenylthis compound
-
Saponification: Dissolve the purified ester from Part A in a mixture of ethanol and 1M aqueous sodium hydroxide solution. Stir the mixture at room temperature or gentle heat until TLC indicates complete conversion of the ester.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Conclusion
The formation of this compound is a robust and well-understood process rooted in fundamental principles of heterocyclic chemistry. The cyclocondensation of a 5-substituted 2-aminopyrimidine with an α-haloketone provides a reliable method for constructing the core scaffold, while standard hydrolysis protocols allow for the straightforward generation of the target carboxylic acid. This synthetic strategy offers flexibility in the introduction of various substituents, making it a valuable tool for the development of novel therapeutic agents and functional materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. asianpubs.org [asianpubs.org]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of Imidazo[1,2-a]pyrimidine-6-carboxylic Acid in Organic Solvents
Abstract
Imidazo[1,2-a]pyrimidine-6-carboxylic acid is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to its structural similarity to purines and its role as a versatile synthetic intermediate.[1][2] Despite its importance, a comprehensive public dataset on its solubility in common organic solvents is conspicuously absent. This guide addresses this critical knowledge gap, providing researchers, scientists, and drug development professionals with a foundational understanding of the compound's predicted physicochemical properties and a robust framework for its experimental solubility determination. By synthesizing established chemical principles with detailed, field-proven methodologies, this document serves as an essential resource for unlocking the full potential of this valuable compound in research and development settings.
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine nucleus is a privileged heterocyclic motif in modern pharmacology. Its fused ring system, containing both imidazole and pyrimidine moieties, is a key pharmacophore in compounds exhibiting a wide spectrum of biological activities, including antiviral, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The structural analogy to endogenous purines allows molecules based on this scaffold to interact with a multitude of biological targets, making it a fertile ground for drug discovery.[1]
This compound (CAS 944896-64-4) represents a foundational building block within this class. The carboxylic acid moiety provides a crucial handle for synthetic elaboration, enabling the creation of diverse libraries of derivative compounds, such as esters and amides, for structure-activity relationship (SAR) studies.
However, the successful progression of any compound from discovery to a viable drug candidate is fundamentally dependent on its physicochemical properties, with solubility being paramount. Solubility dictates formulation strategies, influences bioavailability, and impacts the reliability of in vitro screening data.[4] This guide provides a detailed exploration of the factors expected to govern the solubility of this compound and presents rigorous protocols to enable its precise experimental characterization.
Predicted Physicochemical Profile and Solubility Causality
Direct experimental data for this compound is scarce in publicly available literature.[5][6] However, by applying fundamental chemical principles and leveraging data from close structural analogs, we can construct a reliable predictive profile to guide experimental design.
Table 1: Physicochemical Properties of this compound and a Key Analog
| Property | Predicted/Reported Value | Source & Rationale |
|---|---|---|
| Molecular Formula | C₇H₅N₃O₂ | [7] |
| Molecular Weight | 163.13 g/mol | [7] |
| Structure | A planar, aromatic heterocyclic system with a carboxylic acid substituent. Contains hydrogen bond donors (-COOH) and acceptors (N atoms, C=O). | Chemical Principles |
| Predicted pKa | ~0.5 - 1.5 | Based on the reported pKa of 0.67 ± 0.41 for the structurally similar Imidazo[1,2-a]pyridine-6-carboxylic acid.[8] The electron-withdrawing nature of the pyrimidine ring is expected to render the carboxylic acid proton highly acidic. |
| Polarity | Polar | The presence of multiple nitrogen atoms and the carboxylic acid group creates significant charge separation and dipole moment. |
The Interplay of Functional Groups in Solubility
The solubility of this compound is governed by the interplay between its two key structural features: the fused aromatic heterocyclic core and the carboxylic acid group.
-
The Heterocyclic Core: The imidazo[1,2-a]pyrimidine ring system is aromatic and contains three nitrogen atoms. These nitrogens can act as hydrogen bond acceptors, promoting interaction with protic solvents. The planar nature of the ring system may also allow for π-π stacking interactions.
-
The Carboxylic Acid Group: This is the dominant functional group influencing solubility. It is highly polar and can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the carbonyl oxygen). Its predicted low pKa suggests it is a strong organic acid.[8] This acidity is crucial; in the presence of a base, it will readily deprotonate to form a highly polar and much more soluble carboxylate salt.
Predicted Solubility in Organic Solvents
Based on the principle of "like dissolves like," we can predict the compound's general solubility behavior:
-
High Expected Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) . These solvents are excellent hydrogen bond acceptors and have high polarity, which can effectively solvate both the heterocyclic ring and the carboxylic acid group.
-
Moderate to Good Expected Solubility: In polar protic solvents such as Methanol and Ethanol . These solvents can engage in hydrogen bonding as both donors and acceptors. However, the energetic cost of disrupting the solvent's own hydrogen-bonding network may slightly limit solubility compared to polar aprotic solvents.
-
Low to Sparingly Soluble: In solvents of intermediate polarity like Acetonitrile , Acetone , and Tetrahydrofuran (THF) . While these solvents have dipole moments, their ability to form strong hydrogen bonds is limited, making them less effective at solvating the highly polar carboxylic acid.
-
Insoluble/Very Poorly Soluble: In nonpolar solvents such as Toluene , Hexanes , and Dichloromethane . The large mismatch in polarity between the highly polar solute and the nonpolar solvent provides no favorable intermolecular forces to overcome the compound's crystal lattice energy.
Experimental Protocols for Solubility Determination
The absence of public data necessitates a robust in-house experimental approach. The following protocols for determining kinetic and thermodynamic solubility are designed to be self-validating and provide high-quality, reliable data.
Kinetic Solubility Screening (Nephelometry)
This high-throughput method is ideal for early-stage discovery to quickly rank compound solubility in various solvents. It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous or organic buffer.[9]
Caption: Fig. 1: High-throughput workflow for kinetic solubility determination using nephelometry.
-
Stock Solution Preparation: Accurately weigh the compound and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Serial Dilution: In a separate DMSO-only plate, perform a serial dilution of the stock solution to create a range of concentrations.
-
Solvent Plate Preparation: Add the desired organic solvents to the wells of a clear, flat-bottom 96- or 384-well plate.
-
Compound Addition: Using an automated liquid handler for precision, transfer a small volume (1-2 µL) from the DMSO dilution plate into the corresponding wells of the solvent plate. This minimizes the amount of co-solvent (DMSO) introduced.
-
Mixing and Incubation: Seal the plate and shake vigorously for 1-2 minutes. Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) to allow precipitation to occur.
-
Measurement: Read the plate on a nephelometer, which measures light scattering.
-
Data Analysis: Plot the nephelometry units (NTU) against the compound concentration. The kinetic solubility is the concentration at which the NTU value begins to rise sharply, indicating the formation of a precipitate.
Thermodynamic Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the true equilibrium solubility. It measures the concentration of a saturated solution after a prolonged incubation period, ensuring equilibrium between the dissolved and solid-state compound.[10]
Caption: Fig. 2: Gold-standard shake-flask workflow for thermodynamic solubility.
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial (e.g., add 2-5 mg to 1 mL of solvent). The key is to ensure that undissolved solid remains visible throughout the experiment.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours.
-
Phase Separation: After agitation, allow the vials to sit undisturbed for at least one hour to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration (Critical Step): Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., PTFE, 0.22 µm) to remove any microscopic undissolved particles. This step is crucial to avoid overestimation of solubility.
-
Quantification: Prepare a standard curve of the compound with known concentrations. Dilute the filtered sample and analyze it using a validated analytical method, such as HPLC-UV, to determine the precise concentration. This concentration is the thermodynamic solubility.
Conclusion and Future Outlook
While a definitive, published solubility profile for this compound remains elusive, a thorough understanding of its chemical structure provides a strong predictive foundation. The compound is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, with decreasing solubility in polar protic and nonpolar organic media.
The true value for researchers lies in rigorous, standardized experimental determination. The detailed kinetic and thermodynamic protocols provided in this guide offer a clear and reliable path to generating this crucial data. By systematically characterizing the solubility of this important building block, the scientific community can accelerate the design of novel therapeutics, optimize reaction conditions, and ensure the generation of high-quality, reproducible data in drug discovery campaigns.
References
- 1. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8449896B2 - Pharmaceutical composition having improved solubility - Google Patents [patents.google.com]
- 5. file.ambeed.com [file.ambeed.com]
- 6. chemscene.com [chemscene.com]
- 7. americanelements.com [americanelements.com]
- 8. Imidazo[1,2-a]pyridine-6-carboxylic Acid Cas 139022-25-6-Wanhe Chemical [wanhechemical.com]
- 9. toku-e.com [toku-e.com]
- 10. Imidazo[1,2-a]pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
The Emerging Therapeutic Potential of Imidazo[1,2-a]pyrimidine-6-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Promise of a Privileged Scaffold
The imidazo[1,2-a]pyrimidine nucleus represents a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically evaluated compounds. This bicyclic heterocyclic system, a bioisostere of purine, offers a unique structural framework for designing novel therapeutic agents. This technical guide focuses on a specific, yet underexplored, derivative: Imidazo[1,2-a]pyrimidine-6-carboxylic acid . While direct extensive research on this particular molecule is nascent, this document will synthesize existing knowledge on related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine analogs to build a comprehensive overview of its potential biological activities. We will delve into its synthetic accessibility, explore potential mechanisms of action in key therapeutic areas, and provide actionable experimental protocols for its evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals poised to explore the therapeutic promise of this intriguing scaffold.
The Imidazo[1,2-a]pyrimidine Core: A Gateway to Diverse Bioactivity
The imidazo[1,2-a]pyrimidine scaffold is a nitrogen-rich heterocyclic system that has garnered significant attention in drug discovery due to its broad spectrum of pharmacological properties. Derivatives of this core have demonstrated compelling activities, including but not limited to:
-
Anticancer: Inhibition of various kinases, induction of apoptosis, and cell cycle arrest.[1]
-
Antimicrobial: Activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][3]
-
Anti-inflammatory: Modulation of inflammatory pathways, including COX-2 inhibition.[4]
-
Antiviral: Inhibition of viral replication, including potential activity against SARS-CoV-2.[5]
-
Neurological: Potential for treating neurodegenerative disorders by targeting specific receptors.
The strategic placement of a carboxylic acid group at the 6-position of this scaffold is anticipated to modulate its physicochemical properties, potentially influencing its solubility, metabolic stability, and target engagement.
Synthetic Pathways to this compound and Its Derivatives
The synthesis of the imidazo[1,2-a]pyrimidine core is well-established, with the most common approach being the condensation of a 2-aminopyrimidine with an α-haloketone.[6] The introduction of a carboxylic acid moiety at the 6-position can be achieved through various synthetic strategies, either by utilizing a substituted 2-aminopyrimidine precursor or by post-synthetic modification of the imidazo[1,2-a]pyrimidine ring.
General Synthesis of the Imidazo[1,2-a]pyrimidine Scaffold
A versatile and widely used method for the synthesis of the imidazo[1,2-a]pyrimidine nucleus involves the reaction of 2-aminopyrimidine with α-bromoacetophenones.[4]
Figure 1: General synthesis of the Imidazo[1,2-a]pyrimidine core.
Synthesis of this compound Derivatives
While a direct, detailed protocol for the parent 6-carboxylic acid is not extensively reported, the synthesis of its derivatives, such as esters, provides a clear pathway. For instance, the synthesis of 5(1H)oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylic ethyl esters has been described.[7] Furthermore, the synthesis of a related imidazo[1,2-a]pyridine-6-carboxylic acid derivative has been documented, confirming the feasibility of introducing a carboxylic acid at this position.[8]
Experimental Protocol: Synthesis of an Imidazo[1,2-a]pyrimidine Intermediate
This protocol is adapted from a general procedure for the synthesis of 2-phenylimidazo[1,2-a]pyrimidine.[4]
Materials:
-
2-Aminopyrimidine (0.1 mol)
-
2-Bromoacetophenone (0.1 mol)
-
Acetone (100 ml)
-
Stirring plate and magnetic stir bar
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 2-aminopyrimidine (0.1 mol) and 2-bromoacetophenone (0.1 mol) in acetone (100 ml).
-
Stir the mixture at ambient temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a precipitate will form.
-
Collect the precipitated product by filtration.
-
Wash the product with cold acetone to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 2-phenylimidazo[1,2-a]pyrimidine.
Potential Biological Activities and Mechanisms of Action
Based on the extensive research on the broader class of imidazo[1,2-a]pyrimidines and related heterocycles, this compound and its derivatives are predicted to exhibit a range of significant biological activities.
Anticancer Activity: Targeting Kinase Signaling Pathways
A prominent and well-documented activity of imidazo[1,2-a]pyridine and pyrimidine derivatives is their anticancer potential, often mediated through the inhibition of protein kinases.
Mechanism of Action: Many imidazo[1,2-a]pyridine-based compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[8] These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This leads to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[1][8]
Figure 2: Postulated mechanism of anticancer activity via inhibition of the PI3K/Akt/mTOR signaling pathway.
Quantitative Data for Related Compounds:
| Compound Class | Target Kinase | IC50 | Cell Line | Reference |
| Imidazo[1,2-a]pyridine derivative | PI3Kα | 2 nM | T47D (Breast Cancer) | [8] |
| Imidazo[1,2-a]pyrazine | PI3K | Sub-micromolar | Various | [9] |
| Imidazo[1,2-c]pyrimidine | CDK2 | Micro- to submicromolar | Leukemia cell lines | [10] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (specific to the kinase)
-
Test compound (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound in DMSO.
-
In a microplate, add the kinase, its specific substrate, and the kinase assay buffer.
-
Add the serially diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: A Broad-Spectrum Potential
Imidazo[1,2-a]pyrimidine derivatives have demonstrated significant activity against a variety of microbial pathogens, including bacteria and fungi.[2][6]
Mechanism of Action: While the exact mechanisms can vary, potential modes of action include the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. The specific antimicrobial profile will depend on the substitution pattern of the imidazo[1,2-a]pyrimidine core.
Quantitative Data for Related Compounds:
| Compound Class | Organism | Activity | Reference |
| 5-n-Octylaminoimidazo[1,2-a]pyrimidine | Various bacteria and fungi | Significant activity | [3] |
| Imidazo[1,2-a]pyrimidine derivatives | E. coli, S. aureus | Good antimicrobial activity | [2] |
| 3-Acyl Imidazo[1,2-a]pyrimidines | Candida species | Potent antifungal activity | [11] |
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Prepare a stock solution of the this compound.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB.
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted bacterial suspension to each well containing the test compound dilutions.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Insights
The biological activity of imidazo[1,2-a]pyrimidines is highly dependent on the nature and position of substituents on the heterocyclic core.
-
Substitution at C2 and C3: These positions are frequently modified to enhance potency and selectivity. Aryl substitutions are common and often crucial for activity.[12]
-
Substitution at C6: The C6 position has been identified as a key site for modification to influence activity.[8] The introduction of a carboxylic acid at this position can significantly impact the molecule's polarity and its ability to form hydrogen bonds with target proteins, potentially leading to altered or enhanced biological activity. Theoretical studies on related structures suggest that a carboxylic acid group can influence the reactivity of the molecule.[13]
Figure 3: Key positions for substitution influencing the biological activity of the imidazo[1,2-a]pyrimidine scaffold.
Future Perspectives and Conclusion
This compound stands as a promising, yet largely unexplored, scaffold for the development of novel therapeutic agents. The wealth of data on related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives strongly suggests its potential in oncology, infectious diseases, and inflammatory conditions. The presence of the 6-carboxylic acid moiety offers a unique handle for medicinal chemists to fine-tune the molecule's properties for enhanced efficacy and developability.
This technical guide provides a foundational framework for initiating research into this compound. The outlined synthetic strategies and detailed experimental protocols for biological evaluation are intended to empower researchers to unlock the full therapeutic potential of this compound. Further investigation into its specific molecular targets, in vivo efficacy, and safety profile will be crucial in translating its promise into tangible clinical benefits.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 3. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and some central pharmacological properties of new 5(1H)oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.uees.edu.ec [research.uees.edu.ec]
- 13. Theoretical Study of Some Imidazo[1,2-a]Pyrimidines: Structural Optimization, Mechanism and Spectroscopy [qcs.shahrood.iau.ir]
The Ascendant Scaffold: A Technical Guide to Imidazo[1,2-a]pyrimidine-6-carboxylic Acid and Its Derivatives in Drug Discovery
Foreword: The Rise of a Privileged Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that exhibit a remarkable propensity for binding to multiple biological targets and eliciting a diverse range of pharmacological responses. The imidazo[1,2-a]pyrimidine nucleus is a prominent member of this esteemed class.[1][2] Its unique electronic properties and rigid, bicyclic structure provide an ideal foundation for the design of potent and selective therapeutic agents. This technical guide delves into the core of this scaffold, with a specific focus on Imidazo[1,2-a]pyrimidine-6-carboxylic acid and its derivatives, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will explore its synthesis, multifaceted biological activities, and the intricate structure-activity relationships that govern its therapeutic potential.
The Imidazo[1,2-a]pyrimidine Core: A Structural and Synthetic Overview
The imidazo[1,2-a]pyrimidine scaffold is a nitrogen-fused heterocyclic system that has garnered significant attention in modern drug discovery.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including protein kinases, which are pivotal in cellular signaling pathways.[1][3]
General Synthesis Strategies
The construction of the imidazo[1,2-a]pyrimidine core is most classically achieved through the condensation reaction of a 2-aminopyrimidine with an α-haloketone, a method that has been refined over the years to improve yields and substrate scope.[4][5] More contemporary, multicomponent reactions have also been developed, offering a more efficient and atom-economical approach to generating diverse libraries of these compounds.[6][7]
A general synthetic workflow for a substituted imidazo[1,2-a]pyrimidine is outlined below:
Caption: General synthesis of the imidazo[1,2-a]pyrimidine scaffold.
Synthesis of this compound Derivatives
While a direct, high-yield synthesis for the parent this compound is not extensively detailed in readily available literature, a plausible synthetic route can be extrapolated from methodologies for analogous structures. For instance, the synthesis of a 3-substituted imidazo[1,2-a]pyridine-6-carboxylic acid derivative has been reported, providing a template for accessing the target molecule.[8] This typically involves the use of a starting 2-aminopyrimidine bearing the carboxylic acid moiety or a precursor group that can be subsequently oxidized.
Experimental Protocol: Synthesis of a 3-substituted Imidazo[1,2-a]pyridine-6-carboxylic acid derivative (adapted from literature) [8]
-
Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine-5-carboxylic acid (1 equivalent) in a suitable solvent such as ethanol, add the desired α-haloketone (1.1 equivalents).
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.
-
Purification: Wash the crude product with cold ethanol and then dry under vacuum to afford the desired imidazo[1,2-a]pyridine-6-carboxylic acid derivative. Further purification can be achieved by recrystallization or column chromatography if necessary.
Biological Activities and Therapeutic Potential
The imidazo[1,2-a]pyrimidine scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities.[1] This section will focus on two of the most prominent areas of investigation: anticancer and antimicrobial activities.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of the imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine scaffolds have demonstrated potent anticancer activity against a range of cancer cell lines.[9][10][11] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are often dysregulated in cancer.
2.1.1. Mechanism of Action: Kinase Inhibition
Several studies have identified imidazo[1,2-a]pyridine and pyrimidine derivatives as inhibitors of key kinases in oncogenic signaling pathways, including:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[12]
-
c-KIT: Mutations in the c-KIT receptor tyrosine kinase are drivers in various cancers, including gastrointestinal stromal tumors (GIST). 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as potent inhibitors of c-KIT, even against imatinib-resistant mutations.[13]
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy. The imidazo[1,2-a]pyridine scaffold has been optimized to yield potent and selective CDK inhibitors.
The inhibition of these pathways ultimately leads to a reduction in cancer cell proliferation and survival.
Caption: Inhibition of oncogenic signaling by imidazo[1,2-a]pyrimidine derivatives.
2.1.2. Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine and pyrimidine derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [9] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [9] |
| Compound 6d | A549 (Lung Cancer) | 2.8 | [11] |
| Compound 13k | HCC827 (Lung Cancer) | 0.09 | [10] |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [14] |
| Compound 12b | HepG2 (Hepatocellular Carcinoma) | 13 | [14] |
| Compound 12b | MCF-7 (Breast Carcinoma) | 11 | [14] |
2.1.3. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyrimidine derivatives for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
The imidazo[1,2-a]pyrimidine scaffold has also been explored for its antimicrobial properties.[15][16][17] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.
2.2.1. Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected imidazo[1,2-a]pyrimidine derivatives.
| Compound ID | Microorganism | MIC (mg/mL) | Reference |
| Compound 4e | E. coli CTXM (resistant) | 0.5-0.7 | [18] |
| Compound 4e | K. pneumoniae NDM (resistant) | 0.5-0.7 | [18] |
| General Derivatives | Various Bacteria and Fungi | - | [15][16][17] |
2.2.2. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial/Fungal Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and time for the specific microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
The exploration of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of the imidazo[1,2-a]pyrimidine scaffold.[19][20] Studies have revealed that substitutions at various positions of the bicyclic ring system can significantly impact biological activity.
-
Position 2: Substitution with aryl or heteroaryl groups is common and often crucial for activity. The nature and substitution pattern of this group can influence potency and selectivity.
-
Position 3: This position is often a key point for derivatization to modulate pharmacokinetic properties and target engagement.
-
Position 6: The introduction of a carboxylic acid or its bioisosteres at this position can enhance solubility and provide a handle for further chemical modifications.
-
Position 7: Modifications at this position have been shown to influence anticancer activity, with the removal of a nitrogen atom (transitioning from imidazo[1,2-a]pyrimidine to imidazo[1,2-a]pyridine) sometimes leading to increased potency.[14]
Caption: Key positions for SAR studies on the imidazo[1,2-a]pyrimidine scaffold.
Future Directions and Conclusion
The imidazo[1,2-a]pyrimidine scaffold, and specifically derivatives of this compound, represent a highly promising area for drug discovery and development. The synthetic accessibility and the wide range of achievable biological activities make this a fertile ground for the generation of novel therapeutic agents. Future research should focus on:
-
Elucidation of Specific Molecular Targets: While kinase inhibition is a prominent mechanism, further studies are needed to identify the specific kinases and other targets for various derivatives.
-
Optimization of Pharmacokinetic Properties: A key challenge in drug development is achieving favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Systematic modification of the scaffold will be crucial for developing orally bioavailable drugs.
-
In Vivo Efficacy Studies: Promising in vitro candidates must be evaluated in relevant animal models to assess their therapeutic potential in a physiological context.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 15. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 16. Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Imidazo[1,2-a]pyrimidine Scaffold as a Versatile Kinase Inhibitor Platform
Introduction
The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its rigid, bicyclic structure provides a versatile template for developing compounds that can effectively target the ATP-binding site of various kinases, which are often dysregulated in diseases like cancer and inflammatory disorders.[1][2] This guide focuses on the application of compounds based on this scaffold, using the investigational molecule "Imidazo[1,2-a]pyrimidine-6-carboxylic acid" as a representative example, to explore its potential as a kinase inhibitor. We will delve into the underlying mechanisms, key kinase targets, and provide detailed protocols for in vitro and cell-based characterization.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Protein kinases regulate cellular processes by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[1] The vast majority of small molecule kinase inhibitors, including those derived from the imidazo[1,2-a]pyrimidine core, function as ATP-competitive inhibitors. They are designed to bind with high affinity to the ATP-binding pocket in the kinase domain, thereby preventing the natural substrate (ATP) from binding and blocking the downstream phosphorylation event. This inhibition can lead to the shutdown of aberrant signaling pathways that drive disease progression.
A prime example is the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell growth, proliferation, and survival, which is frequently hyperactivated in cancer. Several imidazo[1,2-a]pyridine and pyrimidine derivatives have demonstrated potent inhibition of key kinases within this pathway, such as PI3Kα, AKT, and mTOR.[3] By blocking these kinases, the compounds can induce cell cycle arrest and apoptosis in cancer cells.[3]
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.
Key Kinase Targets for the Imidazo[1,2-a]pyrimidine Scaffold
Derivatives of the imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine scaffold have been successfully developed to target a wide array of protein kinases. This breadth of activity underscores the scaffold's utility as a foundational element for building diverse inhibitor libraries. The specific substitutions on the core structure dictate the potency and selectivity profile of each compound.
| Kinase Target Family | Specific Kinase(s) | Reported Potency (IC50) | Associated Diseases | Reference(s) |
| PI3K/AKT/mTOR Pathway | PI3Kα | As low as 2 nM | Cancer | [3] |
| Akt (PKB) | Sub-micromolar range | Cancer | [4][5] | |
| Tyrosine Kinases | c-KIT | Nanomolar range | Gastrointestinal Stromal Tumors (GIST), Melanoma | [6][7] |
| IGF-1R | Potent cellular inhibition | Various Cancers | [8][9] | |
| Syk Family (Syk, ZAP-70) | Potent in vitro inhibition | Allergic & Autoimmune Disorders | [10] | |
| Brk/PTK6 | Low-nanomolar range | Breast Cancer | [11] | |
| Serine/Threonine Kinases | Aurora Kinases (A, B) | Picomolar to nanomolar range | Cancer | [12][13] |
| DYRK1A, CLK1 | 0.7 - 2.6 µM | Neurodegenerative Diseases, Cancer | [1][2] | |
| PIM Kinases | Low-nanomolar range | Hematopoietic Malignancies | [14] | |
| CDKs | CDK2 (low cytotoxicity) | Cancer | [15] | |
| Checkpoint Kinases | CHK1, MK2 | Cancer | [16] |
Application Notes and Protocols
The following protocols provide a general framework for the initial characterization of a novel imidazo[1,2-a]pyrimidine-based compound. The experimental workflow is designed to first establish in vitro activity against specific kinase targets and then validate this activity in a cellular context.
Figure 2: General experimental workflow for kinase inhibitor characterization.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay quantifies the activity of a specific kinase by measuring the amount of ATP remaining in solution after the kinase reaction. A luciferase enzyme uses the remaining ATP to produce light, so a lower light signal indicates higher kinase activity (more ATP consumed) and a potent inhibitor will result in a high light signal.
Materials:
-
Kinase of interest (e.g., Aurora A, c-KIT, PI3Kα)
-
Kinase-specific substrate peptide/protein
-
This compound (or other test compound), dissolved in DMSO
-
ATP solution
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting range is from 10 mM down to the nanomolar range. Further dilute these into the kinase assay buffer to the desired final concentrations (ensure the final DMSO concentration is ≤1%).
-
Reaction Setup: In each well of the plate, add:
-
Test compound or DMSO vehicle control.
-
Kinase.
-
Substrate peptide.
-
Causality Check: Incubate this mixture for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring a more accurate measurement of its inhibitory potential.
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine competitive inhibition.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 25-30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Add the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent lyses the reaction components and contains the luciferase/luciferin mixture.
-
Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract background (no kinase) from all wells.
-
Normalize the data, setting the "no inhibitor" (DMSO only) control as 0% inhibition and a "no enzyme" control as 100% inhibition.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell-Based Target Engagement Assay (Aurora Kinase Example)
Principle: A key function of Aurora B kinase is the phosphorylation of Histone H3 at Serine 10 (pHH3) during mitosis.[12] This assay measures the ability of a compound to inhibit this specific intracellular event, thus confirming target engagement in a cellular environment.
Materials:
-
HCT116 or other suitable cancer cell line.
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Nocodazole (mitotic arresting agent).
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Primary antibody: anti-phospho-Histone H3 (Ser10).
-
Secondary antibody: Fluorescently-conjugated (e.g., Alexa Fluor 488).
-
Nuclear stain (e.g., DAPI).
-
High-content imaging system or flow cytometer.
Procedure:
-
Cell Plating: Seed HCT116 cells in 96-well imaging plates and allow them to adhere overnight.
-
Cell Synchronization: Treat cells with nocodazole for 16-18 hours. This arrests the cells in the G2/M phase of the cell cycle, when Aurora B activity is high, thus amplifying the signal window.
-
Inhibitor Treatment: Remove the nocodazole-containing medium and add fresh medium containing serial dilutions of the test compound. Incubate for a defined period (e.g., 1-2 hours).
-
Fix and Permeabilize:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100 buffer to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary anti-pHH3 antibody.
-
Wash, then incubate with the fluorescently-conjugated secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the mean fluorescence intensity of the pHH3 signal within the DAPI-defined nuclear region for each cell.
-
Plot the normalized fluorescence intensity against the inhibitor concentration to determine the cellular IC50.
-
Protocol 3: Cell Proliferation Assay (WST-1/MTT)
Principle: This assay measures the metabolic activity of a cell population, which is proportional to the number of viable cells. A reduction in metabolic activity in the presence of a compound indicates either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.
Materials:
-
Cancer cell line(s) of interest.
-
Cell culture medium and supplements.
-
Test compound.
-
WST-1 or MTT reagent.
-
96-well clear plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Cell Plating: Seed cells at a low density in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle (DMSO) control.
-
Incubation: Incubate the cells for a prolonged period, typically 48-72 hours, to allow for effects on cell division to become apparent.
-
Reagent Addition: Add the WST-1 or MTT reagent to each well and incubate for 1-4 hours. Viable cells with active metabolism will convert the reagent into a colored formazan product.
-
Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 450 nm for WST-1). If using MTT, a solubilization step is required before reading.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percent viability versus the log of the compound concentration to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion and Future Directions
The imidazo[1,2-a]pyrimidine scaffold represents a highly validated and fruitful starting point for the development of novel kinase inhibitors. The protocols outlined above provide a robust framework for the initial characterization of new derivatives like this compound. Positive results from these assays—namely, potent in vitro inhibition of a specific kinase, confirmation of on-target activity in cells, and a corresponding anti-proliferative effect—would justify advancing the compound to more complex studies. These could include broader kinase selectivity profiling, pharmacokinetic analysis, and in vivo efficacy studies in relevant disease models.[8][12] The ultimate goal is to leverage the chemical tractability of this scaffold to develop next-generation therapeutics with improved potency, selectivity, and clinical benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. oceanomics.eu [oceanomics.eu]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. | Semantic Scholar [semanticscholar.org]
- 10. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application & Protocol Guide: Investigating Imidazo[1,2-A]pyrimidine-6-carboxylic Acid in Cancer Cell Line Studies
Foreword: A Note on Scientific Context
The imidazo[1,2-a]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] This guide focuses on a specific, potentially novel derivative: Imidazo[1,2-A]pyrimidine-6-carboxylic acid . As of this writing, specific published data on this exact molecule is limited. Therefore, this document serves as a comprehensive roadmap for its initial investigation, drawing upon the established mechanisms and protocols associated with the broader class of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine compounds. The principles and methodologies outlined herein are designed to provide a robust framework for characterizing its potential as a cancer therapeutic.
Introduction to the Imidazo[1,2-a]pyrimidine Scaffold
Imidazo[1,2-a]pyrimidines are nitrogen-based heterocyclic compounds that have garnered substantial interest due to their diverse biological activities.[1] In oncology, derivatives of this scaffold have been shown to interfere with critical cellular processes required for tumor growth and survival, such as cell division, proliferation, and signaling.[3] The anticancer effects often stem from their ability to inhibit key regulatory enzymes or modulate immune-related pathways.[1][3]
The addition of a carboxylic acid group at the 6-position of the pyrimidine ring may significantly influence the compound's physicochemical properties, such as solubility and cell permeability, and could alter its target binding profile compared to other derivatives. This guide provides the foundational protocols to explore these possibilities.
Postulated Mechanism of Action: Kinase Inhibition
A primary mechanism of action for many imidazo-fused heterocyclic compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[4][5]
The PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that promotes cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6][7] Numerous imidazo[1,2-a]pyridine and pyrazine derivatives have been developed as potent inhibitors of PI3K.[5][6][7] It is hypothesized that this compound may exert its anticancer effects by targeting one or more kinases within this pathway.
A proposed mechanism involves the compound binding to the ATP-binding pocket of a kinase like PI3K or Akt, preventing the phosphorylation and activation of downstream targets. This disruption can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][8]
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols: Foundational Assays
The following protocols provide a starting point for characterizing the biological activity of this compound. It is crucial to include appropriate positive and negative controls in every experiment.
Cell Viability and Cytotoxicity Assessment (MTS/MTT Assay)
This colorimetric assay is a widely used method to measure the reduction of cell viability and determine the cytotoxic potential of a compound.[4] It relies on the reduction of a tetrazolium salt (MTS or MTT) by metabolically active cells to form a colored formazan product.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[9] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of desired concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle control (medium with the same percentage of DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (or MTT solution followed by a solubilization step) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is visible.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Compound Concentration (µM) | Absorbance (490 nm) | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 1.250 | 100% |
| 0.1 | 1.235 | 98.8% |
| 1 | 1.150 | 92.0% |
| 10 | 0.650 | 52.0% |
| 50 | 0.200 | 16.0% |
| 100 | 0.110 | 8.8% |
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic/necrotic cells.[10]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Caption: Workflow for Apoptosis Analysis via Flow Cytometry.
Western Blotting for Pathway Analysis
To confirm the inhibition of the PI3K/Akt pathway, Western blotting can be used to measure the levels of key phosphorylated (active) and total proteins. A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt would support the proposed mechanism.[8]
Protocol:
-
Protein Extraction: Treat cells with the compound as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Synthesis and Handling
-
Solubility: The carboxylic acid moiety is expected to increase aqueous solubility at neutral or basic pH compared to unsubstituted parent compounds. Initial solubility testing in buffers (PBS) and organic solvents (DMSO, Ethanol) is recommended.
-
Storage: Store the solid compound at -20°C, protected from light and moisture. DMSO stock solutions should also be stored at -20°C in small aliquots to avoid freeze-thaw cycles.
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The protocols for assessing cytotoxicity, apoptosis induction, and pathway modulation are robust and well-established in the field of cancer drug discovery.[13] Positive results from these initial screens would warrant further investigation, including:
-
Kinase Profiling: Screening the compound against a panel of kinases to determine its selectivity.[4]
-
Cell Cycle Analysis: Investigating the compound's effect on cell cycle progression using flow cytometry.[6]
-
In Vivo Studies: Evaluating the compound's efficacy and safety in preclinical animal models of cancer.
By systematically applying these methodologies, researchers can effectively elucidate the therapeutic potential and mechanism of action of this novel compound.
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. tandfonline.com [tandfonline.com]
- 10. noblelifesci.com [noblelifesci.com]
- 11. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols for Evaluating the Antimicrobial Activity of Imidazo[1,2-a]pyrimidine-6-carboxylic acid
Authored by: Senior Application Scientist, Antimicrobial Research Division
Introduction: The Growing Interest in Imidazo[1,2-a]pyrimidines
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its structural similarity to purines, which allows it to interact with a wide array of biological targets.[1] This versatile core is present in several clinically evaluated drugs and demonstrates a broad spectrum of pharmacological activities, including anxiolytic, anticonvulsant, anti-inflammatory, and, notably, antimicrobial properties.[2][3] As antimicrobial resistance continues to pose a significant threat to global health, the exploration of novel chemical entities like Imidazo[1,2-a]pyrimidine-6-carboxylic acid is a critical endeavor in the search for next-generation therapeutic agents.[1]
These compounds and their derivatives have shown promise against a variety of pathogens, including Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1][4][5] The mechanism of action, while not fully elucidated for all derivatives, is thought to involve the inhibition of essential microbial enzymes or interference with nucleic acid synthesis, leveraging their purine-like structure. This document provides a detailed, field-proven protocol for the systematic evaluation of the antimicrobial activity of this compound, enabling researchers to generate reliable and reproducible data for drug development pipelines. The methodologies described herein are grounded in internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]
Part 1: Foundational Assays: Determining Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol details the broth microdilution method, a precise and widely adopted technique for determining MIC values.[6]
Essential Materials and Reagents
-
Test Compound: this compound.
-
Solvent: Dimethyl sulfoxide (DMSO), sterile. Causality Note: DMSO is a common aprotic solvent capable of dissolving a wide range of organic compounds. Its concentration in the final assay must be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.
-
Culture Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria. RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi.[9][10]
-
Microbial Strains:
-
Quality Control (QC) Strains: Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028.[11] Trustworthiness Note: QC strains have well-characterized MIC ranges for standard antibiotics and are essential for validating the accuracy and reproducibility of the assay.
-
Test Strains: A panel of clinically relevant Gram-positive bacteria, Gram-negative bacteria, and fungi.
-
-
Equipment:
-
Sterile 96-well, U-bottom microtiter plates.
-
Multichannel pipettes.
-
Spectrophotometer or McFarland turbidity standards (0.5 standard).
-
Incubator (35-37°C for bacteria, 30-35°C for fungi).
-
Sterile reservoirs and disposable pipette tips.
-
Step-by-Step Protocol for MIC Determination
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh this compound and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or ~52 mM).
-
Expertise Insight: Ensure the compound is fully dissolved. Gentle warming or vortexing may be required. This stock solution is critical for the subsequent serial dilutions.
-
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[6]
-
Dilute this adjusted suspension in the appropriate broth (CAMHB or RPMI) to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.
-
Add a calculated volume of the compound stock solution to the first column of wells to achieve twice the highest desired final concentration. Mix thoroughly.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.
-
Self-Validation System:
-
Column 11 (Growth Control): Contains only broth and the microbial inoculum (no compound). This well must show turbidity for the test to be valid.
-
Column 12 (Sterility Control): Contains only uninoculated broth. This well must remain clear.
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum (from step 2) to wells in columns 1 through 11. This brings the final volume in each well to 200 µL and halves the compound concentrations to the desired final test range. The final DMSO concentration should be at its lowest possible level.
-
Seal the plate (e.g., with a breathable film for aerobic organisms) and incubate at 35-37°C for 16-20 hours for most bacteria, or as required for the specific strain. Fungi may require 24-48 hours.[9]
-
-
Reading and Interpreting the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
The result can be confirmed by reading the optical density (OD) at 600 nm.
-
Experimental Workflow Diagram
References
- 1. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. ESCMID: EUCAST [escmid.org]
- 8. EUCAST: EUCAST - Home [eucast.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. szu.gov.cz [szu.gov.cz]
The Ascendant Scaffold: Imidazo[1,2-a]pyrimidine-6-carboxylic Acid in Modern Drug Discovery
The relentless pursuit of novel therapeutic agents has spotlighted the unique chemical architecture of heterocyclic compounds. Among these, the imidazo[1,2-a]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility to interact with a multitude of biological targets. This guide provides an in-depth exploration of imidazo[1,2-a]pyrimidine-6-carboxylic acid and its derivatives, offering detailed protocols and field-proven insights for researchers and drug development professionals. We will delve into the synthetic rationale, key biological applications, and the critical assays necessary to propel these promising molecules from the laboratory bench to preclinical consideration.
The Imidazo[1,2-a]pyrimidine Core: A Scaffold of Opportunity
The imidazo[1,2-a]pyrimidine nucleus, a fused bicyclic heteroaromatic system, offers a unique combination of structural rigidity, synthetic tractability, and a rich electronic landscape for molecular interactions. The strategic placement of the carboxylic acid moiety at the 6-position provides a crucial handle for medicinal chemists to modulate physicochemical properties, introduce further diversity, and fine-tune the pharmacokinetic profile of derivative compounds.
This scaffold has garnered significant attention for its potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[1][2] Derivatives of the closely related imidazo[1,2-a]pyridine scaffold have shown potent, nanomolar inhibition of key oncogenic kinases, including PI3Kα, mTOR, and c-KIT, underscoring the therapeutic potential of this chemical class.[2][3][4]
Synthetic Pathways to the Core Scaffold and Key Derivatives
The synthesis of the this compound core can be approached through a multi-step sequence, beginning with commercially available starting materials. The following protocol outlines a representative and adaptable synthetic route.
Protocol 2.1: Synthesis of this compound
This protocol is a conceptualized pathway based on established organic chemistry principles, including the synthesis of the key intermediate, 2-aminopyrimidine-5-carboxylic acid, followed by a cyclization reaction.
Step 1: Synthesis of 2-Aminopyrimidine-5-carboxylic acid
This intermediate is crucial for the subsequent cyclization to form the imidazo[1,2-a]pyrimidine ring system. A plausible method involves the hydrolysis of the corresponding methyl ester.[5]
-
Reaction: Methyl 2-aminopyrimidine-5-carboxylate is hydrolyzed to 2-aminopyrimidine-5-carboxylic acid.
-
Reagents and Materials:
-
Methyl 2-aminopyrimidine-5-carboxylate
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
-
Procedure:
-
Dissolve methyl 2-aminopyrimidine-5-carboxylate (1 equivalent) in a mixture of methanol and water in a round-bottom flask.
-
Add lithium hydroxide (2.5 equivalents) to the solution.
-
Stir the reaction mixture at 60°C overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield 2-aminopyrimidine-5-carboxylic acid.
-
Step 2: Cyclization to form this compound
This step involves the condensation of the 2-aminopyrimidine intermediate with a suitable C2 synthon, such as an α-haloketone, followed by cyclization.[6]
-
Reaction: 2-Aminopyrimidine-5-carboxylic acid reacts with an α-haloketone (e.g., chloroacetaldehyde) to form the imidazo[1,2-a]pyrimidine ring.
-
Reagents and Materials:
-
2-Aminopyrimidine-5-carboxylic acid
-
Chloroacetaldehyde (or another suitable α-halocarbonyl compound)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Ethanol (EtOH) or another suitable solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
-
Procedure:
-
Suspend 2-aminopyrimidine-5-carboxylic acid (1 equivalent) and sodium bicarbonate (2 equivalents) in ethanol in a round-bottom flask.
-
Add chloroacetaldehyde (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.
-
After completion, cool the mixture and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Diagram 2.1: Synthetic Pathway to this compound
Caption: A plausible two-step synthesis of the core scaffold.
Biological Evaluation: Unveiling Therapeutic Potential
A thorough biological evaluation is paramount to understanding the therapeutic potential of novel this compound derivatives. This section provides detailed protocols for key in vitro assays.
Protocol 3.1: In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol provides a general framework for assessing the inhibitory activity of test compounds against a specific kinase, which can be adapted for various kinase targets such as PI3K, mTOR, or c-KIT. An ADP-Glo™ Kinase Assay is often employed for its high sensitivity and robustness.
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The kinase activity is inversely proportional to the luminescent signal generated.
-
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, mTOR, c-KIT)
-
Kinase-specific substrate (e.g., PIP2 for PI3K)
-
ATP
-
Kinase reaction buffer (specific to the kinase)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 0.5 µL of the diluted compound or DMSO (vehicle control).
-
Prepare a mixture of the kinase and its substrate in the appropriate kinase buffer.
-
Add 4 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced following the ADP-Glo™ Kinase Assay manufacturer's protocol.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3.2: Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., HCC827, A549, MCF-7)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Diagram 3.1: Experimental Workflow for In Vitro Evaluation
Caption: A streamlined workflow for advancing lead compounds.
Quantitative Data Summary: A Snapshot of Potency
The following tables summarize the reported in vitro activity of representative imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives, highlighting their potential as potent kinase inhibitors.
Table 1: Kinase Inhibitory Activity of Representative Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Imidazo[1,2-a]pyridine-quinazoline | PI3Kα | 1.94 | [2] |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine | c-KIT (V654A) | 1.1 - 320 | [7] |
| Imidazo[1,2-b]pyridazine | mTOR | 67 | [2] |
| Imidazo[1,2-a]pyridine | PI3Kα | 2 | [3] |
Table 2: Antiproliferative Activity of a Lead Imidazo[1,2-a]pyridine-quinazoline Derivative (Compound 13k) [2]
| Cell Line | Cancer Type | IC50 (µM) |
| HCC827 | Non-small cell lung cancer | 0.09 |
| A549 | Non-small cell lung cancer | 0.21 |
| SH-SY5Y | Neuroblastoma | 0.15 |
| HEL | Erythroid and leukocyte leukemia | 0.43 |
| MCF-7 | Breast cancer | 0.12 |
Preliminary Pharmacokinetic Profiling
Early assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead compounds is critical for their successful development. The following protocol outlines a standard in vitro metabolic stability assay.
Protocol 5.1: In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Principle: This assay determines the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s, by measuring the disappearance of the parent compound over time.[8][9]
-
Materials:
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH (cofactor)
-
Test compound (1 µM final concentration)
-
Control compounds (low, medium, and high clearance)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-warm the microsome and compound solutions to 37°C.
-
Initiate the metabolic reaction by adding NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound.
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The synthetic accessibility and the demonstrated potent and selective inhibition of key cancer-related kinases make this an attractive area for further investigation. The protocols and data presented herein provide a solid foundation for researchers to design, synthesize, and evaluate new derivatives with improved potency, selectivity, and drug-like properties. Future efforts should focus on expanding the structure-activity relationship (SAR) around this core, exploring diverse substitutions to optimize both pharmacodynamic and pharmacokinetic profiles, and ultimately advancing the most promising candidates toward in vivo efficacy studies.
References
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopyrimidine-5-carboxylic acid | 3167-50-8 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mercell.com [mercell.com]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Application Notes & Protocols: Molecular Docking Simulation of Imidazo[1,2-A]pyrimidine-6-carboxylic acid
Abstract
This document provides a comprehensive guide for conducting molecular docking simulations with Imidazo[1,2-a]pyrimidine-6-carboxylic acid. Molecular docking is a pivotal computational technique in structure-based drug discovery, predicting the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target (receptor).[1][2] This guide is designed for researchers and scientists in drug development, offering a narrative that combines step-by-step protocols with the underlying scientific rationale. We will utilize AutoDock Vina, a widely-used open-source docking engine, alongside preparatory and visualization software to create a robust and reproducible workflow.[3] The protocols herein are designed to be self-validating, grounded in established best practices to ensure the generation of meaningful and reliable computational data.[4][5]
Foundational Concepts: The "Why" of Our Approach
Before delving into the protocols, it is crucial to understand the logic underpinning the molecular docking workflow. The ultimate goal is to predict how this compound might interact with a specific biological target, typically a protein, at an atomic level.[6] This prediction is quantified by a scoring function , which estimates the binding free energy (reported as binding affinity in kcal/mol). A more negative value indicates a stronger, more favorable interaction.[7][8]
Our process is not a "black box." Each step—from preparing the molecule to defining the search space—is a critical experimental choice that directly impacts the quality of the final result.
The Criticality of Target Selection
The molecule of interest is This compound (PubChem CID: 55262622).[9][10] A docking simulation cannot begin without a three-dimensional macromolecular target. The selection of this target is paramount and must be driven by a specific biological hypothesis. For instance, if this compound is being investigated as a potential kinase inhibitor, a relevant protein kinase would be chosen as the receptor.
High-quality, experimentally determined structures are the bedrock of reliable docking studies. The RCSB Protein Data Bank (PDB) is the primary repository for these structures. When selecting a PDB entry, prioritize structures with high resolution (low Ångström value) and, ideally, a co-crystallized ligand in the binding site of interest.[4] The co-crystallized ligand provides an invaluable experimental reference for defining the binding pocket and validating the docking protocol's accuracy.
The Logic of Preparation: Receptor and Ligand
Raw PDB and ligand files are not immediately suitable for docking.[11] They must be meticulously prepared to be correctly interpreted by the docking algorithm.
-
Receptor (Protein) Preparation: A PDB file is a snapshot that often includes non-essential elements like water molecules, co-factors, and ions.[12][13] These are typically removed as they can interfere with the docking process. Critically, hydrogen atoms, which are often absent in crystal structures, must be added. Finally, partial atomic charges (e.g., Gasteiger or Kollman charges) are assigned to the atoms, which are essential for the scoring function to calculate electrostatic interactions.[14][15]
-
Ligand (this compound) Preparation: The ligand's 3D structure must be optimized to ensure correct bond lengths and angles.[13] Similar to the receptor, hydrogens and partial charges must be added. Furthermore, the ligand's rotatable bonds must be defined. This allows the docking software to explore different conformations of the ligand during the simulation, a concept known as flexible docking.[2][16]
Prerequisites: Assembling the Computational Toolkit
This protocol relies on a suite of freely available and widely-used bioinformatics tools. Ensure all software is installed and functional before proceeding.
| Software | Purpose | Download URL |
| AutoDock Vina | The core molecular docking engine. | --INVALID-LINK-- |
| MGLTools/AutoDockTools (ADT) | A graphical user interface for preparing protein and ligand files (PDBQT format) and setting up the grid box. | --INVALID-LINK-- |
| Open Babel | A chemical toolbox for converting file formats and performing initial energy minimization of the ligand. | --INVALID-LINK-- |
| PyMOL or BIOVIA Discovery Studio | Molecular visualization software for inspecting structures and analyzing final docking results. | --INVALID-LINK-- or Discovery Studio Visualizer |
Experimental Workflow Overview
The entire molecular docking process can be visualized as a sequential workflow. Each stage builds upon the previous one, culminating in the analysis of the final predicted binding poses.
Figure 1: A high-level overview of the molecular docking workflow.
Protocol I: Ligand Preparation
This protocol details the preparation of this compound for docking.
Objective: To convert the 2D or 3D structure of the ligand into the PDBQT file format required by AutoDock Vina, containing 3D coordinates, partial charges, and rotatable bond information.
Methodology:
-
Acquire Ligand Structure:
-
Navigate to the PubChem database (--INVALID-LINK--).
-
Search for CID 55262622 .[9]
-
Download the 3D conformer of the structure in SDF format .
-
-
File Format Conversion and Energy Minimization (Open Babel):
-
Rationale: The initial SDF file needs to be converted to a PDB file for use in AutoDockTools, and its geometry should be optimized to a low-energy state.[13]
-
Open the Open Babel GUI.
-
Set the input format to SDF and load the downloaded file.
-
Set the output format to PDB.
-
Check the box for "Generate 3D coordinates" and, importantly, "Minimize energy".
-
Click "Convert" and save the output PDB file (e.g., ligand.pdb).
-
-
Final Preparation in AutoDockTools (ADT):
-
Launch ADT.
-
Go to Ligand -> Input -> Open and select ligand.pdb.
-
Go to Ligand -> Torsion Tree -> Detect Root. This automatically defines the rotatable bonds.
-
Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. ADT will automatically add Gasteiger charges and merge non-polar hydrogens.[16]
-
Protocol II: Receptor Preparation
This protocol outlines the preparation of a hypothetical protein target. For this example, we will use a generic placeholder receptor.pdb.
Objective: To clean a raw PDB file and convert it into the PDBQT format, making it suitable for docking.
Methodology:
-
Clean the PDB File:
-
Rationale: Water molecules and heteroatoms (non-protein/ligand atoms) can occupy the binding site and must be removed to allow the docking algorithm to explore the space.[12][17]
-
Open your downloaded PDB file in a molecular viewer like PyMOL or Discovery Studio.
-
Manually select and delete all water molecules (usually represented as HOH).
-
Delete any other protein chains, co-factors, or ligands that are not part of your direct target.
-
Save this cleaned structure as a new PDB file (e.g., receptor_cleaned.pdb).
-
-
Prepare PDBQT File in AutoDockTools (ADT):
-
Launch ADT.
-
Go to File -> Read Molecule and open receptor_cleaned.pdb.
-
Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.
-
Rationale: Adding hydrogens is essential for correct ionization and hydrogen bond formation.[15]
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Rationale: Kollman charges are generally preferred for proteins and are necessary for calculating electrostatic interactions.[14]
-
Go to Grid -> Macromolecule -> Choose. Select the receptor molecule.
-
Save the prepared receptor as a PDBQT file (e.g., receptor.pdbqt).
-
Protocol III: Docking Simulation with AutoDock Vina
Objective: To define the binding site and run the docking simulation.
Methodology:
-
Define the Search Space (Grid Box):
-
Rationale: The grid box defines the three-dimensional space where Vina will attempt to place the ligand. Its size and location are critical parameters.[3][11] For site-specific docking, the box should encompass the known or predicted active site.[18]
-
In ADT, with your receptor.pdbqt loaded, go to Grid -> Grid Box....
-
A box will appear around the protein. Adjust the center_x, center_y, center_z coordinates and the size_x, size_y, size_z dimensions.
-
Best Practice: If you have a co-crystallized ligand, center the box on that ligand and make it large enough to cover the entire binding pocket, typically with a 4-6 Å buffer around the ligand.[4]
-
Note down the center and size coordinates. You will need them for the configuration file.
-
-
Create the Configuration File:
-
Create a new text file named config.txt in your working directory.
-
Paste the following content into the file, replacing the placeholder values with your specific file names and the grid box coordinates you just determined.
-
-
Execute the Docking Run:
-
Place receptor.pdbqt, ligand.pdbqt, config.txt, and the Vina executable in the same folder.
-
Open a command prompt or terminal and navigate to this folder.
-
Execute the following command[19][20]: ./vina --config config.txt
-
Vina will begin the simulation. Upon completion, it will generate the output files all_poses.pdbqt and log.txt.
-
Protocol IV: Analysis and Interpretation of Results
Objective: To evaluate the docking output to determine binding affinity and analyze the most favorable binding poses.
Figure 2: The decision-making workflow for analyzing docking results.
Methodology:
-
Evaluate Binding Affinity:
-
Visualize Binding Poses:
-
Open PyMOL or another molecular viewer.
-
Load your receptor.pdbqt file.
-
Load the all_poses.pdbqt output file. This will overlay all the generated ligand poses onto the receptor.
-
Focus on the top 1-3 poses with the best binding affinities.
-
-
Analyze Intermolecular Interactions:
-
Rationale: The binding score is just a number; understanding the specific atomic interactions that stabilize the complex is crucial for mechanistic insight and future lead optimization.[7][23]
-
Using the visualization software, identify key interactions between the ligand and the protein's active site residues for your best pose.
-
Look for:
-
Hydrogen Bonds: Key electrostatic interactions.
-
Hydrophobic Interactions: Interactions between non-polar regions.
-
Pi-Stacking: Interactions involving aromatic rings.
-
-
Most visualization tools have functions to automatically find and display these interactions.[24]
-
-
Summarize Findings:
-
Compile the results into a clear, structured table for comparison.
-
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Interaction Type (Example) |
| 1 | -8.5 | TYR 151, ASP 210 | H-Bond, Pi-Stacking |
| 2 | -8.2 | LEU 188, VAL 190 | Hydrophobic |
| 3 | -7.9 | LYS 145, GLU 170 | H-Bond, Salt Bridge |
References
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Imidazo(1,2-a)pyrimidine-6-carboxylic acid | C7H5N3O2 | CID 55262622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. americanelements.com [americanelements.com]
- 11. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. bioinformaticsreview.com [bioinformaticsreview.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 22. etflin.com [etflin.com]
- 23. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 24. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
Application Notes and Protocols for the In Silico ADMET Profiling of Imidazo[1,2-A]pyrimidine-6-carboxylic Acid
Introduction: The Imperative of Early ADMET Assessment in Drug Discovery
The journey of a drug from a promising lead compound to a market-approved therapeutic is fraught with challenges, with a significant number of candidates failing in late-stage clinical trials due to unfavorable pharmacokinetic or toxicological profiles. The acronym ADMET—representing Absorption, Distribution, Metabolism, Excretion, and Toxicity—encompasses the crucial properties that determine a drug's disposition and safety within the body. Early and reliable assessment of these parameters is paramount to mitigate the risk of costly late-stage failures and to guide the selection and optimization of drug candidates with a higher probability of success.[1][2]
In recent years, in silico computational models have emerged as indispensable tools in the drug discovery armamentarium, offering a rapid, cost-effective, and resource-efficient means of predicting ADMET properties before a compound is even synthesized.[3] These predictive models, built upon vast datasets of experimental results and sophisticated machine learning algorithms, provide valuable insights that enable medicinal chemists to prioritize compounds, identify potential liabilities, and make data-driven decisions in the iterative cycle of drug design.
This guide provides a detailed protocol for the in silico ADMET prediction and analysis of Imidazo[1,2-a]pyrimidine-6-carboxylic acid , a representative of a privileged heterocyclic scaffold with broad-ranging biological activities. The imidazo[1,2-a]pyrimidine core is a recurring motif in medicinal chemistry, with derivatives exhibiting diverse pharmacological effects. A thorough understanding of the ADMET profile of this scaffold and its derivatives is therefore of significant interest to the drug development community.
The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Heterocycle
The Imidazo[1,2-a]pyrimidine nucleus is a fused heterocyclic system that has garnered considerable attention in medicinal chemistry due to its presence in a variety of biologically active molecules. This scaffold is a bioisostere of purine, allowing it to interact with a wide range of biological targets. Derivatives of imidazo[1,2-a]pyrimidine have been reported to possess antimicrobial, anticancer, antiviral, and anti-inflammatory properties, among others. The versatility of this scaffold makes it a fertile ground for the discovery of novel therapeutic agents.
This application note will focus on a specific derivative, This compound , to illustrate a comprehensive in silico ADMET profiling workflow. The presence of the carboxylic acid moiety is expected to significantly influence its physicochemical properties and, consequently, its ADMET profile.
In Silico ADMET Prediction Workflow
The in silico ADMET prediction process involves a series of computational steps, starting from the representation of the molecule to the interpretation of the predicted properties. The following workflow provides a general overview of the process:
Figure 1: A generalized workflow for in silico ADMET prediction.
Protocol 1: ADMET Prediction using SwissADME
SwissADME is a free and user-friendly web-based tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[4][5][6][7][8]
Step 1: Obtaining the Molecular Input
-
Identify the canonical SMILES string for this compound. A reliable source for this is the PubChem database.
-
SMILES: O=C(O)c1cn2c(n1)nccc2
-
Step 2: Performing the Prediction
-
Navigate to the SwissADME website (--INVALID-LINK--]">http://www.swissadme.ch).[8]
-
In the "Enter a list of SMILES" text box, paste the SMILES string for this compound.
-
Click the "Run" button to initiate the calculations.
Step 3: Analyzing the Results
The output page will display a comprehensive set of predicted properties. The following tables summarize the key predictions for this compound.
Table 1: Physicochemical and Lipophilicity Properties (SwissADME)
| Property | Predicted Value | Interpretation |
| Molecular Formula | C₇H₅N₃O₂ | Confirms the elemental composition. |
| Molecular Weight | 163.13 g/mol | Within the desirable range for oral bioavailability (<500 g/mol ). |
| Num. H-bond Acceptors | 5 | Within the acceptable range for drug-likeness (≤10). |
| Num. H-bond Donors | 1 | Within the acceptable range for drug-likeness (≤5). |
| Molar Refractivity | 40.53 | Relates to molecular polarizability. |
| TPSA (Topological Polar Surface Area) | 80.56 Ų | Indicates good potential for oral absorption (<140 Ų). |
| Consensus Log Po/w | -0.29 | Suggests the molecule is hydrophilic. |
Table 2: Water Solubility (SwissADME)
| Parameter | Prediction | Solubility Class |
| LogS (ESOL) | -1.53 | Soluble |
| LogS (Ali) | -1.97 | Soluble |
| LogS (SILICOS-IT) | -2.10 | Soluble |
Interpretation: The consistent predictions across different models indicate that this compound is likely to have good water solubility, a favorable property for drug formulation and absorption.
Table 3: Pharmacokinetics (SwissADME)
| Property | Prediction | Interpretation |
| GI absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| BBB permeant | No | Unlikely to cross the blood-brain barrier to a significant extent. |
| P-gp substrate | No | Not likely to be subject to efflux by P-glycoprotein. |
| CYP1A2 inhibitor | No | Low potential for drug-drug interactions via this isoform. |
| CYP2C19 inhibitor | No | Low potential for drug-drug interactions via this isoform. |
| CYP2C9 inhibitor | No | Low potential for drug-drug interactions via this isoform. |
| CYP2D6 inhibitor | No | Low potential for drug-drug interactions via this isoform. |
| CYP3A4 inhibitor | No | Low potential for drug-drug interactions via this isoform. |
| Log Kp (skin permeation) | -8.58 cm/s | Low potential for skin permeation. |
Interpretation: The predicted pharmacokinetic profile suggests good oral absorption and a low propensity for common drug-drug interactions mediated by cytochrome P450 enzymes. Its inability to cross the blood-brain barrier may be advantageous for peripherally acting drugs.
Table 4: Drug-Likeness and Medicinal Chemistry (SwissADME)
| Rule/Filter | Violation | Interpretation |
| Lipinski's Rule | No | Adheres to the "rule of five," suggesting good oral bioavailability. |
| Ghose Filter | No | Meets the criteria for drug-likeness based on this filter. |
| Veber's Rule | No | Meets the criteria for good oral bioavailability based on this rule. |
| Egan's Rule | No | Within the physicochemical space for good oral absorption. |
| Muegge's Rule | No | Conforms to another set of drug-likeness criteria. |
| Bioavailability Score | 0.55 | Indicates a good probability of having at least 10% oral bioavailability in rats. |
| PAINS | 0 alerts | No alerts for promiscuous compounds. |
| Brenk | 0 alerts | No alerts for fragments with known toxicities. |
| Lead-likeness | No | Does not violate lead-likeness criteria. |
| Synthetic Accessibility | 2.87 | Considered relatively easy to synthesize. |
Visualization: Bioavailability Radar
Figure 2: Bioavailability Radar for this compound. The colored area represents the optimal range for each property.
Interpretation: The bioavailability radar provides a visual representation of the drug-likeness of the molecule. For this compound, the predicted properties largely fall within the desired physicochemical space for good oral bioavailability.
Protocol 2: Comprehensive ADMET Prediction using pkCSM
pkCSM is another powerful, freely accessible web server that predicts a wide range of ADMET properties using a graph-based signature method.[1][2][9][10]
Step 1: Performing the Prediction
-
Paste the SMILES string for this compound into the "Enter SMILES" text box.
-
Click the "Submit" button.
Step 2: Analyzing the Results
The following tables summarize the key ADMET predictions from pkCSM.
Table 5: Absorption (pkCSM)
| Property | Predicted Value | Interpretation |
| Water Solubility (log mol/L) | -1.583 | Good water solubility. |
| Caco-2 Permeability (log Papp) | 0.111 | Moderate intestinal permeability. |
| Intestinal Absorption (Human) | 85.341 % | High predicted intestinal absorption. |
| P-glycoprotein Substrate | No | Consistent with SwissADME prediction. |
| P-glycoprotein I inhibitor | No | Low potential to inhibit P-gp. |
| P-glycoprotein II inhibitor | No | Low potential to inhibit P-gp. |
Table 6: Distribution (pkCSM)
| Property | Predicted Value | Interpretation |
| VDss (human) (log L/kg) | -0.638 | Low volume of distribution, suggesting the drug may be primarily confined to the bloodstream. |
| Fraction Unbound (human) | 0.448 | A significant fraction of the drug is predicted to be unbound in plasma. |
| BBB Permeability (logBB) | -1.168 | Unlikely to cross the blood-brain barrier. |
| CNS Permeability (logPS) | -2.693 | Low permeability into the central nervous system. |
Table 7: Metabolism (pkCSM)
| Property | Prediction | Interpretation |
| CYP2D6 substrate | No | Not likely to be metabolized by CYP2D6. |
| CYP3A4 substrate | No | Not likely to be metabolized by CYP3A4. |
| CYP1A2 inhibitor | No | Consistent with SwissADME prediction. |
| CYP2C19 inhibitor | No | Consistent with SwissADME prediction. |
| CYP2C9 inhibitor | No | Consistent with SwissADME prediction. |
| CYP2D6 inhibitor | No | Consistent with SwissADME prediction. |
| CYP3A4 inhibitor | No | Consistent with SwissADME prediction. |
Table 8: Excretion (pkCSM)
| Property | Predicted Value | Interpretation |
| Total Clearance (log ml/min/kg) | 0.176 | Predicted to have a relatively low clearance rate. |
| Renal OCT2 Substrate | No | Unlikely to be a substrate for the organic cation transporter 2. |
Table 9: Toxicity (pkCSM)
| Property | Prediction | Interpretation |
| AMES Toxicity | No | Predicted to be non-mutagenic. |
| Max. tolerated dose (human) | 0.838 log(mg/kg/day) | Provides an estimate of the safe starting dose. |
| hERG I inhibitor | No | Low risk of cardiotoxicity. |
| hERG II inhibitor | No | Low risk of cardiotoxicity. |
| Oral Rat Acute Toxicity (LD₅₀) | 2.531 mol/kg | Provides an estimate of acute toxicity. |
| Oral Rat Chronic Toxicity (LOAEL) | 1.838 log(mg/kg_bw/day) | Provides an estimate of chronic toxicity. |
| Hepatotoxicity | No | Predicted to be non-toxic to the liver. |
| Skin Sensitisation | No | Unlikely to cause skin sensitization. |
| T. pyriformis toxicity | 0.118 log ug/L | Provides an ecotoxicity prediction. |
| Minnow toxicity | 1.401 log mM | Provides an ecotoxicity prediction. |
Overall Assessment and Discussion
The comprehensive in silico ADMET profiling of this compound provides a promising initial assessment of its drug-like properties.
-
Favorable Physicochemical and Pharmacokinetic Profile: The molecule exhibits excellent water solubility, high predicted gastrointestinal absorption, and a low likelihood of being a P-glycoprotein substrate. Its adherence to multiple drug-likeness rules, including Lipinski's rule of five, further strengthens its potential as an orally bioavailable drug candidate. The predicted low clearance suggests the potential for a favorable half-life.
-
Low Toxicity Potential: The predictions indicate a low risk of mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
-
Considerations for Drug Development: The low predicted blood-brain barrier permeability makes this compound more suitable for targeting peripheral biological processes. The low volume of distribution suggests that it will likely remain in the systemic circulation, which could be advantageous for targeting blood-borne pathogens or plasma proteins.
Conclusion
This application note has detailed a systematic and scientifically grounded approach to the in silico ADMET prediction of this compound using freely accessible and validated computational tools. The presented protocols and analysis demonstrate the power of computational chemistry in modern drug discovery, enabling researchers to make early, informed decisions about the viability of drug candidates. The favorable predicted ADMET profile of this compound suggests that this compound, and derivatives built upon this scaffold, warrant further investigation in the quest for novel therapeutics. It is crucial to remember that in silico predictions are a valuable guide but must be validated through subsequent in vitro and in vivo experimental studies.
References
- 1. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 4. [PDF] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules | Semantic Scholar [semanticscholar.org]
- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]
- 7. Molecular Modelling Group [molecular-modelling.ch]
- 8. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 9. pkCSM [biosig.lab.uq.edu.au]
- 10. PkCSM web server: Significance and symbolism [wisdomlib.org]
- 11. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
Application Notes and Protocols for the Functionalization of Imidazo[1,2-a]pyrimidine-6-carboxylic Acid at C2 and C3 Positions
Introduction: The Privileged Scaffold in Drug Discovery
The imidazo[1,2-a]pyrimidine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This heterocyclic core is structurally analogous to purines, allowing it to interact with a wide range of biological targets.[3] Consequently, derivatives of imidazo[1,2-a]pyrimidine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] Marketed drugs such as Divaplon and Fasiplon, which are used as anxiolytic and anticonvulsant agents, feature this core structure.[3]
The ability to selectively functionalize the imidazo[1,2-a]pyrimidine scaffold is paramount for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. The C2 and C3 positions of the imidazole ring are particularly important sites for modification, as substituents at these positions can significantly influence the compound's biological activity and pharmacokinetic properties. This guide provides a detailed overview and actionable protocols for the functionalization of a key derivative, imidazo[1,2-a]pyrimidine-6-carboxylic acid, at these critical C2 and C3 positions. The presence of the carboxylic acid at the C6 position, an electron-withdrawing group, can influence the reactivity of the heterocyclic core, a factor that will be considered in the subsequent protocols.
Reactivity Landscape: C2 vs. C3
The imidazo[1,2-a]pyrimidine ring is an electron-rich heteroaromatic system. The C3 position is the most nucleophilic carbon, making it highly susceptible to electrophilic attack and direct C-H functionalization.[4][5] This inherent reactivity has led to the development of a wide array of methods for C3-functionalization. In contrast, the C2 position is less nucleophilic and direct functionalization at this site is more challenging. Strategies for C2 functionalization often rely on pre-functionalized starting materials or directed metalation approaches. The electron-withdrawing nature of the 6-carboxylic acid group is anticipated to decrease the overall electron density of the ring system, potentially modulating the reactivity at both C2 and C3, a consideration for reaction optimization.
Part 1: C3 Functionalization Strategies
The high electron density at the C3 position makes it the primary target for a variety of functionalization reactions.
Direct C-H Arylation via Palladium Catalysis
Direct C-H arylation is a powerful, atom-economical method for forging carbon-carbon bonds.[6] Palladium catalysis is frequently employed for this transformation on imidazo[1,2-a]pyrimidine systems.
This protocol describes a general procedure for the direct arylation of the C3 position of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylacetamide (DMA)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous DMA (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(OAc)₂ is a common and effective palladium source for C-H activation.[7]
-
Base: K₂CO₃ is crucial for the deprotonation step in the catalytic cycle.
-
Solvent: High-boiling polar aprotic solvents like DMA are typically required to facilitate the reaction at elevated temperatures.[6]
-
Inert Atmosphere: Prevents the oxidation of the palladium catalyst, ensuring its catalytic activity.
Halogenation as a Synthetic Handle
Introducing a halogen at the C3 position provides a versatile synthetic handle for subsequent cross-coupling reactions. Transition-metal-free halogenation methods are particularly attractive due to their mild conditions and reduced metal contamination.[8]
This protocol details a transition-metal-free method for the regioselective bromination of the C3 position using sodium bromite.[9]
Materials:
-
This compound
-
Sodium bromite (NaBrO₂)
-
Acetic acid (AcOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 mmol) in a mixture of DCM (10 mL) and acetic acid (1 mL).
-
Add sodium bromite (1.5 mmol) portion-wise to the stirred solution at room temperature.
-
Continue stirring for 1-3 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).
-
Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude 3-bromo-imidazo[1,2-a]pyrimidine-6-carboxylic acid can often be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Halogen Source: Sodium bromite in the presence of acetic acid generates the active brominating species.[9] This method avoids the use of harsh and toxic elemental bromine.
-
Solvent System: The DCM/AcOH mixture provides good solubility for the substrate and facilitates the reaction.
C3-Functionalization via Suzuki-Miyaura Cross-Coupling
With the 3-bromo derivative in hand, a wide variety of aryl and heteroaryl groups can be introduced at the C3 position using the robust and versatile Suzuki-Miyaura cross-coupling reaction.[10][11]
This protocol outlines a rapid and efficient microwave-assisted Suzuki-Miyaura coupling of 3-bromo-imidazo[1,2-a]pyrimidine-6-carboxylic acid with a boronic acid.[12]
Materials:
-
3-bromo-imidazo[1,2-a]pyrimidine-6-carboxylic acid
-
Aryl or heteroaryl boronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane/Water (4:1 mixture)
-
Microwave reactor vial
Procedure:
-
In a 10 mL microwave reactor vial, combine 3-bromo-imidazo[1,2-a]pyrimidine-6-carboxylic acid (0.5 mmol), the boronic acid (0.75 mmol), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and Na₂CO₃ (1.5 mmol).
-
Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 120 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Significantly accelerates the reaction, reducing reaction times from hours to minutes.[12][13]
-
Catalyst: Pd(PPh₃)₄ is a highly effective catalyst for Suzuki-Miyaura couplings.[12]
-
Base: An aqueous base like Na₂CO₃ is essential for the transmetalation step in the catalytic cycle.
-
Solvent Mixture: The dioxane/water system is a common and effective solvent for Suzuki reactions, ensuring solubility of both organic and inorganic reagents.[12]
Part 2: C2 Functionalization Strategies
Functionalization at the C2 position is less straightforward than at C3 and typically requires a multi-step approach.
Synthesis of a C2-Functionalized Precursor
A common strategy is to construct the imidazo[1,2-a]pyrimidine ring with the desired C2 substituent already in place. This is often achieved through the condensation of a 2-aminopyrimidine with a substituted α-haloketone.
This protocol describes the synthesis of a 2-aryl substituted scaffold, which can then be further functionalized at the C3 position if desired.
Materials:
-
2-Amino-pyrimidine-4-carboxylic acid (as a precursor to the 6-carboxylic acid derivative)
-
2-Bromoacetophenone derivative
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
Procedure:
-
Combine 2-amino-pyrimidine-4-carboxylic acid (1.0 mmol) and the 2-bromoacetophenone derivative (1.1 mmol) in ethanol (10 mL).
-
Add sodium bicarbonate (2.5 mmol) to the mixture.
-
Reflux the reaction for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction and pour it into ice-water.
-
Adjust the pH to ~6 with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-aryl-imidazo[1,2-a]pyrimidine-6-carboxylic acid.
Causality Behind Experimental Choices:
-
Reaction Type: This is a classic Hantzsch-type synthesis for imidazo-fused heterocycles.[3]
-
Base: Sodium bicarbonate acts as a base to facilitate the cyclization and neutralize the HBr formed during the reaction.
-
Solvent: Ethanol is a common and effective solvent for this type of condensation reaction.
Data Presentation
Table 1: Representative C3-Functionalization Reactions
| Entry | Starting Material | Reagent/Coupling Partner | Catalyst/Conditions | Product | Yield (%) |
| 1 | This compound | 4-Bromotoluene | Pd(OAc)₂, K₂CO₃, DMA, 120 °C | 3-(p-tolyl)this compound | 65-75 |
| 2 | This compound | NaBrO₂ | AcOH, DCM, rt | 3-Bromothis compound | >90 |
| 3 | 3-Bromothis compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 120 °C (MW) | 3-Phenylthis compound | 80-90 |
Visualization of Workflows
Caption: Workflow for C3-functionalization of the imidazo[1,2-a]pyrimidine core.
Caption: Synthetic route for accessing C2-functionalized imidazo[1,2-a]pyrimidines.
Conclusion
The functionalization of the this compound scaffold at the C2 and C3 positions is a critical step in the development of novel drug candidates. The protocols and strategies outlined in this guide provide a robust framework for researchers to synthesize diverse libraries of these valuable compounds. The inherent reactivity of the C3 position allows for a variety of direct functionalization and cross-coupling reactions, while C2 functionalization is readily achieved through convergent synthetic strategies. By leveraging these methods, scientists can efficiently explore the chemical space around this privileged core, accelerating the discovery of new therapeutics.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
The Imidazo[1,2-a]pyrimidine-6-carboxylic Acid Scaffold: A Versatile Platform for Novel Therapeutics
Application Notes and Protocols for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its synthetic accessibility and a broad spectrum of pharmacological activities.[1][2] This structural motif is a bioisostere of purine, allowing it to interact with a wide array of biological targets.[3] Derivatives of this scaffold have demonstrated significant potential as anticancer, antiviral, anti-inflammatory, and kinase-inhibiting agents.[4][5] This guide focuses on the strategic use of a key derivative, Imidazo[1,2-a]pyrimidine-6-carboxylic acid , as a versatile starting point for the development of novel therapeutics. We provide detailed protocols for its synthesis, derivatization, and biological evaluation, underpinned by the scientific rationale for each step.
Section 1: The Strategic Advantage of the this compound Scaffold
The power of this specific scaffold lies in the C-6 carboxylic acid moiety. This functional group serves as a critical handle for synthetic elaboration, allowing for the systematic generation of diverse chemical libraries, most commonly through amide bond formation. This approach enables fine-tuning of the molecule's physicochemical properties and allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target.
The general workflow for leveraging this scaffold in a drug discovery program is outlined below. This process begins with the synthesis of the core scaffold, followed by the creation of a focused library of derivatives, and culminates in a cascade of biological assays to identify and characterize lead compounds.
Caption: High-level workflow for drug discovery using the this compound scaffold.
Section 2: Synthesis and Derivatization Protocols
Protocol: Synthesis of this compound (Core Scaffold)
The synthesis of the core scaffold can be achieved through a multi-step process, beginning with commercially available starting materials. The following protocol is a representative method adapted from the synthesis of analogous heterocyclic systems.[1][6]
Rationale: This synthesis follows the classical and robust Chichibabin reaction principle, involving the condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound to form the fused bicyclic system.[3] Subsequent hydrolysis of the ester provides the desired carboxylic acid.
Step-by-Step Protocol:
-
Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyrimidine-6-carboxylate.
-
To a solution of 2-amino-5-cyanopyrimidine (1 equivalent) in a suitable solvent such as ethanol, add ethyl bromopyruvate (1.1 equivalents).
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate, ethyl imidazo[1,2-a]pyrimidine-6-carboxylate, is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
-
Step 2: Hydrolysis to this compound.
-
Suspend the ethyl imidazo[1,2-a]pyrimidine-6-carboxylate (1 equivalent) in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and acidify to pH 3-4 with 2M hydrochloric acid.
-
The precipitated product, this compound, is collected by filtration, washed with water, and dried.
-
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight for C₇H₅N₃O₂ is 163.13 g/mol .[7]
Protocol: Library Synthesis via Amide Coupling
The carboxylic acid group at the C-6 position is an ideal anchor for creating a library of amide derivatives. Standard peptide coupling reagents can be employed for this purpose.
Rationale: The use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide) minimizes side reactions and allows for efficient amide bond formation under mild conditions.
Caption: General scheme for the synthesis of an amide library from the core scaffold.
Step-by-Step Protocol:
-
Dissolve this compound (1 equivalent) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents).
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Section 3: Application Notes & Protocols for Biological Evaluation
The diverse biological activities of the imidazo[1,2-a]pyrimidine scaffold necessitate a multi-pronged approach to biological evaluation. Below are protocols for assessing the potential of newly synthesized derivatives in oncology and virology.
Application Note: Anticancer Activity Screening
Derivatives of the closely related imidazo[1,2-a]pyridine scaffold have shown potent anticancer activity, often through the inhibition of protein kinases that are dysregulated in cancer.[8][9] A primary screen to assess the general cytotoxic and anti-proliferative effects of new compounds is a crucial first step.
Protocol: Cell Viability (MTT) Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a rapid and sensitive method for the initial screening of a compound library for cytotoxic effects against cancer cell lines.
Step-by-Step Protocol:
-
Cell Plating: Seed cancer cells (e.g., HCC1937 breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions (e.g., concentrations ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Data Presentation: Representative Anticancer Activity
The following table presents hypothetical IC₅₀ values for a series of Imidazo[1,2-a]pyrimidine-6-carboxamide derivatives against a breast cancer cell line, based on published data for similar compounds.[10][11]
| Compound ID | R-Group (Amide) | IC₅₀ (µM) on HCC1937 Cells |
| IMP-001 | Cyclopropylamine | 45.0 |
| IMP-002 | Aniline | 79.6 |
| IMP-003 | 4-Fluoroaniline | 47.7 |
| IMP-004 | Benzylamine | >100 |
Application Note: Kinase Inhibitor Screening
Many imidazo-fused heterocycles exert their anticancer effects by inhibiting protein kinases.[12][13] Compounds that show significant cytotoxicity in the primary screen should be evaluated for their ability to inhibit key kinases implicated in cancer progression, such as CDK2 or EGFR.[12][14]
Protocol: In Vitro Kinase Inhibition Assay (e.g., CDK2/Cyclin E)
Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. The assay quantifies the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing ATP and a suitable substrate for the kinase (e.g., a histone H1-derived peptide for CDK2).
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control inhibitor and a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding the purified recombinant kinase (e.g., CDK2/Cyclin E complex).
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure the remaining ATP.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Data Presentation: Representative Kinase Inhibitory Activity
The following table shows hypothetical IC₅₀ values for a selection of derivatives against CDK2, based on literature values for imidazo[1,2-c]pyrimidinones.[12]
| Compound ID | R-Group (Amide) | IC₅₀ (µM) on CDK2/Cyclin E |
| IMP-005 | 3-Methoxyphenylamine | 0.8 |
| IMP-006 | 4-Chlorophenylamine | 1.2 |
| IMP-007 | Pyridin-4-ylamine | 5.5 |
| IMP-008 | Cyclohexylamine | >20 |
Application Note: Antiviral Activity Screening
The imidazo[1,2-a]pyrimidine scaffold has also been investigated for its antiviral properties against a range of viruses, including HIV, hepatitis C, and coronaviruses.[4][15] A common primary screen for antiviral activity is the plaque reduction assay.
Protocol: Plaque Reduction Assay
Rationale: This assay measures the ability of a compound to inhibit the cytopathic effect of a virus, specifically the formation of plaques (localized areas of cell death) in a monolayer of host cells. It provides a quantitative measure of a compound's antiviral efficacy.
Step-by-Step Protocol:
-
Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for many viruses) in 6-well plates.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compounds. In separate tubes, mix a known titer of virus (e.g., 100 plaque-forming units) with each compound dilution.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with the corresponding compound dilutions. This restricts the spread of progeny virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.
-
Plaque Visualization and Counting: Fix the cells (e.g., with formalin) and stain with a dye such as crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The 50% effective concentration (EC₅₀) is the concentration that reduces the plaque number by 50%.
Data Presentation: Representative Antiviral Activity
The following table provides hypothetical EC₅₀ values for a series of derivatives against a representative virus, based on data for related imidazo-heterocycles.[15]
| Compound ID | R-Group (Amide) | EC₅₀ (µM) |
| IMP-009 | 2-Phenylethylamine | 2.5 |
| IMP-010 | 4-Methylbenzylamine | 8.1 |
| IMP-011 | Thiophen-2-ylmethylamine | 5.3 |
| IMP-012 | Butylamine | >50 |
Section 4: Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the discovery of novel therapeutics. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, makes it an attractive platform for medicinal chemists. The protocols outlined in this guide provide a robust framework for the synthesis, derivatization, and biological evaluation of compound libraries based on this scaffold. Future work should focus on exploring a wider range of chemical diversity through the introduction of novel amine building blocks and on elucidating the specific molecular mechanisms of action for the most promising lead compounds.
References
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanelements.com [americanelements.com]
- 8. researchgate.net [researchgate.net]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Screening of Imidazo[1,2-a]pyrimidine-6-carboxylic acid
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2] This nitrogen-fused heterocyclic system is a bioisostere of purine bases, allowing it to interact with a wide array of biological targets.[2] Derivatives of this core structure have demonstrated a broad spectrum of activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3] The specific compound, Imidazo[1,2-a]pyrimidine-6-carboxylic acid, presents a unique opportunity for drug discovery. The presence of the carboxylic acid moiety at the 6-position can significantly influence its pharmacokinetic and pharmacodynamic properties, potentially leading to novel target interactions and therapeutic applications.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a strategic biological screening protocol for this compound. The proposed workflow is designed to efficiently assess its cytotoxic profile, identify potential molecular targets, and validate its mechanism of action in a cellular context.
Strategic Screening Cascade: A Multi-Faceted Approach to Target Discovery
A logical and stepwise screening cascade is crucial for the efficient evaluation of a novel chemical entity. The proposed strategy for this compound begins with a broad assessment of cytotoxicity, followed by targeted screening against a panel of high-interest enzyme families known to be modulated by related compounds. Hits from these primary screens are then subjected to secondary assays to confirm target engagement and elucidate the cellular mechanism of action.
Caption: A strategic workflow for the biological screening of this compound.
PART 1: Foundational Cytotoxicity Profiling
Before embarking on target identification, it is essential to determine the general cytotoxicity of this compound. This initial screen provides a therapeutic window and informs the concentration range for subsequent assays. The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5]
Protocol 1: MTT Assay for In Vitro Cytotoxicity
Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, HeLa - cervical, MCF-7 - breast)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
| Parameter | Description |
| Cell Lines | A panel of diverse cancer cell lines to assess broad-spectrum or selective cytotoxicity. |
| Concentration Range | Typically from 0.1 µM to 100 µM. |
| Incubation Time | 48 to 72 hours to observe significant effects on cell proliferation. |
| Controls | Untreated cells (100% viability), vehicle control, and a positive control cytotoxic drug (e.g., Doxorubicin). |
PART 2: Primary High-Throughput Screening (HTS) for Target Identification
Based on the known biological activities of the imidazo[1,2-a]pyrimidine scaffold, a targeted HTS approach against key enzyme families is a rational starting point.[1] Protein kinases and components of the Wnt/β-catenin signaling pathway are particularly relevant targets.[7][8]
Protocol 2A: Kinase Inhibitor Screening
Principle: Many imidazo[1,2-a]pyridine and pyrimidine derivatives are known to inhibit protein kinases.[8][9][10][11] A high-throughput screen against a panel of kinases can identify potential targets. This protocol describes a generic fluorescence-based assay that detects ADP, a universal product of kinase reactions.[12]
Materials:
-
Kinase panel (commercially available panels of purified kinases)
-
Kinase-specific substrates
-
ATP
-
ADP detection kit (e.g., ADP-Glo™)
-
This compound
-
Assay buffer
-
384-well plates
-
Luminometer
Procedure:
-
Assay Preparation: In a 384-well plate, add the assay buffer, the test compound at various concentrations, and the specific kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the reagents from the ADP detection kit according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC₅₀ values for the "hit" kinases.
Protocol 2B: Wnt/β-catenin Signaling Pathway Reporter Assay
Principle: The Wnt/β-catenin pathway is frequently dysregulated in cancer.[7] Imidazo[1,2-a]pyrimidines have been shown to inhibit this pathway.[7] A luciferase reporter assay is a common method to screen for modulators of this pathway.[13]
Materials:
-
Cancer cell line with a stably integrated Wnt/β-catenin responsive reporter construct (e.g., HEK293T with TOP-Flash reporter)
-
Wnt3a conditioned medium (or other Wnt pathway activators)
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Pathway Activation: Add Wnt3a conditioned medium to stimulate the Wnt/β-catenin signaling pathway.
-
Incubation: Incubate the plate for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.[13]
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in cell number and transfection efficiency. Calculate the percentage of inhibition of Wnt signaling and determine the IC₅₀ value.
PART 3: Target Validation and Mechanistic Elucidation
Following the identification of initial "hits" from primary screening, it is critical to confirm direct target engagement within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for this purpose.[14][15][16]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[16] This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains.
Materials:
-
Target-expressing cells
-
This compound
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control and incubate to allow for cell penetration and target binding.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).[14]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.[15]
Data Analysis: Generate a melting curve by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15] An isothermal dose-response experiment can also be performed at a fixed temperature to determine the EC₅₀ for target engagement.[14]
| CETSA Format | Application | Readout |
| Melt Curve | Initial confirmation of target engagement. | Western Blot, ELISA |
| Isothermal Dose-Response | Determination of cellular target engagement potency (EC₅₀). | Western Blot, ELISA, AlphaScreen |
Conclusion and Future Directions
This application note outlines a systematic and robust screening protocol for the biological evaluation of this compound. By following this tiered approach, researchers can efficiently move from initial cytotoxicity assessment to primary screening against relevant target families, and finally to the confirmation of direct target engagement in a cellular context. The data generated from this workflow will provide a solid foundation for further lead optimization, in vivo efficacy studies, and the ultimate development of novel therapeutics based on the promising imidazo[1,2-a]pyrimidine scaffold.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. clyte.tech [clyte.tech]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oceanomics.eu [oceanomics.eu]
- 9. Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[1,2-a]pyrimidine-6-carboxylic Acid
Welcome to the technical support resource for researchers engaged in the synthesis of Imidazo[1,2-a]pyrimidine derivatives. This guide is designed to provide in-depth troubleshooting strategies and practical, field-tested protocols to overcome common challenges, with a primary focus on improving the yield of Imidazo[1,2-a]pyrimidine-6-carboxylic acid.
Introduction: The Challenge of Synthesizing Substituted Imidazo[1,2-a]pyrimidines
The Imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, the synthesis of specifically substituted analogs, such as the 6-carboxylic acid derivative, can be challenging. Researchers frequently report issues ranging from low yields and incomplete reactions to the formation of intractable side products.[3][4] This guide provides a systematic approach to diagnosing and resolving these issues.
Part 1: General Troubleshooting & FAQs
This section addresses broad issues that can affect a wide range of synthetic routes.
Question 1: My reaction yield is consistently low (<30%), despite following the literature procedure. What are the most common culprits?
Answer: Consistently low yields often stem from foundational issues rather than a flawed core reaction mechanism. A systematic check of your basics is the most effective first step.[3]
-
Purity of Starting Materials: The primary suspect should always be the purity of your reagents, especially the starting 2-aminopyrimidine derivative. Impurities can act as catalyst poisons or participate in side reactions.
-
Actionable Advice: Verify the purity of your 2-aminopyrimidine-5-carboxylic acid (or corresponding ester/nitrile) by NMR and LC-MS before use. Recrystallize or chromatograph if necessary.
-
-
Solvent Quality: The presence of water or other impurities in solvents is a frequent cause of low yields, particularly in reactions sensitive to moisture.[3]
-
Actionable Advice: Use freshly distilled, anhydrous solvents, especially for reactions involving organometallics, strong bases, or water-sensitive catalysts.
-
-
Atmospheric Control: Many cyclization and coupling reactions are sensitive to oxygen and moisture.
-
Actionable Advice: Ensure your reaction is performed under a positive pressure of an inert atmosphere (Nitrogen or Argon). This involves using properly dried glassware and employing techniques like Schlenk lines or glove boxes for highly sensitive reagents.
-
Question 2: The reaction mixture turns dark brown or black, and I isolate a tar-like substance instead of my product. What is causing this decomposition?
Answer: Tar formation is a clear indicator of product or reagent decomposition and is often caused by excessive heat or incorrect pH.[5]
-
Thermal Stability: The imidazopyrimidine core, while aromatic, can be susceptible to degradation at high temperatures, especially in the presence of strong acids or bases.
-
Actionable Advice: Monitor your reaction temperature closely. Run a series of small-scale trials at lower temperatures for longer durations to find the optimal balance. It is critical to monitor the reaction by TLC or LC-MS to identify the point of maximum product formation before significant decomposition begins.[3]
-
-
Polymerization of Aldehydes: If your synthesis involves an aldehyde (e.g., in a Groebke-Blackburn-Bienaymé reaction), aldehydes are prone to self-condensation or polymerization under acidic or basic conditions.
-
Actionable Advice: Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration. Ensure the reaction temperature is appropriate for the specific aldehyde being used.
-
Part 2: Synthesis Pathway-Specific Troubleshooting
The optimal troubleshooting strategy depends heavily on the chosen synthetic route. We will explore two common pathways.
Scenario A: Classic Cyclocondensation of 2-Aminopyrimidine with an α-Halocarbonyl
This is a foundational method for forming the imidazo[1,2-a]pyrimidine scaffold, analogous to the Chichibabin reaction.[6][7] The key steps are the initial N-alkylation of the endocyclic nitrogen of 2-aminopyrimidine followed by an intramolecular cyclization/dehydration.
Problem: Incomplete cyclization, leading to the isolation of the uncyclized N-alkylated intermediate.
Causality & Solution: The final cyclization step is a condensation that eliminates water. According to Le Châtelier's principle, the presence of water in the reaction medium can inhibit the forward reaction.[4]
-
Expert Recommendation: Drive the equilibrium towards the product by actively removing water.
-
High-Temperature Reactions: For reactions in high-boiling solvents like toluene or xylene, use a Dean-Stark apparatus to azeotropically remove water as it forms.
-
Lower-Temperature Reactions: The addition of a chemical dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can be effective, provided they do not interfere with other reagents.
-
Acid Catalysis: The cyclization step is often catalyzed by acid. A catalytic amount of a strong acid like p-toluenesulfonic acid (pTSA) can significantly accelerate the reaction.[8]
-
Scenario B: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction (MCR)
The GBB reaction is a powerful one-pot method for synthesizing substituted imidazo[1,2-a]pyridines and pyrimidines by combining a 2-amino-azine, an aldehyde, and an isocyanide.[9][10] It offers high atom economy but is sensitive to catalyst and substrate quality.
Problem: The MCR fails to proceed or gives very low yields of the desired product.
Causality & Solution: The GBB reaction proceeds via a series of equilibria, culminating in an irreversible cyclization. The initial formation of a Schiff base intermediate is often the rate-limiting step and is typically catalyzed by a Lewis or Brønsted acid.[11]
-
Catalyst Choice is Critical: The reaction is highly dependent on the choice and loading of the catalyst.
-
Expert Recommendation: Screen a panel of Lewis acids. Scandium triflate (Sc(OTf)₃) is often highly effective. Other options include Ytterbium triflate (Yb(OTf)₃) or Boron trifluoride etherate (BF₃·OEt₂).[11] Start with a catalyst loading of 10 mol% and optimize from there.
-
-
Isocyanide Quality: Isocyanides can have a pungent odor and are susceptible to degradation. Impure isocyanide is a common cause of GBB reaction failure.
-
Actionable Advice: Use freshly opened or recently purified isocyanide. If the purity is suspect, purify it by distillation under reduced pressure or filtration through a short plug of neutral alumina.
-
Part 3: Advanced Optimization & Experimental Protocols
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in your synthesis.
Caption: Troubleshooting workflow for low synthesis yield.
Data Summary: Key Parameter Optimization
This table summarizes the impact of various experimental parameters on the synthesis of Imidazo[1,2-a]pyrimidines.
| Parameter | Low Yield Indicator | Medium Yield Indicator | High Yield Indicator | Rationale & Key Insight |
| Temperature | Reaction at RT stalls | 50-80 °C shows conversion | 100-120 °C (Reflux) | Required to overcome activation energy for cyclization. High temps risk degradation.[4] |
| Catalyst (MCR) | No catalyst or weak acid | Brønsted acid (pTSA) | Strong Lewis Acid (Sc(OTf)₃) | Lewis acids are highly effective at activating aldehydes for nucleophilic attack.[11] |
| Solvent | Protic (e.g., EtOH, MeOH) | Aprotic polar (e.g., MeCN, DMF) | Aprotic non-polar (e.g., Toluene) | Choice is route-dependent. Toluene is ideal for water removal via Dean-Stark.[4][7] |
| Reaction Time | < 4 hours | 12 hours | 24 hours | Heterocyclic condensations can be slow; ensure sufficient time for completion. Monitor by LC-MS.[1] |
Protocol: Optimized Groebke-Blackburn-Bienaymé (GBB) Synthesis
This protocol provides a robust starting point for the synthesis of an Imidazo[1,2-a]pyrimidine-6-carboxylate ester, which can be subsequently hydrolyzed to the target carboxylic acid.
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-aminopyrimidine-5-carboxylate (1.0 eq), your desired aldehyde (1.1 eq), and Scandium(III) triflate (0.1 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10 minutes.
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) via syringe to achieve a substrate concentration of 0.2 M.
-
Reagent Addition: Begin stirring the mixture. Slowly add the isocyanide (e.g., tert-butyl isocyanide, 1.2 eq) to the suspension via syringe over 5 minutes.
-
Reaction: Heat the reaction mixture to 80 °C (reflux) and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. Look for the consumption of the starting aminopyrimidine.
-
Workup: After completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the target ester.
-
Hydrolysis (if required): The resulting ester can be hydrolyzed to the final carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).
Reaction Mechanism Visualization
The following diagram illustrates a simplified mechanism for the acid-catalyzed GBB reaction, highlighting the key intermediates.
Caption: Simplified GBB multicomponent reaction mechanism.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 7. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
Technical Support Center: Purification of Imidazo[1,2-A]pyrimidine-6-carboxylic Acid
Welcome to the technical support guide for the purification of Imidazo[1,2-A]pyrimidine-6-carboxylic acid. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges encountered during its recrystallization. Our goal is to equip you with the foundational knowledge and practical troubleshooting skills necessary for achieving high purity of this heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the recrystallization of this compound?
Recrystallization is a purification technique that leverages the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[1] The core principle is to dissolve the impure solid in a minimum amount of a hot solvent to create a saturated or near-saturated solution.[1] As this solution slowly cools, the solubility of the target compound—this compound—decreases, leading to the formation of a crystalline lattice.[1] Soluble impurities tend to remain in the cooled solvent (the "mother liquor"), while insoluble impurities can be removed via hot filtration. The rigid, planar structure of heterocyclic compounds like this one generally makes them good candidates for crystallization.[2]
Q2: What are the key physicochemical properties of this compound to consider?
Understanding the compound's properties is crucial for designing a successful purification strategy.
| Property | Value | Source |
| Chemical Formula | C₇H₅N₃O₂ | [3][4] |
| Molecular Weight | 163.13 g/mol | [3][4] |
| Appearance | Typically a solid. | |
| Melting Point | Not consistently reported; must be determined experimentally. | [4] |
| Solubility | No specific data available; must be determined experimentally. | - |
The presence of both a carboxylic acid group and a nitrogenous heterocyclic system suggests a polar molecule, which guides our initial solvent selection.
Q3: How do I select the ideal solvent for recrystallization?
The perfect solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Since specific solubility data is not readily published, an experimental screening process is necessary.
Experimental Protocol: Solvent Screening
-
Preparation: Place approximately 10-20 mg of your crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., 0.5 mL) from the list below.
-
Room Temperature Test: Agitate the tubes at room temperature. A suitable solvent will not dissolve the compound at this stage.
-
Heating Test: Gently heat the tubes that passed the room temperature test. The compound should dissolve completely at or near the solvent's boiling point. If it doesn't, add small increments of the solvent until it does. An ideal solvent requires a minimal volume.
-
Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent or solvent system.
Recommended Starting Solvents for Screening:
-
Single Solvents: Ethanol, Methanol, Isopropanol, Water, Acetonitrile. Given the compound's polarity, alcohols and water are strong candidates.[5]
-
Solvent Mixtures: If the compound is too soluble in one solvent (e.g., methanol) and insoluble in another (e.g., water), a mixed system like Methanol/Water or Ethanol/Water can be highly effective.[6] In this case, dissolve the compound in the "good" solvent (methanol) and slowly add the "poor" solvent (water) until the solution becomes cloudy (the cloud point), then reheat to clarify before cooling.
Troubleshooting Guide: Recrystallization Issues
This section addresses specific problems you may encounter during the procedure.
Q4: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?
Causality: "Oiling out" occurs when the compound comes out of the supersaturated solution at a temperature above its melting point, or if the concentration of the solute is too high.[7] The presence of impurities can also depress the melting point, exacerbating this issue.
Solutions:
-
Re-dissolve and Dilute: Return the flask to the heat source and add more of the "good" solvent (e.g., the alcohol in an alcohol/water system) until the oil fully redissolves.[7] This lowers the saturation temperature of the solution, hopefully to a point below the compound's melting point.
-
Lower the Cooling Rate: Allow the solution to cool much more slowly. Insulating the flask can promote gradual temperature decrease, giving molecules sufficient time to arrange into a crystal lattice.[1]
-
Consider a Different Solvent: The chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point and repeat the recrystallization.
Q5: The solution has cooled completely, but no crystals have formed. What should I do?
Causality: This is a common issue that typically arises from two main causes: either too much solvent was used, resulting in an unsaturated solution, or the solution lacks a nucleation site to initiate crystal growth.
Solutions (in order of application):
-
Induce Nucleation (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level.[7] The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This "seed crystal" acts as a template for further crystallization.[7]
-
Reduce Solvent Volume: If nucleation techniques fail, you likely have too much solvent. Gently heat the solution and boil off a portion of the solvent. Then, allow it to cool again.[7] Be careful not to evaporate too much, which could cause the product to crash out impurely.
-
Extended Cooling: Place the flask in an ice-water bath, and if necessary, in a freezer for a longer period. Lower temperatures significantly decrease solubility.
Q6: My final yield is very low. How can I improve recovery?
Causality: Low yield is often a consequence of using an excessive amount of solvent, which leaves a significant portion of your product dissolved in the mother liquor. It can also result from premature filtration or incomplete crystallization.
Solutions:
-
Minimize Solvent: During the initial dissolving step, use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Add it in small portions.[8]
-
Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. This ensures that crystal formation is slow and complete.[1][8] Rushing this step will result in lower recovery.
-
Recover from Mother Liquor: The filtrate (mother liquor) still contains dissolved product. You can recover a "second crop" of crystals by boiling off some of the solvent to re-concentrate the solution and repeating the cooling process. Note that this second crop may be less pure than the first.
Q7: The color of my crystals hasn't improved, or they still seem impure. What should I do?
Causality: This indicates the presence of either highly soluble colored impurities that co-crystallize or insoluble impurities that were not removed.
Solutions:
-
Hot Filtration: If you observe solid material in your hot, dissolved solution, these are insoluble impurities. You must perform a "hot filtration" by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes the insoluble matter before the solution is cooled.
-
Activated Charcoal: For colored, soluble impurities, activated charcoal can be used. After dissolving your crude compound in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often enough) to the solution. Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Use charcoal sparingly, as it can also adsorb your target compound and reduce yield.[7]
Visualized Workflows
General Recrystallization Workflow
The following diagram outlines the standard, step-by-step procedure for recrystallization.
Caption: Standard workflow for recrystallization.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common recrystallization problems.
Caption: Decision tree for troubleshooting issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Imidazo(1,2-a)pyrimidine-6-carboxylic acid | C7H5N3O2 | CID 55262622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Regioselective Synthesis of Imidazo[1,2-a]pyrimidine-6-carboxylic acid
Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyrimidine-6-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific synthesis. Here, we address common challenges, provide troubleshooting strategies, and answer frequently asked questions to support your experimental success. Our approach is rooted in established chemical principles and field-proven insights to ensure you are well-equipped to overcome synthetic hurdles.
Introduction: The Challenge of Regioselectivity
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] The introduction of a carboxylic acid group at the C6 position is often a key step in the development of novel therapeutics. However, achieving regioselectivity in the synthesis of this specific isomer can be a significant challenge. The electronic nature of the fused ring system can lead to the formation of multiple isomers, complicating purification and reducing yields. This guide will provide in-depth technical advice to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining this compound?
A1: The most common approach involves the cyclocondensation of a substituted 2-aminopyrimidine with an α-halocarbonyl compound. To achieve the desired C6-carboxylic acid functionality, the key is to start with a pyrimidine precursor that already contains the carboxyl group or a precursor that can be readily converted to it. A highly relevant starting material is 2-aminopyrimidine-5-carboxylic acid .[4] The reaction of this precursor with an α-halocarbonyl compound, such as bromoacetaldehyde or a derivative, will lead to the formation of the imidazo[1,2-a]pyrimidine ring system.
Q2: How can I control regioselectivity during the cyclocondensation reaction?
A2: Regioselectivity is primarily dictated by the electronic properties of the 2-aminopyrimidine precursor. The two nitrogen atoms of the 2-aminopyrimidine ring have different nucleophilicities. The cyclization will preferentially occur at the more nucleophilic nitrogen. In the case of 2-aminopyrimidine-5-carboxylic acid, the electron-withdrawing nature of the carboxylic acid group will influence the electron density of the ring nitrogens. Careful selection of reaction conditions, such as solvent and temperature, can also help to favor the formation of the desired isomer.
Q3: What are the most common isomeric impurities I might encounter?
A3: The primary isomeric impurity to be aware of is the C5-substituted isomer. Depending on the specific reactants and conditions, cyclization can potentially occur at the other pyrimidine nitrogen, leading to the formation of an imidazo[1,2-a]pyrimidine with the substituent at a different position. Additionally, if using a substituted α-halocarbonyl, you may see isomers based on the position of those substituents on the imidazole portion of the fused ring.
Q4: How can I confirm the regiochemistry of my final product?
A4: Unambiguous structure elucidation is critical. A combination of spectroscopic techniques is essential.
-
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. 1D proton and carbon NMR will provide initial information. However, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) , HMBC (Heteronuclear Multiple Bond Correlation) , and NOESY (Nuclear Overhauser Effect Spectroscopy) are often necessary to definitively assign the position of the carboxylic acid group by observing correlations between protons and carbons in the ring system.[5]
-
Mass Spectrometry (MS) will confirm the molecular weight of your product, but it will not distinguish between isomers.[6]
-
X-ray crystallography , if a suitable crystal can be obtained, provides the most definitive structural proof.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor quality starting materials | Ensure the purity of your 2-aminopyrimidine-5-carboxylic acid and α-halocarbonyl reagent. Impurities can inhibit the reaction or lead to side products. |
| Suboptimal reaction conditions | Systematically vary the reaction temperature, solvent, and reaction time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[3][7] |
| Incorrect stoichiometry | Ensure the correct molar ratios of your reactants. A slight excess of the α-halocarbonyl may be beneficial in some cases. |
| Decomposition of reactants or product | If the reaction is run at too high a temperature or for too long, decomposition can occur. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Problem 2: Formation of Multiple Isomers
| Potential Cause | Troubleshooting Steps |
| Lack of regiochemical control | Re-evaluate your choice of starting materials. The electronic nature of substituents on the 2-aminopyrimidine ring is the primary determinant of regioselectivity. |
| Reaction conditions favoring multiple pathways | Lowering the reaction temperature may increase the selectivity of the reaction. Explore different solvents to see if they influence the isomeric ratio. |
| Isomerization during workup or purification | Acidic or basic conditions during workup can sometimes lead to isomerization. Ensure your purification methods are as mild as possible. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Similar polarity of isomers | Isomeric products often have very similar polarities, making them difficult to separate by column chromatography. Try different solvent systems or consider using a chiral stationary phase if applicable. |
| Product is highly polar | The carboxylic acid group makes the product quite polar. You may need to use a more polar eluent system for column chromatography. Reverse-phase chromatography could also be an effective purification method. |
| Product is insoluble | If your product crashes out of solution during the reaction or workup, try using a different solvent or a solvent mixture. |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminopyrimidine-5-carboxylic acid
This protocol is adapted from a known procedure for the hydrolysis of the corresponding methyl ester.[4]
Materials:
-
Methyl 2-aminopyrimidine-5-carboxylate
-
Methanol
-
Lithium hydroxide (LiOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 2-aminopyrimidine-5-carboxylate in methanol containing a small amount of water.
-
Add lithium hydroxide to the solution.
-
Stir the reaction mixture at 60 °C overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure.
-
Dilute the residue with water and adjust the pH to 4 with 1 M HCl.
-
The product will precipitate as a white solid.
-
Collect the product by vacuum filtration and dry.
Protocol 2: General Procedure for the Synthesis of this compound
This is a general procedure that will require optimization for your specific substrates.
Materials:
-
2-Aminopyrimidine-5-carboxylic acid
-
α-Bromoacetaldehyde diethyl acetal (or other suitable α-halocarbonyl)
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (or other suitable base)
Procedure:
-
To a solution of 2-aminopyrimidine-5-carboxylic acid in ethanol, add sodium bicarbonate.
-
Add α-bromoacetaldehyde diethyl acetal to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Synthetic Pathway
Below is a diagram illustrating the general synthetic route to this compound.
Caption: General synthetic route to this compound.
Troubleshooting Decision Tree
This decision tree can guide you through resolving common issues.
Caption: Troubleshooting decision tree for synthesis.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2-Aminopyrimidine-5-carboxylic acid | 3167-50-8 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Imidazo[1,2-a]pyrimidine-6-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyrimidine-6-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of its poor aqueous solubility. Our goal is to equip you with the scientific rationale and practical methodologies to keep your research progressing smoothly.
Introduction: Understanding the Challenge
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the diverse biological activities of the imidazo[1,2-a]pyrimidine scaffold, including its use in the development of kinase inhibitors and other therapeutic agents.[1][2] However, its planar, aromatic structure and the presence of a carboxylic acid group contribute to strong intermolecular forces in the solid state and a tendency for low solubility in neutral aqueous solutions. This guide will walk you through systematic approaches to overcome this critical biopharmaceutical hurdle.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or neutral buffer?
A1: The limited aqueous solubility of this compound in neutral pH is expected. The molecule's flat, rigid ring system can lead to strong crystal lattice energy, making it difficult for water molecules to solvate individual molecules. Furthermore, the carboxylic acid group is likely not fully ionized at neutral pH, limiting its contribution to aqueous solubility. For a structurally similar compound, imidazo[1,2-a]pyridine-6-carboxylic acid, a pKa has been predicted to be around 0.67 ± 0.41, suggesting it is a weak acid.[3]
Q2: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. What can I do?
A2: This is a common issue known as "crashing out." It occurs when the compound is highly soluble in a concentrated organic solvent like DMSO but becomes supersaturated and precipitates upon dilution into an aqueous medium where its solubility is much lower. To mitigate this, consider the following:
-
Lower the final concentration: If your assay allows, reducing the final concentration of the compound may keep it below its solubility limit in the assay medium.
-
Increase the percentage of co-solvent: A small, biologically tolerated amount of a co-solvent like DMSO or ethanol in the final assay buffer can help maintain solubility.[4]
-
Use a solubilizing excipient: Incorporating excipients such as cyclodextrins in your aqueous buffer can form inclusion complexes with your compound, enhancing its apparent solubility.[5]
Q3: Can I simply increase the pH to dissolve my compound?
A3: Yes, increasing the pH is a primary and effective strategy for compounds with a carboxylic acid group. By raising the pH above the compound's pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt. However, it is crucial to ensure that the required pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Troubleshooting Guides
Issue 1: Inconsistent Solubility Results
Possible Cause: Polymorphism or variability in the solid-state form of the compound. Different crystalline forms (polymorphs) or an amorphous state can exhibit different solubilities.
Troubleshooting Steps:
-
Characterize the Solid State: If possible, use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the solid form of your material. Consistency in the solid form is key to reproducible solubility data.
-
Standardize Sample Preparation: Ensure a consistent procedure for preparing your solutions. This includes the source of the compound, solvent quality, equilibration time, and method of agitation.
Issue 2: Compound Degrades at High pH
Possible Cause: The imidazo[1,2-a]pyrimidine ring system may be susceptible to hydrolysis or other degradation pathways under strongly basic conditions.
Troubleshooting Steps:
-
Assess pH Stability: Conduct a preliminary stability study by incubating your compound in buffers of varying pH over time. Use a stability-indicating method like HPLC to monitor for the appearance of degradation products.
-
Use the Minimum Effective pH: Determine the lowest pH at which you achieve the desired solubility and which is compatible with your experimental setup to minimize potential degradation.
-
Consider Alternative Strategies: If high pH is not viable, explore other solubility enhancement techniques outlined below, such as co-solvents or cyclodextrin complexation.
In-Depth Solubility Enhancement Protocols
pH Modification and Salt Formation
This is often the most straightforward approach for an ionizable compound like this compound.
Principle: The solubility of a weak acid increases as the pH of the medium rises above its pKa, due to the formation of the more polar (and thus more water-soluble) conjugate base.
Experimental Workflow:
Caption: Workflow for pH modification and salt formation.
Detailed Protocol for pH-Solubility Profile:
-
Prepare a series of buffers (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for basic pH) with known pH values.
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Filter the samples through a 0.22 µm filter to remove undissolved solids.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Plot the solubility as a function of pH.
Co-solvent Systems
Principle: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a poorly soluble compound by reducing the polarity of the aqueous medium.[4]
Common Co-solvents:
| Co-solvent | Typical Concentration Range for in vitro assays | Notes |
| Dimethyl sulfoxide (DMSO) | < 1% | Can have biological effects at higher concentrations. |
| Ethanol | < 5% | Generally well-tolerated by many cell lines. |
| Polyethylene glycol 400 (PEG 400) | Variable | Often used in preclinical formulations. |
| Propylene glycol (PG) | Variable | Another common vehicle for in vivo studies. |
Experimental Workflow:
Caption: Workflow for co-solvent screening.
Detailed Protocol for Co-solvent Screening:
-
Prepare a series of co-solvent/buffer mixtures at different ratios (e.g., 1%, 5%, 10%, 20% v/v of co-solvent in aqueous buffer).
-
Use the shake-flask method described in the pH modification protocol to determine the solubility of your compound in each mixture.
-
Plot the solubility against the percentage of the co-solvent.
-
Select the lowest concentration of co-solvent that provides the required solubility while minimizing potential toxicity to your biological system.
Cyclodextrin Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming inclusion complexes that have enhanced aqueous solubility.[5][6]
Commonly Used Cyclodextrins:
| Cyclodextrin | Key Features |
| β-Cyclodextrin (β-CD) | Limited aqueous solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, commonly used in pharmaceutical formulations. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility, often used in parenteral formulations. |
Experimental Workflow:
Caption: Workflow for cyclodextrin complexation.
Detailed Protocol for Kneading Method:
-
Weigh out the appropriate molar ratio of this compound and the chosen cyclodextrin (e.g., HP-β-CD), as determined from the phase solubility study.
-
Place the cyclodextrin in a mortar and add a small amount of water or a water-ethanol mixture to form a thick paste.
-
Gradually add the compound to the paste and knead for 30-60 minutes.
-
Dry the resulting solid in an oven or under vacuum.
Solid Dispersions
Principle: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at the solid state. By dispersing the compound at a molecular level in a hydrophilic polymer, its dissolution rate can be significantly enhanced.
Common Methods for Preparation:
-
Solvent Evaporation: Both the compound and a hydrophilic polymer (e.g., PVP, HPMC) are dissolved in a common volatile solvent, which is then evaporated to leave a solid dispersion.
-
Melting (Fusion) Method: The compound and a meltable polymer (e.g., PEG, Poloxamer) are heated until they melt together, then cooled rapidly to solidify.
Detailed Protocol for Solvent Evaporation Method:
-
Select a suitable hydrophilic polymer (e.g., polyvinylpyrrolidone K30, PVP K30).
-
Choose a volatile solvent in which both the compound and the polymer are soluble (e.g., methanol, ethanol, or a mixture).
-
Dissolve the compound and polymer in the solvent at a predetermined ratio (e.g., 1:1, 1:5, 1:10 drug-to-polymer weight ratio).
-
Evaporate the solvent using a rotary evaporator to form a thin film.
-
Further dry the film under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it.
Conclusion
Overcoming the poor aqueous solubility of this compound is a critical step in enabling its use in biological research and drug development. A systematic approach, starting with a fundamental understanding of its pH-dependent solubility, is recommended. Should pH modification prove insufficient or incompatible with the experimental system, techniques such as the use of co-solvents, cyclodextrin complexation, or the preparation of solid dispersions offer robust alternatives. Each of these methods has its own advantages and requires empirical optimization for the specific application. This guide provides the foundational knowledge and practical starting points to successfully address this common formulation challenge.
References
- 1. Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Imidazo[1,2-a]pyridine-6-carboxylic Acid Cas 139022-25-6-Wanhe Chemical [wanhechemical.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. oatext.com [oatext.com]
- 6. humapub.com [humapub.com]
- 7. oatext.com [oatext.com]
"Imidazo[1,2-A]pyrimidine-6-carboxylic acid" microwave-assisted synthesis optimization
Technical Support Center: Imidazo[1,2-a]pyrimidine-6-carboxylic Acid Synthesis
Welcome to the technical support guide for the microwave-assisted synthesis and optimization of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The imidazo[1,2-a]pyrimidine core is a privileged structure found in numerous biologically active compounds, including anxiolytics and anticonvulsants.[1][2][3][4] Microwave-assisted organic synthesis (MAOS) offers a rapid and efficient alternative to conventional heating, often leading to higher yields, shorter reaction times, and cleaner reaction profiles.[5][6]
This guide provides a framework for optimizing the synthesis, addressing common experimental challenges through a detailed troubleshooting section, and answering frequently asked questions to streamline your research and development efforts.
Core Synthesis Overview: The Cyclocondensation Pathway
The most prevalent and reliable method for constructing the imidazo[1,2-a]pyrimidine ring system is the cyclocondensation reaction between a 2-aminopyrimidine derivative and an α-halocarbonyl compound.[7][8] For the target molecule, This compound , the logical precursors are 2-Aminopyrimidine-4-carboxylic acid [9][10][11] and a suitable α-haloaldehyde or α-haloketone, such as chloroacetaldehyde or bromoacetaldehyde dimethyl acetal.
The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic fused-ring system. Microwave irradiation dramatically accelerates this process by efficiently heating the polar reactants and solvents through dielectric heating.[12]
Proposed Reaction Mechanism
Caption: Proposed mechanism for imidazo[1,2-a]pyrimidine formation.
Frequently Asked Questions (FAQs)
Q1: Why is microwave synthesis preferred for this reaction over conventional heating?
A1: Microwave-assisted synthesis offers several key advantages:
-
Speed: Reactions that might take several hours or days with an oil bath can often be completed in minutes.[5] This is due to the rapid, uniform heating of the reaction mixture via dielectric heating, which bypasses the slow thermal conductivity of the vessel walls.[12]
-
Higher Yields & Purity: The rapid heating and short reaction times can minimize the formation of thermal degradation byproducts, leading to cleaner reactions and higher isolated yields.[3][5]
-
Efficiency: Microwave energy directly couples with polar molecules in the reaction, resulting in highly efficient energy transfer and precise temperature control.
-
Green Chemistry: This method aligns with green chemistry principles by reducing reaction times and often allowing for the use of greener solvents like ethanol.[1][13]
Q2: What are the most critical parameters to control during optimization?
A2: The three most critical parameters are temperature, reaction time, and solvent choice.
-
Temperature: Directly influences reaction rate and the prevalence of side reactions. Too low, and the reaction is sluggish; too high, and you risk decomposition or decarboxylation.
-
Time: Must be optimized in conjunction with temperature. The goal is to hold the reaction at the optimal temperature just long enough for completion without degrading the product.
-
Solvent: The solvent's ability to absorb microwave energy (its dielectric properties), its boiling point, and its ability to dissolve the starting materials are all crucial. Polar, high-boiling solvents like DMF, NMP, or ethylene glycol are common, but ethanol is a greener alternative that also couples well with microwaves.[1]
Q3: How do I choose the appropriate α-halocarbonyl reagent?
A3: The choice depends on reactivity and stability.
-
α-Bromo vs. α-Chloro: Bromoacetaldehyde and other α-bromoketones are generally more reactive than their chloro counterparts, which may allow for lower reaction temperatures. However, they are also less stable and more lachrymatory.
-
Protected Aldehydes: Using a protected form, like bromoacetaldehyde dimethyl acetal, can be advantageous. The acetal is more stable for storage and handling. The reaction is typically run with a small amount of aqueous acid (like dilute HCl) to hydrolyze the acetal in situ, releasing the reactive aldehyde.
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods.
-
TLC: Provides a quick, qualitative assessment of the consumption of starting materials and the formation of the product. A co-spot of the starting material and the reaction mixture is essential.
-
LC-MS: Offers a more definitive analysis. It confirms the consumption of reactants and provides the mass of the product, confirming that the desired reaction is occurring and that decarboxylation is not an unintended side reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q: My reaction yield is very low or I'm recovering only starting material. What should I do?
A: This is a common issue during initial optimization. The cause is typically insufficient reaction energy or reagent incompatibility.
-
Probable Cause 1: Sub-optimal Temperature/Time. The reaction has not been heated high enough or long enough to proceed.
-
Solution: Systematically increase the reaction temperature in 10-20 °C increments (e.g., from 100 °C to 120 °C, then 140 °C) while keeping the time constant (e.g., 15 minutes). Monitor progress by TLC/LC-MS. If the product is observed, you can then optimize the time at that temperature.
-
-
Probable Cause 2: Poor Solubility of Starting Materials. 2-Aminopyrimidine-4-carboxylic acid may have limited solubility in certain organic solvents, preventing it from reacting.[14][15]
-
Solution: Switch to a more polar, aprotic solvent like DMF, DMA, or NMP, which are excellent for dissolving polar substrates and have high dielectric constants for efficient microwave heating. A co-solvent system could also be effective.
-
-
Probable Cause 3: Inefficient Microwave Coupling. The chosen solvent may not be absorbing microwave energy effectively.
-
Solution: Ensure you are using a solvent with a reasonably high loss tangent (e.g., EtOH, DMF, NMP). If using a low-loss solvent like toluene or dioxane, a small amount of an ionic liquid or a polar co-solvent can be added to improve energy absorption.
-
Q: The reaction mixture is turning dark brown or black (charring), and I'm getting a complex mixture of products. Why?
A: This indicates decomposition, which is almost always caused by excessive heat.
-
Probable Cause: Reaction Temperature is Too High. Microwave heating can be so rapid that localized "hot spots" can form, or the bulk temperature can overshoot the stability threshold of your reactants or product.
-
Solution 1: Immediately reduce the set temperature by 20-30 °C and increase the reaction time. A slower, more controlled reaction is preferable to a fast, destructive one.
-
Solution 2: Use a "ramp time" setting on the microwave reactor. Program the instrument to take 2-5 minutes to reach the target temperature instead of heating at maximum power. This allows for more even heat distribution and prevents overshoot.
-
Solution 3: Ensure the reaction vessel is not underfilled or overfilled. Most manufacturers recommend filling between 20% and 80% of the vial's volume for optimal heating.
-
Q: I am observing a significant amount of a byproduct with a mass 44 Da lower than my expected product. What is happening?
A: This is a strong indication of decarboxylation (-CO₂), a known thermal side reaction for many carboxylic acids.
-
Probable Cause: Thermal Instability of the Carboxylic Acid Group. The combination of high temperature and potentially acidic conditions (from generated HBr/HCl) is likely causing the loss of the -COOH group.
-
Solution 1 (Optimization): The most direct approach is to find a temperature/time window where the main cyclization reaction is efficient but decarboxylation is minimal. Screen temperatures from 80 °C to 120 °C in 10 °C increments for a fixed time (e.g., 20 min) and analyze the product/byproduct ratio by LC-MS or ¹H NMR.
-
Solution 2 (Use a Base): Add an inorganic base like K₂CO₃ or Cs₂CO₃ (1.5-2.0 equivalents). The base will neutralize the hydrohalic acid generated during the reaction, which can catalyze decarboxylation. This often leads to a cleaner reaction.
-
Solution 3 (Protecting Group Strategy): If decarboxylation remains problematic, consider a two-step route. First, convert the 2-aminopyrimidine-4-carboxylic acid to its methyl or ethyl ester. The ester is much more thermally stable. Perform the microwave cyclization with the ester, and then hydrolyze the ester group back to the carboxylic acid in a final, separate step under standard conditions.
-
Q: My results are not reproducible from one run to the next. What's causing this inconsistency?
A: Reproducibility issues in microwave synthesis often stem from minor, overlooked variations in the experimental setup.
-
Probable Cause 1: Inconsistent Vial Positioning or Volume. The microwave field inside the cavity is not perfectly uniform. The volume of the reaction mixture and its position can affect the amount of energy it absorbs.
-
Solution: Always use the same size microwave vial and ensure the reaction volume is consistent between runs. Place the vial in the same position in the microwave cavity each time.
-
-
Probable Cause 2: Inaccurate Temperature Monitoring. Most laboratory microwave reactors use an external infrared (IR) sensor to measure the vessel's surface temperature. A dirty vial surface can lead to inaccurate readings.
-
Solution: Ensure the outside of the microwave vial is clean and free of smudges before placing it in the reactor. For critical applications, consider using a reactor with an internal fiber-optic temperature probe for direct measurement of the solution temperature.
-
-
Probable Cause 3: Variable Stirring. Inefficient stirring can lead to localized overheating.
-
Solution: Always use a properly sized magnetic stir bar and ensure the stirring speed is set to a rate that creates a visible vortex in the solution before heating begins.
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis. Further optimization may be required based on your specific α-halocarbonyl reagent and microwave system.
Materials:
-
2-Aminopyrimidine-4-carboxylic acid (1.0 equiv)
-
Bromoacetaldehyde dimethyl acetal (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Ethanol (spectroscopic grade)
-
Water, deionized
-
1 M Hydrochloric Acid (HCl)
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vessel with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add 2-aminopyrimidine-4-carboxylic acid (e.g., 139 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Reagent Addition: Add ethanol (4.0 mL) and water (1.0 mL) to the vessel. The water helps dissolve the starting material and base.
-
Acetal Addition: Add bromoacetaldehyde dimethyl acetal (e.g., 203 mg, 1.2 mmol) to the suspension.
-
Sealing: Securely cap the vessel. Ensure the cap is properly tightened to prevent any leaks under pressure.
-
Microwave Irradiation: Place the vessel inside the microwave cavity. Set the reaction parameters as follows:
-
Temperature: 120 °C (use a 2-minute ramp time)
-
Hold Time: 20 minutes
-
Power: Dynamic (instrument will adjust power to maintain temperature)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system before carefully venting and opening.
-
Workup - Filtration: Filter the cooled reaction mixture to remove the insoluble potassium carbonate. Wash the solid residue with a small amount of fresh ethanol (2-3 mL).
-
Workup - Acidification: Combine the filtrate and washings in a small beaker. While stirring, slowly add 1 M HCl dropwise to acidify the solution to pH ~4-5. The product, this compound, should precipitate as a solid.
-
Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water (2 x 5 mL) and then a small amount of cold ethanol to remove any residual impurities. Dry the product under high vacuum. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, LC-MS, and FT-IR.
Summary of Optimization Parameters
| Parameter | Initial Condition | Optimized Range | Rationale for Optimization |
| Temperature | 100 °C | 110 - 140 °C | Balance reaction rate against potential for decarboxylation and decomposition. |
| Time | 30 min | 10 - 25 min | Minimize exposure to high temperatures to improve product purity. |
| Solvent | Ethanol | EtOH/H₂O, DMF, NMP | Improve reactant solubility and optimize microwave energy absorption. |
| Base | None | K₂CO₃, Cs₂CO₃ | Neutralize generated acid to prevent side reactions like decarboxylation. |
| Power | Fixed (e.g., 150W) | Dynamic Control | Allows the instrument to maintain a stable temperature precisely. |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 2-Aminopyrimidine-4-carboxylic Acid (CAS 2164-65-0) High-Purity Pyrimidine Intermediate [ranechem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 2-Aminopyrimidine-4-carboxylic acid | C5H5N3O2 | CID 247194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pnrjournal.com [pnrjournal.com]
- 13. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03948C [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting Biological Assay Interference with Imidazo[1,2-a]pyrimidine-6-carboxylic Acid
Welcome to the technical support center for researchers utilizing Imidazo[1,2-a]pyrimidine-6-carboxylic acid and its analogs. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties[1][2][3]. However, like many heterocyclic small molecules, these compounds can sometimes produce misleading results in biological assays through mechanisms unrelated to specific target engagement. Such assay artifacts can lead to a significant loss of time and resources by pursuing false-positive hits[4][5][6].
This guide provides a systematic, experience-driven framework for identifying, characterizing, and mitigating common forms of assay interference. Our goal is to equip you with the expertise to ensure the integrity of your data and make confident decisions in your research and drug development programs.
Frequently Asked Questions (FAQs)
Q1: What is assay interference, and why might Imidazo[1,2-a]pyrimidine-based compounds be susceptible?
A1: Assay interference occurs when a compound generates a false or misleading signal in a biological assay through a mechanism independent of the intended biological target[6]. Compounds that do this are often called "nuisance compounds" or "frequent hitters"[4][7]. The Imidazo[1,2-a]pyrimidine core, being a planar, aromatic heterocyclic system, possesses physicochemical properties that can sometimes lead to specific types of interference. While this is not unique to this scaffold, its characteristics warrant careful validation of any observed biological activity.
Q2: What are the most common mechanisms of assay interference?
A2: It is crucial to be aware of several common interference mechanisms that can produce false readouts:
-
Compound Aggregation: Many organic molecules, particularly those with poor aqueous solubility, can form colloidal aggregates at micromolar concentrations. These aggregates can non-specifically sequester and denature proteins, leading to false inhibition or activation signals[7][8][9].
-
Optical Interference: If your assay relies on absorbance or fluorescence detection, the intrinsic optical properties of your test compound can be a major source of error. This includes the compound's own color (absorbance), its native fluorescence (autofluorescence), or its ability to absorb light at the excitation or emission wavelengths of the assay's fluorophore (quenching or inner filter effect)[10][11].
-
Chemical Reactivity: Some compounds contain reactive functional groups that can covalently modify amino acid residues (like cysteine) on the target protein or other proteins in the assay, leading to non-specific inhibition[12][13].
-
Redox Activity & Metal Chelation: Compounds that can undergo redox cycling or chelate essential metal ions can disrupt assay chemistry and produce artifacts, particularly in assays measuring redox-sensitive endpoints or involving metalloenzymes[9][12].
Q3: My initial screen of an Imidazo[1,2-a]pyrimidine derivative shows potent activity. How can I be sure it's real?
A3: An exciting initial hit always requires rigorous validation. Promiscuous compounds often appear as "hits" in multiple, unrelated screens because they act via these general interference mechanisms rather than by binding to a specific target[5][7]. A steep dose-response curve, a high Hill slope, and sensitivity to assay conditions are classic warning signs. The systematic troubleshooting guide below provides a clear path to validate your findings through essential counter-screens and orthogonal assays.
Systematic Troubleshooting Workflow
Encountering unexpected or unusually potent activity with this compound requires a logical, step-wise investigation. This workflow is designed to systematically identify or rule out the most common causes of assay artifacts.
Caption: Figure 1. Systematic workflow for troubleshooting assay interference.
Mechanisms of Assay Interference
Understanding the underlying mechanism of interference is key to devising an effective solution. The most common culprits are optical interference and compound aggregation.
Caption: Figure 2. Common mechanisms of assay interference.
Data Interpretation and Mitigation Strategies
The table below summarizes how to interpret the results from your troubleshooting experiments and the appropriate next steps.
| Interference Type | Key Indicator from Experiment | Confirmatory Test(s) | Mitigation Strategy |
| Compound Aggregation | Activity is significantly reduced or abolished in the presence of 0.01% Triton X-100. | Dynamic Light Scattering (DLS), Nuclear Magnetic Resonance (NMR)[8][14]. | Routinely include 0.01-0.1% non-ionic detergent in assay buffers. Test at lower compound concentrations. |
| Autofluorescence | Compound exhibits significant fluorescence emission at the assay's detection wavelength. | Pre-read plate with compound alone before adding assay reagents[10]. | Switch to a different detection modality (e.g., luminescence, time-resolved fluorescence). Use red-shifted fluorophores if possible[15]. |
| Fluorescence Quenching | Compound absorbs light at the excitation or emission wavelength of the assay fluorophore. | Measure compound's absorbance spectrum. | Correct data using a "preread" step. If severe, a different assay technology is required[10][11]. |
| Chemical Reactivity | Activity is sensitive to the presence of high concentrations of reducing agents like DTT. | Check for time-dependent inhibition; perform washout experiments. | If the target protein lacks critical, solvent-exposed cysteines, the compound is likely a non-specific covalent modifier and should be deprioritized. |
Detailed Experimental Protocols
Protocol 1: Assessing Compound Optical Interference
Objective: To determine if this compound has intrinsic absorbance or fluorescence that overlaps with the assay's detection wavelengths.
Methodology:
-
Prepare a dilution series of the test compound in the final assay buffer (e.g., from 100 µM down to the lowest active concentration).
-
Dispense the solutions into the wells of the same type of microplate used for the assay (e.g., black plates for fluorescence)[16].
-
Include wells containing only the assay buffer as a blank control.
-
For Absorbance: Use a spectrophotometer-capable plate reader to scan the absorbance of the compound across a relevant range of wavelengths (e.g., 300-700 nm). Note any absorbance peaks near your assay's excitation or emission wavelengths.
-
For Fluorescence: Use a fluorometer-capable plate reader. First, excite the compound at your assay's excitation wavelength and scan the emission spectrum. Second, scan the excitation spectrum while setting the emission detector to your assay's emission wavelength. Significant signal above the buffer blank indicates autofluorescence[11].
Protocol 2: Detergent Counter-Screen for Compound Aggregation
Objective: To determine if the observed biological activity is dependent on the formation of compound aggregates. Aggregation-based activity is often disrupted by the presence of non-ionic detergents[8][13].
Methodology:
-
Prepare two identical sets of assay reactions.
-
Set A (Standard Condition): Prepare your assay according to the standard protocol. Generate a full dose-response curve for the test compound.
-
Set B (Detergent Condition): Prepare an identical set of reactions, but supplement the final assay buffer with a non-ionic detergent, such as 0.01% (v/v) Triton X-100 or Tween-20. Ensure the detergent is added before the test compound. Generate a full dose-response curve.
-
Analysis: Compare the dose-response curves. A significant rightward shift in the IC50 or a complete loss of activity in the presence of the detergent is strong evidence that the compound is acting via an aggregation-based mechanism[8].
Protocol 3: Thiol Reactivity Assay
Objective: To assess if the compound is a non-specific reactive molecule that may be covalently modifying thiol groups on proteins.
Methodology:
-
This protocol is relevant for enzymatic assays where the target protein's activity is known to be sensitive to modification of cysteine residues.
-
Run your standard assay protocol to generate a dose-response curve for the compound.
-
Run a parallel experiment where a high concentration of a reducing agent, such as Dithiothreitol (DTT, 1 mM), is included in the assay buffer.
-
Analysis: Compare the potency of the compound in the presence and absence of DTT. A significant reduction in potency in the presence of excess DTT suggests the compound may be reacting with thiol groups. The DTT acts as a scavenger, protecting the protein from modification[13].
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bioassaysys.com [bioassaysys.com]
"Imidazo[1,2-A]pyrimidine-6-carboxylic acid" improving stability and shelf-life
Technical Support Center: Imidazo[1,2-a]pyrimidine-6-carboxylic Acid
Guide for Stability Enhancement and Shelf-Life Determination
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research. The stability of your compound is paramount for reproducible results, from initial screening to late-stage development. This guide is structured to help you anticipate, troubleshoot, and manage the stability of this important heterocyclic scaffold.
Section 1: Frequently Asked Questions (FAQs) - Understanding Core Stability
This section addresses common questions regarding the inherent stability of the this compound scaffold.
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the fused imidazole and pyrimidine ring system, the molecule is susceptible to several primary degradation pathways. The electron-rich nature of the heterocyclic system makes it prone to oxidation . The imidazo[1,2-a]pyrimidine core is a known substrate for metabolic enzymes like aldehyde oxidase (AO), which hydroxylates the ring system, indicating a potential vulnerability at specific carbon atoms.[1][2] Furthermore, compounds with an imidazole ring can be sensitive to photodegradation and hydrolysis , particularly under basic conditions.[3] The carboxylic acid group itself does not typically degrade but can influence solubility and reactivity.
Q2: What are the ideal storage conditions for this compound in solid form?
A2: For maximal shelf-life, the solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light. Storage at a reduced temperature (-20°C or -80°C) is highly recommended to minimize the rate of any potential solid-state degradation. The manufacturer's general recommendation is often "sealed in dry, room temperature," but for long-term storage, taking extra precautions is a best practice.[4]
Q3: How do I select an appropriate solvent for preparing stock solutions to maximize stability?
A3: Solvent choice is critical. While DMSO is a common choice for initial solubility, it is hygroscopic and can degrade under certain conditions. For stability studies, using a non-reactive, aprotic solvent is often preferable if solubility allows. If aqueous buffers are required, they should be freshly prepared, and the pH should be carefully considered. Given the potential for base-mediated hydrolysis of the imidazole ring, maintaining a neutral or slightly acidic pH (pH 5-7) is a good starting point.[3] Always perform a preliminary solubility and short-term stability test in your chosen vehicle before preparing large batches.
Q4: What are the initial visual or analytical signs that my compound may be degrading?
A4: Visually, degradation in the solid state might manifest as a change in color or texture. In solution, the appearance of cloudiness, precipitation, or color change is a clear indicator of instability. Analytically, the primary indicator is the appearance of new peaks in your HPLC chromatogram, typically accompanied by a corresponding decrease in the peak area of the parent compound. These new peaks often appear at different retention times, indicating a change in polarity.[5]
Section 2: Troubleshooting Guide - Addressing Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
| Problem Encountered | Potential Cause(s) | Recommended Action(s) |
| Unexpected precipitation forms in my aqueous buffered solution overnight. | 1. Poor Solubility: The compound's solubility limit may have been exceeded at the storage temperature (e.g., 4°C). 2. Degradation: A degradant with lower solubility may be forming and precipitating out of solution.[5] | 1. Determine the compound's kinetic and thermodynamic solubility in the buffer. Consider adding a co-solvent if appropriate for your assay. 2. Analyze the precipitate and the supernatant separately by HPLC-MS to identify the species. This will confirm if it's the parent compound or a degradant. |
| My HPLC analysis shows a significant new peak after a freeze-thaw cycle. | 1. Freeze-Thaw Instability: The pH of buffered solutions can shift dramatically upon freezing, creating transient acidic or basic conditions that accelerate degradation. 2. Concentration Effects: As the solvent freezes, the compound can become highly concentrated in the remaining liquid phase, potentially leading to aggregation or degradation. | 1. Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. 2. If multiple cycles are unavoidable, consider alternative storage at 4°C for short periods (after confirming stability at this temperature) or lyophilizing the compound. |
| I'm observing a gradual loss of compound potency in my bioassay, but the HPLC peak area looks stable. | 1. Formation of an Inactive Isomer: The degradation product may be an isomer that co-elutes with the parent compound under your current HPLC conditions. 2. Epimerization/Racemization: If the molecule has chiral centers, conversion to a less active or inactive stereoisomer could occur. | 1. Re-evaluate your HPLC method's specificity. A stability-indicating method must be able to resolve the active compound from all potential degradants and isomers.[6] 2. Develop a chiral separation method if stereoisomers are possible. Use mass spectrometry to check for degradants with the same mass as the parent compound. |
Section 3: Protocols and Methodologies
These protocols provide a framework for systematically evaluating and improving the stability of your compound.
Protocol 3.1: Performing a Forced Degradation Study
Forced degradation studies are essential to rapidly identify potential degradation pathways and develop a stability-indicating analytical method.[7][8]
Objective: To intentionally degrade the compound under various stress conditions to produce potential degradants.
Methodology:
-
Prepare Solutions: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system.
-
Apply Stress Conditions: Expose the solutions to the conditions outlined in the table below. Include a control sample protected from stress for each condition. The goal is to achieve 10-20% degradation.[6]
-
Neutralization: After the exposure period, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples (stressed and control) using a suitable method, such as HPLC with UV and MS detection, to identify and quantify the degradants formed.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 50-70°C | Up to 7 days | To test for lability to acidic environments.[8] |
| Base Hydrolysis | 0.1 M NaOH at room temp. | Up to 7 days | To test for lability to basic environments, which can affect the imidazole ring.[3][8] |
| Oxidation | 3% H₂O₂ at room temp. | Up to 7 days | To mimic oxidative stress, a known vulnerability of this scaffold.[1][8] |
| Thermal Stress | 70°C (in solution) / 105°C (solid) | Up to 7 days | To evaluate intrinsic thermal stability. |
| Photostability | ICH Q1B conditions (light cabinet) | Per ICH guidelines | To assess degradation upon exposure to light and UV.[3][7] |
Diagram 1: Potential Degradation Pathways
This diagram illustrates the hypothetical degradation pathways that could be investigated through the forced degradation study.
Caption: Potential degradation pathways for this compound.
Protocol 3.2: Stability-Indicating HPLC Method Development
A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from its degradation products.[9]
Objective: To develop an HPLC method that separates the parent compound from all potential degradants generated during forced degradation.
Methodology:
-
Initial Screening: Start with a generic reversed-phase gradient method (e.g., C18 column, mobile phase A: 0.1% formic acid in water, mobile phase B: acetonitrile).
-
Analyze Forced Degradation Samples: Inject a mixture (cocktail) of your stressed samples. The goal is to see baseline separation between the parent peak and all new peaks that have formed.
-
Method Optimization:
-
Gradient: Adjust the slope of the gradient to improve the resolution of closely eluting peaks.
-
Mobile Phase: Modify the pH of the aqueous mobile phase (e.g., using ammonium acetate for neutral pH or phosphate buffer) to alter the ionization state and retention of the compound and its degradants.
-
Column Chemistry: If resolution is still poor, try a different column chemistry (e.g., Phenyl-Hexyl or Cyano).
-
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. The spectrum across the parent peak should be homogenous and not show contributions from any underlying impurities. Mass spectrometry (LC-MS) is invaluable for confirming the identity of peaks.
-
Validation: Once the method is optimized, perform a validation according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, and precision.
Diagram 2: Workflow for Stability Assessment and Shelf-Life Estimation
This workflow outlines the logical progression from initial testing to establishing a shelf-life.
Caption: Experimental workflow for determining compound stability and shelf-life.
Section 4: References
-
Bansal, G., Singh, M., & Singh, S. (2013). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central. Available: --INVALID-LINK--
-
Apollo Scientific. (2022). Imidazo[1,2-a]pyrimidine Safety Data Sheet. Available: --INVALID-LINK--
-
Revised Manuscript on Photodegradation. (n.d.). Available: --INVALID-LINK--
-
Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives. PubMed Central. Available: --INVALID-LINK--
-
BLDpharm. (n.d.). This compound. Available: --INVALID-LINK--
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available: --INVALID-LINK--
-
Linton, A., et al. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). Journal of Medicinal Chemistry. Available: --INVALID-LINK--
-
Sharma, M. & Kori, M.L. (2016). Forced degradation studies. MedCrave. Available: --INVALID-LINK--
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology. Available: --INVALID-LINK--
-
Stability and Shelf Life Presentation. (n.d.). Available: --INVALID-LINK--
-
Bajaj, S., et al. (2002). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. Available: --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyrimidine-6-carboxylic acid. PubChem Compound Summary. Available: --INVALID-LINK--
-
Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review. (2025). SpringerLink. Available: --INVALID-LINK--
-
American Elements. (n.d.). This compound. Available: --INVALID-LINK--
-
Linton, A., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. Available: --INVALID-LINK--
-
Design and Synthesis of Imidazopyrimidine Derivatives as Potent iNOS Dimerization Inhibitors. (2012). The Open Medicinal Chemistry Journal. Available: --INVALID-LINK--
-
Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. Handbook of Pharmaceutical Analysis by HPLC. Available: --INVALID-LINK--
References
- 1. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 944896-64-4|this compound|BLD Pharm [bldpharm.com]
- 5. shd-pub.org.rs [shd-pub.org.rs]
- 6. rjptonline.org [rjptonline.org]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kinampark.com [kinampark.com]
Technical Support Center: Navigating the Scale-Up Synthesis of Imidazo[1,2-a]pyrimidine-6-carboxylic Acid
Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyrimidine-6-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this important heterocyclic scaffold from bench-scale discovery to larger-scale production. The imidazo[1,2-a]pyrimidine core is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] However, its synthesis, particularly of specifically substituted analogues like the 6-carboxylic acid derivative, presents unique challenges when moving beyond the milligram or gram scale.[3]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of reaction optimization, impurity control, and final product isolation.
Section 1: Core Synthetic Strategy and Primary Scale-Up Hurdles
The most common and direct route to the imidazo[1,2-a]pyrimidine core is a variation of the Chichibabin reaction, involving the condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound.[1] For the target molecule, this translates to the reaction of 2-aminopyrimidine-5-carboxylic acid, or a suitable ester derivative, with a reagent like chloroacetaldehyde or bromoacetaldehyde.
General Synthetic Workflow
Caption: General workflow for the synthesis of the target molecule.
Key Scale-Up Challenges Summarized
| Challenge | Common Causes & Observations | Recommended Mitigation Strategy for Scale-Up |
| Poor Reagent Solubility | 2-aminopyrimidine-5-carboxylic acid is often poorly soluble in common organic solvents, leading to heterogeneous mixtures and slow, incomplete reactions. | Utilize the more soluble methyl or ethyl ester of the starting material. The final product is then obtained via a terminal hydrolysis (saponification) step.[4] |
| Exotherm & Reaction Control | The initial N-alkylation and subsequent cyclization can be highly exothermic, especially at higher concentrations. This can lead to runaway reactions and significant byproduct formation. | Implement controlled, portion-wise addition of the α-haloaldehyde at a moderately elevated temperature. Ensure adequate reactor cooling and continuous temperature monitoring. |
| Byproduct Formation | Dark, tarry mixtures are common. Side reactions include self-polymerization of the aldehyde, formation of regioisomers, or thermal degradation. | Maintain strict temperature control. Ensure high purity of starting materials. Optimize stoichiometry to avoid a large excess of the unstable aldehyde reagent. |
| Difficult Purification | The final product is amphoteric and may have low solubility, making purification by chromatography impractical at scale. The crude product is often contaminated with inorganic salts. | Develop a robust crystallization procedure. Focus on pH-controlled precipitation from an aqueous solution. Use trituration or re-slurry steps with appropriate solvents to remove trapped impurities. |
| Handling Hazardous Reagents | α-Haloaldehydes are toxic, corrosive, and lachrymatory. Solvents like DMF have health risks.[5] | Use closed-system transfers for all hazardous reagents. Select safer, greener solvents where possible and ensure adequate ventilation and personal protective equipment (PPE).[6] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction is very slow and never reaches full conversion, even with extended heating. What is the likely cause?
A: This is a classic symptom of poor starting material solubility. If you are using 2-aminopyrimidine-5-carboxylic acid directly, it is likely not fully dissolved in the reaction solvent, leading to a slow, surface-area-dependent reaction.
-
Primary Recommendation: Switch to the methyl or ethyl 2-aminopyrimidine-5-carboxylate. These esters exhibit significantly better solubility in solvents like ethanol, isopropanol, or DMF, allowing for a homogeneous reaction that proceeds much more efficiently.[7] The ester can be easily hydrolyzed to the desired carboxylic acid in a subsequent step, often with high yield.[4]
-
Secondary Check: Ensure your solvent is anhydrous if required by the specific protocol. Water can sometimes interfere with intermediate steps. Also, confirm the purity of your 2-aminopyrimidine starting material, as impurities can inhibit the reaction.
Q2: The reaction mixture turns dark brown or black, and the yield of the desired product is very low. How can I prevent this decomposition?
A: The formation of dark, tarry material is typically due to the instability of the α-haloaldehyde reagent, which can readily self-polymerize under basic or high-temperature conditions.
-
Causality: The exotherm from the initial N-alkylation can create localized hot spots, accelerating the decomposition of the aldehyde. An excess of the aldehyde reagent exacerbates this problem.
-
Troubleshooting Steps:
-
Control Reagent Addition: Instead of adding all the α-haloaldehyde at once, add it slowly and portion-wise or via a syringe pump over a period of time. This keeps the instantaneous concentration low and allows the heat of reaction to be managed effectively.
-
Optimize Temperature: Do not overheat the reaction. Find the minimum temperature required for a reasonable reaction rate (e.g., 60-80 °C is often sufficient).
-
Stoichiometry: Use the minimum required excess of the α-haloaldehyde (e.g., 1.1 to 1.2 equivalents).
-
Base Selection: If a base is used to scavenge HBr/HCl, a non-nucleophilic, hindered base may be preferable to inorganic bases that can promote aldehyde decomposition. However, in many cases, the reaction proceeds without an added base, as the second cyclization step is an intramolecular condensation.
-
Q3: I've successfully synthesized the ester intermediate, but the final hydrolysis step is problematic, leading to incomplete conversion or product degradation. What should I do?
A: Hydrolysis (saponification) of the ester can be challenging if the conditions are too harsh or not optimized.
-
Incomplete Conversion: This may occur if a stoichiometric amount of base (e.g., NaOH, LiOH) is used. For a robust, scalable process, a slight excess of base (e.g., 1.5-2.0 equivalents) is recommended to drive the reaction to completion. The reaction can be monitored by TLC or HPLC until the starting ester is fully consumed.
-
Product Degradation: The imidazo[1,2-a]pyrimidine core can be sensitive to prolonged exposure to strong base at high temperatures.
-
Recommendation: Perform the hydrolysis at a lower temperature (e.g., room temperature to 40 °C) for a longer period rather than refluxing. Lithium hydroxide (LiOH) in a methanol/water or THF/water mixture is often effective and can be used under milder conditions than NaOH or KOH.
-
Q4: My final product is an intractable solid or oil, and I cannot get it to crystallize. How can I develop a scalable isolation procedure?
A: This is a common and critical scale-up challenge. The goal is to avoid column chromatography. A pH-swing crystallization is almost always the best approach for a molecule with both an acidic (carboxylic acid) and a basic (pyrimidine ring) handle.
Protocol: Scalable pH-Swing Crystallization
-
Dissolution: After the hydrolysis is complete, filter off any solids if necessary. Take the basic aqueous/methanolic solution containing the sodium or lithium salt of your product. If necessary, add water to ensure everything is dissolved.
-
Charcoal Treatment (Optional): If the solution is highly colored, you can perform a charcoal treatment at this stage to remove color impurities. Add a small amount of activated carbon, stir for 30 minutes, and filter through a pad of celite.
-
Controlled Acidification: Cool the solution in an ice bath (0-10 °C). Slowly, dropwise, add an acid (e.g., 2M HCl or acetic acid) while monitoring the pH. The product will begin to precipitate as you approach its isoelectric point (typically around pH 4-6). Adding the acid too quickly will cause the product to "crash out" as a fine, potentially amorphous powder that is difficult to filter and may trap impurities.
-
Maturation: Once the target pH is reached and precipitation is complete, allow the slurry to stir at the cold temperature for at least 1-2 hours. This "aging" or "maturation" step allows for the crystal lattice to form and improve, resulting in a more easily filterable solid.
-
Isolation: Collect the solid by filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a wash with a non-polar solvent (like hexanes or diethyl ether) to aid in drying.
-
Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C).
Section 3: Alternative Synthetic Pathways: The Groebke-Blackburn-Bienaymé (GBB) Reaction
For certain substitution patterns, a multicomponent reaction (MCR) can be a highly efficient alternative. The Groebke-Blackburn-Bienaymé (GBB) reaction combines an aminopyrimidine, an aldehyde, and an isocyanide in one pot to rapidly build the 3-aminoimidazo[1,2-a]pyrimidine scaffold.[8][9]
While not a direct route to the 6-carboxylic acid, this method is powerful for creating analogues and could be adapted if the desired functionality is introduced via the aldehyde or isocyanide component.
Caption: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
-
Advantages: High atom economy, operational simplicity (one-pot), and rapid generation of molecular diversity.[10]
-
Scale-Up Challenges: Isocyanides are often toxic and have unpleasant odors, requiring specialized handling.[8] The reaction can be sensitive to catalyst choice and solvent, requiring careful optimization.[9][11]
References
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. 2-Aminopyrimidine-5-carboxylic acid | 3167-50-8 [chemicalbook.com]
- 5. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 8. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. d-nb.info [d-nb.info]
- 11. scielo.br [scielo.br]
Validation & Comparative
A Senior Application Scientist's Guide to Imidazo[1,2-A]pyrimidine Derivatives: A Comparative Analysis Focused on Imidazo[1,2-A]pyrimidine-6-carboxylic Acid
To our fellow researchers, scientists, and drug development professionals, this guide offers an in-depth technical comparison of Imidazo[1,2-a]pyrimidine-6-carboxylic acid against other key imidazopyrimidine derivatives. Our objective is to provide a scientifically rigorous yet field-proven perspective on this versatile scaffold, grounded in experimental data and established protocols. We aim to elucidate the nuanced structure-activity relationships that govern the therapeutic potential of this fascinating class of molecules.
Introduction: The Imidazopyrimidine Scaffold - A Privileged Heterocycle in Drug Discovery
Nitrogen-fused heterocycles are of immense importance in modern drug discovery and development. Among them, the imidazopyrimidine scaffold has emerged as a highly versatile and privileged structure.[1] These compounds demonstrate a broad spectrum of pharmacological actions, including anticancer, anti-inflammatory, antiviral, and antifungal activities.[2] Their adaptable structure allows for extensive modifications, which can be leveraged to optimize pharmacological effects through structure-activity relationship (SAR) studies.[2] Furthermore, imidazopyrimidine derivatives are particularly noteworthy for their ability to target specific molecular entities, such as protein kinases, which are crucial components of various cellular signaling pathways implicated in numerous diseases.[2]
This guide will focus on a specific derivative, this compound, and compare its potential therapeutic applications with other well-characterized imidazopyrimidine derivatives. While specific experimental data for this compound is limited in publicly available literature, we will extrapolate its potential activities based on the established SAR of related compounds and provide the necessary experimental frameworks for its evaluation.
The Significance of the Carboxylic Acid Moiety at the 6-Position
The introduction of a carboxylic acid group at the 6-position of the imidazo[1,2-a]pyrimidine core is a strategic modification. Carboxylic acids are known to participate in key interactions with biological targets, often acting as hydrogen bond donors and acceptors. This functional group can significantly influence a molecule's pharmacokinetic properties, including solubility and cell permeability.
Studies on the related imidazo[1,2-a]pyridine scaffold have highlighted the importance of substituents at the 6-position for biological activity. For instance, research on imidazo[1,2-a]pyridine carboxylic acid derivatives has demonstrated their potential as anti-inflammatory agents, possibly through the inhibition of cyclooxygenase (COX) enzymes. This suggests that this compound could exhibit similar anti-inflammatory properties.
Comparative Analysis: this compound vs. Other Derivatives
To understand the potential of this compound, we will compare it with other imidazopyrimidine derivatives that have been more extensively studied. This comparative approach will shed light on how different substituents at various positions on the scaffold influence biological activity.
Anticancer Activity: A Focus on Kinase Inhibition
The imidazopyrimidine scaffold is a common feature in many kinase inhibitors.[2] Kinases are key regulators of cell signaling, and their dysregulation is a hallmark of cancer.
Logical Relationship of Imidazopyrimidine Derivatives as Kinase Inhibitors
References
A Comparative In Vivo Validation Guide: Evaluating the Anticancer Efficacy of Imidazo[1,2-A]pyrimidine-6-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of novel anticancer agents, using the promising, yet uncharacterized, molecule Imidazo[1,2-A]pyrimidine-6-carboxylic acid (hereafter designated IMP-6CA) as a case study. We will compare its hypothetical performance against a standard-of-care chemotherapy regimen in a well-established preclinical cancer model.
The Imidazo[1,2-a]pyrimidine scaffold belongs to a class of nitrogen-based heterocyclic compounds that have garnered significant interest for their therapeutic potential.[1] Related structures, such as Imidazo[1,2-a]pyridines, have demonstrated potent anticancer effects in vitro by modulating critical cell signaling pathways, including the PI3K/Akt/mTOR pathway, inducing cell cycle arrest, and triggering apoptosis.[2][3][4] This guide moves beyond in vitro data to establish a rigorous in vivo protocol, which is the critical next step for assessing systemic efficacy, toxicity, and overall therapeutic potential before any consideration for clinical trials.[5][6]
The Imperative of In Vivo Validation: From Cell Culture to Complex Biology
While in vitro assays are invaluable for initial high-throughput screening, they cannot replicate the complex, multifactorial environment of a living organism. In vivo validation using animal models is an indispensable step in drug development for several key reasons:
-
Pharmacokinetics (PK) and Bioavailability: It determines how the compound is absorbed, distributed, metabolized, and excreted (ADME), which dictates its ability to reach the tumor at therapeutic concentrations.[7][8] Poor PK is a common reason for the failure of otherwise promising drugs.[6]
-
Efficacy in a Systemic Context: It assesses the drug's ability to inhibit tumor growth within a complex microenvironment, which includes interactions with stromal cells, blood vessels, and the immune system.[9][10]
-
Toxicity and Safety Profile: It provides a comprehensive evaluation of the compound's safety, identifying potential on-target and off-target toxicities in various organs, which is crucial for establishing a therapeutic window.[11][12]
This guide outlines a head-to-head comparison of IMP-6CA against a standard-of-care regimen in a human tumor xenograft model, a cornerstone of preclinical oncology research.[9][13]
Designing a Robust Comparative Efficacy Study
The credibility of in vivo research hinges on a meticulously designed study. Here, we propose a validation of IMP-6CA in a colorectal cancer model, a malignancy for which established chemotherapy regimens and cell lines are available for robust comparison.[14]
Selection of Agents and Models
-
Test Article: this compound (IMP-6CA).
-
Positive Control (Standard-of-Care): FOLFOX regimen (5-Fluorouracil, Leucovorin, Oxaliplatin). This is a frequently used combination therapy for colorectal cancer, providing a clinically relevant benchmark.[15][16]
-
Vehicle Control: The formulation used to dissolve and administer IMP-6CA, essential for ensuring that observed effects are due to the compound itself.
-
Cancer Model: Human colorectal cancer cell line (e.g., HCT116 or SW480) xenograft. These cells will be implanted into immunodeficient mice.
-
Animal Model: Athymic Nude or NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice. These strains lack a functional immune system, preventing the rejection of human tumor grafts.[5][9][13]
Defining Study Endpoints
-
Primary Endpoint: Tumor Growth Inhibition (TGI). This is a quantitative measure of the reduction in tumor volume in treated groups compared to the vehicle control group.[17]
-
Secondary Endpoints:
-
Body Weight Monitoring: A key indicator of systemic toxicity.[5][17]
-
Clinical Observations: Daily monitoring for signs of distress or adverse effects.
-
Overall Survival: In some studies, the experiment may be continued to measure survival benefits.
-
Post-mortem Tissue Analysis: Histopathological examination of tumors and major organs to assess efficacy and toxicity at a cellular level.
-
Experimental Workflow and Protocols
The successful execution of an in vivo study requires adherence to validated, step-by-step protocols.
Workflow Overview
The entire experimental process, from preparation to final analysis, can be visualized as a structured workflow.
Caption: High-level workflow for in vivo validation.
Protocol 3.1: Maximum Tolerated Dose (MTD) Study
Causality: Before an efficacy study, an MTD study is essential to identify the highest dose of IMP-6CA that can be administered without causing unacceptable toxicity.[11] This ensures that the efficacy study is conducted at doses that are both active and tolerable.
-
Select a small cohort of non-tumor-bearing mice (n=3-5 per group).
-
Administer escalating doses of IMP-6CA to different groups.
-
Monitor animals daily for 7-14 days for clinical signs of toxicity (e.g., >20% body weight loss, lethargy, ruffled fur).
-
The MTD is defined as the highest dose that does not produce dose-limiting toxicity. The doses for the efficacy study will be selected at and below the MTD (e.g., MTD and MTD/2).
Protocol 3.2: Human Xenograft Model Establishment
Causality: This protocol creates the tumor model that serves as the basis for testing the anticancer agents.[13] Using a consistent number of viable cells ensures uniform tumor establishment across all animals.
-
Cell Culture: Culture HCT116 human colorectal cancer cells in a suitable medium (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.[13]
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin. Wash with sterile PBS.
-
Cell Viability: Perform a trypan blue exclusion assay to ensure cell viability is >95%.[13]
-
Implantation: Resuspend cells in a sterile medium/Matrigel mixture. Subcutaneously inject 5 x 10⁶ viable cells into the right flank of each female athymic nude mouse (6-8 weeks old).[9]
Protocol 3.3: Treatment and Monitoring
Causality: Regular and accurate measurement is critical for generating reliable data. Randomization prevents selection bias and ensures that any differences observed between groups are due to the treatment.[17]
-
Tumor Growth: Allow tumors to grow. Begin measurements with calipers 2-3 times per week once tumors are palpable. Calculate tumor volume using the formula: (Length x Width²)/2.[5]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (n=8-10 mice per group) to ensure the average tumor volume is similar across all groups.
-
Dosing Administration: Begin treatment (Day 0). Administer agents according to a pre-defined schedule (see Table 1). Oral gavage (p.o.) or intraperitoneal (i.p.) injections are common routes.[13][14]
-
Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times weekly throughout the study.
-
Endpoint: The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days).[5]
Data Presentation and Comparative Analysis
Clear presentation of quantitative data is essential for interpretation. The following tables represent hypothetical data from our proposed study.
Table 1: Dosing and Administration Schedule
| Group | Treatment | Dose (mg/kg) | Route | Dosing Schedule |
|---|---|---|---|---|
| 1 | Vehicle Control | - | p.o. | Daily, Days 0-20 |
| 2 | IMP-6CA (Low Dose) | 25 | p.o. | Daily, Days 0-20 |
| 3 | IMP-6CA (High Dose) | 50 | p.o. | Daily, Days 0-20 |
| 4 | FOLFOX | Varies | i.p./i.v. | Standard Cycle |
Table 2: Hypothetical Comparative Efficacy Data (at Day 21)
| Group | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | p-value vs. Vehicle |
|---|---|---|---|
| 1. Vehicle Control | 1650 ± 180 | - | - |
| 2. IMP-6CA (25 mg/kg) | 990 ± 155 | 40% | <0.05 |
| 3. IMP-6CA (50 mg/kg) | 578 ± 110 | 65% | <0.001 |
| 4. FOLFOX | 412 ± 95 | 75% | <0.001 |
Tumor Growth Inhibition (TGI) is calculated as: (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%.
Table 3: Hypothetical Comparative Toxicity Profile (at Day 21)
| Group | Mean Body Weight Change from Day 0 (%) | Mortality | Clinical Observations |
|---|---|---|---|
| 1. Vehicle Control | +5.2% | 0/10 | Normal |
| 2. IMP-6CA (25 mg/kg) | +3.1% | 0/10 | Normal |
| 3. IMP-6CA (50 mg/kg) | -4.5% | 0/10 | Minor, transient weight loss |
| 4. FOLFOX | -12.8% | 1/10 | Significant weight loss, lethargy |
Hypothesized Mechanism of Action
Based on studies of the related Imidazo[1,2-a]pyridine scaffold, a plausible mechanism of action for IMP-6CA is the inhibition of the PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is a central regulator of cell proliferation, survival, and metabolism and is frequently dysregulated in cancer.
References
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- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 12. hoeford.com [hoeford.com]
- 13. benchchem.com [benchchem.com]
- 14. In vivo effects of chemotherapy on oncogenic pathways in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemotherapies Included in the Colorectal Cancer Models [cisnet.cancer.gov]
- 16. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 17. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Imidazo[1,2-A]pyrimidine-6-carboxylic Acid and Established Kinase Inhibitors
Introduction: The Quest for Specificity and Potency in Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2][3] The dysregulation of kinase activity is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and metastasis.[4][5] This has led to the development of a substantial arsenal of small molecule kinase inhibitors, with over 70 approved by the US Food and Drug Administration (FDA) as of September 2023.[1]
These inhibitors primarily function by competing with adenosine triphosphate (ATP) at the kinase's catalytic site. However, the high degree of structural conservation in the ATP-binding pocket across the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects can lead to toxicity and diminish therapeutic efficacy.[6] Consequently, the discovery of novel scaffolds that offer both high potency and selectivity is a paramount objective in medicinal chemistry.
The imidazo[1,2-a]pyrimidine scaffold has garnered significant attention as a "privileged" structure, capable of forming key interactions within the ATP-binding site of various kinases.[7][8] Derivatives of this and the related imidazo[1,2-a]pyridine core have shown potent inhibitory activity against a range of cancer-relevant kinases, including c-KIT, PI3K/AKT/mTOR, and cyclin-dependent kinases (CDKs).[2][5][9]
This guide provides a comparative framework for evaluating the potential of Imidazo[1,2-A]pyrimidine-6-carboxylic acid as a foundational scaffold for developing novel kinase inhibitors. We will compare its structural features and a hypothetical inhibitory profile against well-established, FDA-approved kinase inhibitors: Imatinib , Dasatinib , and Alpelisib . Furthermore, we will provide detailed, field-proven experimental protocols to empower researchers to conduct their own comparative analyses.
Structural and Mechanistic Analysis: A Tale of Scaffolds and Targets
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its three-dimensional structure, which dictates its binding affinity and selectivity for the target kinase.
This compound presents a rigid, fused heterocyclic system. The nitrogen atoms in the pyrimidine and imidazole rings can act as hydrogen bond acceptors and donors, while the carboxylic acid group offers a potential interaction point or a handle for further chemical modification to enhance potency and selectivity.
Below is a comparison with our selected benchmark inhibitors:
-
Imatinib: A first-generation tyrosine kinase inhibitor (TKI) that targets BCR-Abl, c-KIT, and PDGF-R.[10] Its structure includes a pyridine and a pyrimidine ring, which share some electronic similarities with the imidazopyrimidine core.
-
Dasatinib: A second-generation TKI with broader specificity, inhibiting the Src family kinases in addition to BCR-Abl and c-KIT.[10] It is significantly more potent than Imatinib against most of its targets.
-
Alpelisib: A highly selective inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3Kα), a lipid kinase.[1] This serves as a comparator from a different branch of the kinome, highlighting how different scaffolds are optimized for distinct ATP-binding sites.
Caption: Structural comparison of the core scaffold and benchmark inhibitors.
Comparative Kinase Inhibition Profile
To objectively assess a novel compound, it must be profiled against a panel of kinases and its potency, represented by the half-maximal inhibitory concentration (IC50), compared to established drugs. While specific experimental data for this compound is not publicly available, derivatives have shown activity against kinases like c-KIT and those in the PI3K/Akt pathway.[5][9]
The following table presents representative IC50 values for the comparator inhibitors against key kinases. A successful derivative of the imidazopyrimidine scaffold would ideally demonstrate high potency (low nanomolar IC50) against its intended target and high selectivity (significantly higher IC50 values for off-targets).
| Kinase Target | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Alpelisib IC50 (nM) | Hypothetical Imidazo[1,2-a]pyrimidine Derivative |
| c-KIT | 100 - 250 | <1 | >10,000 | Target for Evaluation |
| Abl | 250 - 600 | <1 | >10,000 | Target for Evaluation |
| PDGF-R | 100 | 15 - 80 | >10,000 | Target for Evaluation |
| Src | >10,000 | <1 | >10,000 | Target for Evaluation |
| PI3Kα | >10,000 | >1,000 | 5 | Target for Evaluation |
| VEGFR2 | >1,000 | 10 - 50 | >10,000 | Target for Evaluation |
Data compiled from publicly available sources and represents a range of reported values. The goal for a new inhibitor is to achieve high potency against a specific target with minimal activity against others.
Experimental Workflows for Comparative Evaluation
Synthesizing accurate and reproducible data is the cornerstone of drug development. The following section details the essential, self-validating protocols required to characterize a novel kinase inhibitor and benchmark it against existing compounds.
In Vitro Kinase Inhibition Assay
Causality: The first step is to determine if the compound directly inhibits the enzymatic activity of the target kinase in a cell-free system. This biochemical assay quantifies the inhibitor's potency (IC50). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.[4][11]
Caption: Workflow for determining inhibitor potency using a luminescence-based assay.
Detailed Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., this compound derivative) and comparator inhibitors (Imatinib, Dasatinib) in 100% DMSO. A typical starting concentration is 100 µM.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to appropriate wells.
-
Enzyme Addition: Add 2.5 µL of the target kinase (e.g., c-KIT) diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.
-
Inhibitor Binding: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of a mixture containing the appropriate peptide substrate and ATP to each well. The final ATP concentration should be close to its Km value for the specific kinase to ensure competitive binding can be accurately measured.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is within the linear range.
-
Signal Generation:
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[11]
Cellular Target Engagement Assay via Western Blot
Causality: A potent biochemical inhibitor may fail in a cellular context due to poor permeability or rapid efflux. Therefore, it is critical to verify that the compound engages and inhibits its target inside intact cells.[12] Western blotting is a standard technique to measure the phosphorylation status of a kinase's downstream substrate. A successful inhibitor will reduce the level of this phosphorylation in a dose-dependent manner, providing direct evidence of on-target activity.[13][14][15]
Caption: Step-by-step workflow for validating on-target kinase inhibition in cells.
Detailed Protocol: Western Blot for Downstream Substrate Phosphorylation
-
Cell Culture and Treatment: Seed an appropriate cell line (e.g., a cancer cell line with a known dependency on the target kinase) in 6-well plates. Once cells reach 70-80% confluency, treat them with increasing concentrations of the test inhibitor or a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).[16]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells directly in the plate with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase (e.g., anti-phospho-S6 for the mTOR pathway).
-
Secondary Antibody: Wash the membrane, then incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Validation Control (Stripping and Re-probing): To ensure that changes in phosphorylation are not due to changes in total protein levels, the membrane must be stripped of the first set of antibodies and re-probed with an antibody that detects the total (phosphorylated and unphosphorylated) form of the substrate protein.[17] A loading control like GAPDH or β-actin should also be probed to confirm equal protein loading across all lanes.
Cell Viability Assay
Causality: The ultimate goal of an anticancer agent is to inhibit cell proliferation or induce cell death. A cell viability assay measures the dose-dependent effect of the inhibitor on cancer cell growth. The MTT assay is a colorimetric assay that measures metabolic activity, which correlates with the number of viable cells.[16]
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and comparators. Include wells with untreated cells and vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for a duration relevant to the cell doubling time (e.g., 48 or 72 hours).[16]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of cell viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its rigid structure and potential for key hydrogen bonding interactions provide a solid foundation for achieving high-potency and selective enzyme inhibition.
This guide provides the framework for a direct and objective comparison of any new derivative of This compound against established clinical agents like Imatinib, Dasatinib, and Alpelisib. A successful novel inhibitor emerging from this scaffold would ideally exhibit:
-
Superior Potency: A lower IC50 value against the primary target compared to existing inhibitors.
-
Enhanced Selectivity: A significantly cleaner profile across a broad kinase panel, suggesting a lower potential for off-target toxicities.
-
Robust Cellular Activity: Potent inhibition of the target pathway in cellular assays, translating biochemical potency into a functional cellular response.
-
Potent Anti-proliferative Effects: Strong inhibition of cancer cell viability, demonstrating therapeutic potential.
By following the detailed, self-validating experimental protocols outlined herein—from initial biochemical characterization to cellular target engagement and viability—researchers can rigorously evaluate their compounds. This systematic approach is essential for identifying promising new drug candidates that can overcome the limitations of current therapies and ultimately contribute to the advancement of targeted cancer treatment.
References
- 1. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
"Imidazo[1,2-A]pyrimidine-6-carboxylic acid" cross-validation of molecular docking results
An In-Depth Guide to the Cross-Validation of Molecular Docking Results for Imidazo[1,2-A]pyrimidine-6-carboxylic Acid
Introduction: The Imperative of Ground-Truthing Computational Predictions
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] Derivatives of this scaffold have shown potent inhibitory activity against critical cellular targets like protein kinases (e.g., c-KIT, PI3Kα) and have been investigated for their role in modulating pathways such as Wnt/β-catenin.[3][4][5][6] Our focus, this compound, represents a key starting point for exploring these therapeutic potentials.[7]
Molecular docking is an invaluable computational tool in this exploratory phase, allowing us to predict how a molecule like this compound might bind to a protein target, and to estimate the strength of that interaction. However, an in silico prediction is merely a hypothesis. The transition from a promising docking score to a viable lead candidate is fraught with uncertainty. Therefore, rigorous validation is not an optional step but a fundamental requirement for ensuring the scientific validity of computational predictions.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the cross-validation of molecular docking results. We will move beyond simple redocking procedures to construct a multi-faceted, self-validating system that integrates computational cross-checks with gold-standard experimental data, ensuring that our in silico models are robust, reliable, and truly predictive of biological reality.
Pillar 1: The Self-Validating Docking Protocol
Before we can have any confidence in the predicted binding mode of a novel compound, we must first prove that our chosen docking algorithm and parameters are capable of accurately reproducing known structural information for our target system. This initial step, known as redocking, is the first layer of a self-validating protocol. A successful redocking demonstrates that the software's scoring function can identify the correct binding pose from a multitude of algorithm-generated conformations.[8][9]
Target Selection: Protein Kinases as a Case Study
Given the extensive literature on imidazo[1,2-a]pyrimidine derivatives as kinase inhibitors, we will select a relevant protein kinase for our validation workflow.[6] A suitable candidate would be a kinase for which a high-resolution crystal structure is available in the Protein Data Bank (PDB), complexed with a ligand that has a similar scaffold. For this guide, let us consider a hypothetical target, "Kinase X," with a co-crystallized imidazo-fused ligand (PDB ID: 0XXX).
Experimental Protocol 1: Docking Protocol Validation via Redocking
-
Obtain and Prepare the Protein Structure :
-
Download the crystal structure of Kinase X (PDB ID: 0XXX) from the PDB.
-
Remove all non-essential components, including water molecules, co-solvents, and any duplicate protein chains.
-
Add hydrogen atoms and assign correct protonation states for amino acid residues, particularly for histidine, aspartate, and glutamate, at a physiological pH of 7.4.
-
Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during the preparation phase.
-
-
Ligand Preparation :
-
Extract the co-crystallized native ligand from the PDB file and save it as a separate file.
-
Add hydrogen atoms and assign appropriate atom types and charges using a force field such as Merck Molecular Force Field (MMFF94). This is the "ground truth" reference pose.
-
-
Redocking Simulation :
-
Define the binding site (the "grid box") as a cube centered on the position of the native ligand, ensuring its dimensions are large enough to allow for rotational and translational sampling.
-
Using a chosen docking program (e.g., AutoDock Vina), dock the prepared native ligand back into the prepared protein's active site.
-
-
Validation Analysis :
-
Superimpose the top-ranked docked pose of the ligand onto the original crystallographic pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the reference pose.
-
Success Criterion : An RMSD value of less than 2.0 Angstroms (Å) is considered a successful validation of the docking protocol, indicating that the software can accurately reproduce the experimentally determined binding mode.[8][9][10]
-
Caption: Workflow for validating a molecular docking protocol via redocking.
Pillar 2: A Multi-Pronged Cross-Validation Strategy
With a validated docking protocol, we can now proceed to dock our novel compound, this compound. However, relying on a single piece of software can introduce bias from its specific algorithm and scoring function. A robust cross-validation approach uses multiple lines of evidence to build confidence.
Strategy 1: Cross-Software Validation
The rationale here is simple: if different docking programs, which use distinct algorithms and scoring functions, converge on a similar binding pose and predict favorable binding, the result is more likely to be reliable.[11][12] This helps to mitigate the risk of a "false positive" that is an artifact of a single program's biases.
-
Prepare the Ligand : Prepare the 3D structure of this compound, ensuring correct protonation states and generating a low-energy conformation.
-
Docking Simulations : Using the validated Kinase X protein structure, perform docking simulations using at least three different, well-regarded software packages (e.g., AutoDock Vina, Glide, GOLD, Surflex).[10][11]
-
Analysis :
-
Compare the top-scoring binding poses from each program. Are they clustered in the same region of the active site? Do they share key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the same residues?
-
Compare the docking scores or predicted binding energies. While the absolute values are not directly comparable between different programs, their relative ranking of a set of compounds should ideally be consistent.
-
| Software | Docking Score | Predicted Key Interactions (Residues) |
| AutoDock Vina | -8.5 kcal/mol | H-bond with GLU-85, Pi-stacking with PHE-140 |
| Glide (Schrödinger) | -9.2 (GScore) | H-bond with GLU-85, H-bond with LYS-33 |
| GOLD | 75.1 (GoldScore) | H-bond with GLU-85, Pi-stacking with PHE-140 |
Table 1: Hypothetical comparison of docking results for this compound against Kinase X using different software. Note the consistent prediction of a key hydrogen bond with GLU-85.
Strategy 2: Correlation with In Vitro Experimental Data
This is the ultimate benchmark for any computational model. A strong correlation between predicted docking scores and experimentally measured binding affinities provides the highest level of confidence in the docking protocol.[8] It demonstrates that the model can not only predict the binding pose but also effectively rank compounds by their binding strength.
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[13][14] It is considered a gold-standard method because it is label-free and provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[14]
-
Material Preparation :
-
Express and purify Kinase X to >95% purity.
-
Synthesize and purify this compound and a small set of structurally related analogues.
-
Prepare a precisely matched buffer solution for both the protein and the compounds to minimize heats of dilution.
-
-
ITC Experiment :
-
Load the purified Kinase X into the sample cell of the ITC instrument.
-
Load the concentrated ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
A detector measures the minute temperature differences between the sample cell and a reference cell, generating a binding isotherm.
-
-
Data Analysis :
-
Integrate the heat change peaks for each injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the equilibrium dissociation constant (KD). A smaller KD value signifies a stronger binding affinity.[15]
-
To validate the predictive power of the docking scores, we compare them against the experimentally determined KD values for our set of imidazo[1,2-a]pyrimidine analogues.
| Compound | AutoDock Vina Score (kcal/mol) | Glide GScore | Experimental KD (nM) |
| Analog 1 (Lead) | -8.5 | -9.2 | 150 |
| Analog 2 (-F) | -8.1 | -8.8 | 250 |
| Analog 3 (-Cl) | -8.9 | -9.6 | 95 |
| Analog 4 (-CH3) | -7.5 | -8.1 | 800 |
Table 2: Hypothetical data correlating docking scores from two different programs with experimentally determined binding affinities (KD). A clear trend is visible where lower (more favorable) docking scores correspond to lower KD values (stronger binding).
Caption: A comprehensive cross-validation workflow for molecular docking.
Conclusion: From Hypothesis to High-Confidence Models
Molecular docking is a powerful engine for hypothesis generation in drug discovery. However, its predictions must be treated with healthy scientific skepticism until rigorously validated. As we have demonstrated with this compound, a robust validation framework is not a single experiment but a systematic, multi-layered process.
By first establishing a self-validating docking protocol through redocking, then cross-referencing predictions with multiple software packages, and finally, anchoring the computational data to gold-standard experimental measurements like ITC, we can build a high-confidence model of our ligand-protein interaction. This validated model can then be used with much greater assurance for more ambitious tasks, such as virtual screening of large compound libraries or guiding the next cycle of lead optimization. This integrated approach ensures that computational resources are spent effectively, minimizes the pursuit of false positives, and ultimately accelerates the journey from an interesting scaffold to a promising therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. americanelements.com [americanelements.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
The Double-Edged Sword: Comparing the Cytotoxicity of Imidazo[1,2-A]pyrimidine Derivatives in Cancer vs. Normal Cells
A Senior Application Scientist's Guide to Selective Anticancer Agents
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Researchers have been particularly interested in its potential as an anticancer agent, with numerous derivatives demonstrating potent cytotoxic effects against various cancer cell lines.[1][2] However, the ultimate goal in cancer chemotherapy is selective toxicity – maximizing damage to cancer cells while minimizing harm to healthy tissues. This guide provides a comparative analysis of the cytotoxic effects of novel imidazo[1,2-a]pyrimidine derivatives, focusing on their differential impact on cancerous and normal, healthy cells.
Unveiling Selective Cytotoxicity: A Head-to-Head Comparison
The cornerstone of evaluating a potential anticancer drug's utility is its therapeutic window – the range between the concentration that produces a therapeutic effect and the concentration that elicits toxicity. A wider therapeutic window often translates to a safer drug. In the context of in vitro studies, this is often assessed by comparing the half-maximal inhibitory concentration (IC50) in cancer cell lines versus normal cell lines. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, provides a quantitative measure of this differential effect. A higher SI value is indicative of greater selectivity for cancer cells.
Recent studies have synthesized and evaluated novel imidazo[1,2-a]pyrimidine derivatives, providing valuable data on their selective cytotoxicity.
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| 3d | MDA-MB-231 (Breast Cancer) | 35.9 | HUVEC (Normal Endothelial) | 71.4 | 2.0 | [1] |
| MCF-7 (Breast Cancer) | 43.4 | HUVEC (Normal Endothelial) | 71.4 | 1.6 | [1] | |
| 4d | MDA-MB-231 (Breast Cancer) | 35.1 | HUVEC (Normal Endothelial) | 57.0 | 1.6 | [1] |
| MCF-7 (Breast Cancer) | 39.0 | HUVEC (Normal Endothelial) | 57.0 | 1.5 | [1] | |
| 12b | Hep-2 (Laryngeal Carcinoma) | 11 | Vero (Normal Kidney Epithelial) | 91 | 8.3 | [3] |
| HepG2 (Hepatocellular Carcinoma) | 13 | Vero (Normal Kidney Epithelial) | 91 | 7.0 | [3] | |
| MCF-7 (Breast Carcinoma) | 11 | Vero (Normal Kidney Epithelial) | 91 | 8.3 | [3] | |
| A375 (Human Skin Cancer) | 11 | Vero (Normal Kidney Epithelial) | 91 | 8.3 | [3] |
As the data illustrates, certain imidazo[1,2-a]pyrimidine derivatives exhibit promising selectivity. For instance, compound 3d is twofold more toxic to the aggressive triple-negative breast cancer cell line MDA-MB-231 than to normal human umbilical vein endothelial cells (HUVEC).[1] Even more impressively, compound 12b , an imidazo[1,2-a]pyridine derivative, demonstrates a selectivity index of over 8 against several cancer cell lines when compared to normal monkey kidney epithelial cells (Vero), highlighting its potential as a lead compound for further development.[3]
The "How": Methodologies for Assessing Cytotoxicity
The data presented above is generated through robust and well-established in vitro assays. Understanding these methodologies is crucial for interpreting the results and designing future experiments. The two primary assays utilized in the cited studies are the Sulforhodamine B (SRB) assay and the MTT assay.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Analytical Method Validation of Imidazo[1,2-A]pyrimidine-6-carboxylic acid: HPLC-UV vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to clinical application is underpinned by rigorous analytical scrutiny. A key molecule of interest in medicinal chemistry is Imidazo[1,2-A]pyrimidine-6-carboxylic acid (MW: 163.13 g/mol , Formula: C₇H₅N₃O₂)[1][2], a heterocyclic scaffold known for its diverse biological activities.[3] The ability to accurately and reliably quantify this compound in various matrices is paramount for pharmacokinetic, stability, and quality control studies.
This guide provides an in-depth, objective comparison of two powerful analytical techniques for the method validation of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present detailed validation protocols, and offer supporting data to guide you in selecting the most appropriate method for your research needs.
The Analytical Challenge: Properties of this compound
The structure of this compound, featuring a fused aromatic ring system and a carboxylic acid group, presents a specific set of analytical considerations. As an aromatic carboxylic acid, its retention in reversed-phase HPLC can be challenging due to its polar nature.[4][5] The pH of the mobile phase will be a critical parameter, as it dictates the ionization state of the carboxylic acid group, thereby influencing its retention on a non-polar stationary phase like C18.[4] An acidic mobile phase is typically required to suppress ionization and enhance retention.
Foundational Pillars of Method Validation
Before comparing the two techniques, it is essential to understand the universal framework of analytical method validation. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines to ensure that an analytical method is fit for its intended purpose.[6] Our validation approach will be grounded in the principles outlined in ICH Q2(R2) guidelines. The core validation parameters we will assess for both HPLC-UV and LC-MS/MS are:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.
-
Linearity & Range: The capacity to elicit test results that are directly proportional to the analyte concentration over a defined range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
HPLC-UV Method: The Workhorse of Quantitative Analysis
High-Performance Liquid Chromatography with UV detection is a widely accessible, robust, and cost-effective technique, making it a staple in many pharmaceutical laboratories for routine analysis and quality control.
Experimental Protocol: HPLC-UV Method Development and Validation
1. Chromatographic Conditions (Hypothetical Optimized Method):
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 25 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 70:30 (v/v) ratio.[7] The acidic pH suppresses the ionization of the carboxylic acid, enhancing retention on the C18 column.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 265 nm (A hypothetical wavelength based on the UV absorbance of similar aromatic structures; this would be empirically determined by running a UV scan of the analyte).
2. Validation Workflow:
The validation process follows a logical sequence to ensure the method's reliability.
Caption: HPLC-UV Method Validation Workflow.
3. Step-by-Step Validation Procedures:
-
Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), and a spiked sample. The chromatograms should show no interfering peaks at the retention time of this compound.
-
Linearity: Prepare a series of at least five calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL). Inject each concentration in triplicate. Plot the mean peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Analyze samples at three concentration levels (low, medium, high QC) across the linear range. The accuracy should be expressed as the percentage recovery, with an acceptance criterion typically between 98.0% and 102.0%.
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution. The relative standard deviation (%RSD) of the peak areas should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD over the two days should be within acceptable limits (e.g., ≤ 2%).
-
-
LOD & LOQ: These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary parameters such as mobile phase pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2 °C). The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits.
LC-MS/MS Method: The Gold Standard for Sensitivity and Specificity
For applications requiring ultra-low detection limits, such as bioanalysis of plasma or tissue samples, Liquid Chromatography with Tandem Mass Spectrometry is the method of choice. Its unparalleled sensitivity and specificity, derived from monitoring specific precursor-to-product ion transitions, allow for quantification in complex biological matrices.[8]
Experimental Protocol: LC-MS/MS Method Development and Validation
1. Chromatographic and Mass Spectrometric Conditions (Hypothetical Optimized Method):
-
Instrument: Sciex Triple Quad 5500 system with an Agilent 1290 Infinity II LC system or equivalent.
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size. (A shorter column with smaller particles is used for faster analysis times compatible with MS detection).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient would be developed, for example, starting at 5% B, ramping to 95% B, and then re-equilibrating. Formic acid is a volatile buffer, making it ideal for MS applications.[9]
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode. The basic nitrogen atoms in the imidazopyrimidine ring are readily protonated.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
Analyte MRM Transition: m/z 164.1 → 118.1 (Hypothetical transition: [M+H]⁺ precursor ion to a stable product ion after fragmentation. This would be determined by direct infusion of the standard into the mass spectrometer).
-
Internal Standard (IS) MRM Transition: A stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₃, ¹⁵N-Imidazo[1,2-A]pyrimidine-6-carboxylic acid) would be the ideal IS to compensate for matrix effects and ionization variability.
-
2. Validation Workflow:
The validation workflow for LC-MS/MS is similar to HPLC but includes a critical assessment of matrix effects.
Caption: LC-MS/MS Method Validation Workflow.
3. Step-by-Step Validation Procedures (Bioanalytical Focus):
-
Selectivity: Analyze at least six different blank lots of the biological matrix (e.g., plasma) to ensure no endogenous interferences are present at the retention time of the analyte and IS.
-
Matrix Effect: This is a critical parameter for LC-MS. It is evaluated by comparing the peak response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. The IS-normalized matrix factor should be consistent across different lots of the matrix.
-
Linearity: Prepare calibration standards by spiking known concentrations of the analyte into the blank biological matrix. A weighted linear regression (e.g., 1/x² or 1/x) is often used to ensure accuracy at the lower end of the curve.
-
Accuracy & Precision: Analyze QC samples at a minimum of four levels (LLOQ, low, mid, high) in at least five replicates per level over multiple days. For bioanalytical methods, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the %RSD for precision should not exceed 15% (20% at the LLOQ).
-
Lower Limit of Quantitation (LLOQ): The LLOQ is the lowest standard on the calibration curve. The analyte response at the LLOQ should be at least 5 times the response of the blank, and it must meet the accuracy and precision criteria mentioned above.
-
Stability: The stability of the analyte in the biological matrix must be thoroughly evaluated under various conditions, including freeze-thaw cycles, short-term (bench-top) stability at room temperature, and long-term storage stability at the intended storage temperature (e.g., -80 °C).
Performance Comparison: HPLC-UV vs. LC-MS/MS
| Parameter | HPLC-UV Method | LC-MS/MS Method | Rationale & Causality |
| Specificity | Good | Excellent | UV detection relies on chromatographic separation alone. Co-eluting impurities with similar UV spectra can interfere. MS/MS adds a second dimension of specificity by monitoring a unique mass transition (precursor → product ion), making it highly selective. |
| Sensitivity (LOQ) | ~0.1 - 1 µg/mL | ~0.01 - 1 ng/mL | The sensitivity of UV detection is inherently limited. Mass spectrometers are significantly more sensitive detectors, capable of detecting picogram to femtogram levels of an analyte. |
| Linear Range | Typically 2-3 orders of magnitude | Typically 3-4 orders of magnitude | LC-MS/MS detectors often have a wider dynamic range, allowing for the quantification of both trace and higher concentration levels in a single run. |
| Matrix Effect | Low to Moderate | High | UV detection is less susceptible to matrix effects. In LC-MS, co-eluting matrix components can significantly suppress or enhance the ionization of the analyte, necessitating careful evaluation and compensation, usually with a stable isotope-labeled internal standard.[10] |
| Cost & Complexity | Lower cost, simpler operation | Higher initial investment, more complex operation and maintenance | HPLC-UV systems are more affordable and require less specialized training. LC-MS/MS instruments are expensive and require expert operators for method development, troubleshooting, and data interpretation. |
| Application | Routine QC, purity assessment, dissolution testing, content uniformity | Bioanalysis (PK/PD studies), metabolite identification, trace-level impurity analysis | The choice of technique is dictated by the application's sensitivity requirements. For high-concentration samples in simple matrices, HPLC-UV is sufficient and economical. For complex biological samples requiring low-level quantification, LC-MS/MS is essential.[8] |
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantitative analysis of this compound, but they serve different purposes dictated by the required sensitivity and the complexity of the sample matrix.
-
Choose HPLC-UV for routine quality control, release testing of drug substances and products, and stability studies where analyte concentrations are relatively high (µg/mL range) and the matrix is clean. Its robustness, cost-effectiveness, and simplicity make it an ideal workhorse for these applications.
-
Choose LC-MS/MS when the utmost sensitivity and specificity are required. It is the indispensable tool for bioanalytical studies (e.g., measuring drug levels in plasma for pharmacokinetic profiling), metabolite identification, and the detection of trace-level impurities where concentrations are in the ng/mL to pg/mL range.
Ultimately, a thorough understanding of the analytical objective, guided by the principles of method validation outlined in regulatory guidelines like ICH Q2(R2), will ensure the generation of reliable, accurate, and defensible data throughout the drug development lifecycle.
References
- 1. Imidazo(1,2-a)pyrimidine-6-carboxylic acid | C7H5N3O2 | CID 55262622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 10. international-pharma.com [international-pharma.com]
A Comparative Analysis of the Antimicrobial Spectrum of Imidazo[1,2-a]pyrimidine-6-carboxylic Acid and Its Analogs
A Technical Guide for Researchers in Drug Discovery
In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, the imidazo[1,2-a]pyrimidine core has emerged as a promising pharmacophore, demonstrating a broad range of biological activities, including antimicrobial effects.[1][2] This guide provides a comparative analysis of the antimicrobial spectrum of imidazo[1,2-a]pyrimidine derivatives, with a particular focus on the potential role of the 6-carboxylic acid moiety. While direct and extensive experimental data for imidazo[1,2-a]pyrimidine-6-carboxylic acid is not broadly available in the public domain, this guide synthesizes findings from closely related analogs to provide researchers with a foundational understanding of its potential antimicrobial profile and to outline the robust methodologies required for its systematic evaluation.
The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyrimidine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a variety of biological targets.[1] This scaffold is present in several compounds that have been investigated for diverse therapeutic applications, including as anxiolytics, anticonvulsants, and anticancer agents.[1][2] The inherent chemical versatility of the imidazo[1,2-a]pyrimidine ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.
Experimental Workflow for Determining Antimicrobial Spectrum
To rigorously assess the antimicrobial potential of a novel compound such as this compound, a standardized and systematic approach is crucial. The following experimental workflow is based on internationally recognized guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Caption: A generalized workflow for the in vitro evaluation of the antimicrobial spectrum of a novel compound.
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 colonies of the test microorganism from an agar plate and inoculate into sterile broth.
-
Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial or fungal suspension to each well containing the compound dilutions.
-
Include a positive control well (inoculum with a standard antibiotic) and a negative control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity or use a microplate reader to measure absorbance.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Comparative Antimicrobial Spectrum: Imidazo[1,2-a]pyrimidine Derivatives vs. Standard Antibiotics
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Reference |
| Imidazo[1,2-a]pyrimidine Derivative 1 | 18.87 µg/mL | 18.87 µg/mL | - | [3] |
| Imidazo[1,2-a]pyrimidine Derivative 2 | >100 µg/mL | >100 µg/mL | - | [1] |
| Imidazo[1,2-a]pyrimidine Chalcone Derivative | Good activity (Zone of Inhibition) | Excellent activity (Zone of Inhibition) | - | [2][3] |
| Ciprofloxacin | 0.25 - 1 µg/mL | 0.015 - 0.12 µg/mL | Not Applicable | [4] |
Note: The presented data for imidazo[1,2-a]pyrimidine derivatives are from different studies and represent various structural modifications to the core scaffold. This table is for illustrative purposes to highlight the potential antimicrobial spectrum of this class of compounds.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of imidazo[1,2-a]pyrimidine derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system. Analysis of existing literature suggests several key SAR trends:
-
Substituents at the 2- and 3-positions: Modifications at these positions with various aryl and heterocyclic moieties have been extensively explored. The introduction of lipophilic groups can enhance cell wall penetration, a crucial step for antimicrobial action.[5]
-
The Role of the Carboxylic Acid Moiety: While direct data on the 6-carboxylic acid derivative is limited, the presence of a carboxylic acid group can impact a molecule's pharmacokinetic and pharmacodynamic properties. It can influence solubility, cell permeability, and potential interactions with biological targets. In some antibacterial agents, a carboxylic acid group is crucial for binding to the active site of enzymes like DNA gyrase.[6] It is plausible that the 6-carboxylic acid group in the title compound could play a similar role, potentially enhancing its activity against certain bacterial targets. Further research is needed to validate this hypothesis.
Proposed Mechanism of Action: Targeting Bacterial DNA Gyrase
Several studies on related imidazo-fused heterocycles, such as imidazo[1,2-a]pyridines, have pointed towards the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, as a primary mechanism of action. These enzymes are essential for bacterial DNA replication, repair, and transcription, making them attractive targets for antimicrobial agents.
The proposed mechanism involves the binding of the imidazo[1,2-a]pyrimidine scaffold to the ATP-binding site of the GyrB subunit of DNA gyrase. This binding event prevents the hydrolysis of ATP, which is necessary for the enzyme's function of introducing negative supercoils into the bacterial DNA. The inhibition of DNA gyrase leads to the disruption of DNA replication and ultimately results in bacterial cell death.
Caption: A simplified diagram illustrating the proposed mechanism of action of imidazo[1,2-a]pyrimidine derivatives through the inhibition of bacterial DNA gyrase.
Conclusion and Future Directions
The imidazo[1,2-a]pyrimidine scaffold represents a promising starting point for the development of novel antimicrobial agents. While this guide has provided a comparative overview based on available data for its derivatives, it is evident that a comprehensive evaluation of This compound is warranted.
Future research should focus on:
-
The synthesis and purification of this compound.
-
A thorough in vitro evaluation of its antimicrobial spectrum against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens, following CLSI or EUCAST guidelines.
-
Direct comparative studies with standard-of-care antibiotics to ascertain its relative potency.
-
Elucidation of its precise mechanism of action through enzymatic assays and molecular docking studies to confirm its interaction with bacterial DNA gyrase or other potential targets.
By systematically addressing these research gaps, the scientific community can fully assess the therapeutic potential of this compound and its derivatives in the ongoing fight against infectious diseases.
References
- 1. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
Comparative Benchmarking of Novel Imidazo[1,2-a]pyridine Derivatives Against Standard-of-Care Anti-Inflammatory Agents
A Senior Application Scientist's Guide to Evaluating Modulators of the STAT3/NF-κB Signaling Axis
Introduction: The Nexus of Inflammation and Disease
Chronic inflammation is a critical driver of numerous human diseases, ranging from autoimmune disorders to cancer. At the heart of the inflammatory response lie complex signaling networks that translate extracellular cues into a coordinated cellular response. Among the most pivotal of these are the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2][3] These transcription factors function as master regulators, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5][6]
Given their central role, both STAT3 and NF-κB are high-value targets for therapeutic intervention. While standard-of-care drugs, such as selective COX-2 inhibitors, have proven effective, they primarily target downstream effectors of the inflammatory cascade. This guide provides a comparative framework for benchmarking a novel class of investigational compounds—imidazo[1,2-a]pyridine derivatives—that target the upstream STAT3/NF-κB signaling axis, against a well-established standard-of-care, Celecoxib.
We will focus on a representative molecule from this new class, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine (MIA) , which has demonstrated potent anti-inflammatory activity by modulating this core signaling nexus.[4][7][8] This guide will dissect the mechanistic differences between these two classes of agents, provide detailed protocols for their head-to-head evaluation, and offer insights into the rationale behind the experimental design.
Compound Profiles
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of various biologically active molecules.[7] The specific derivative, MIA, was identified as a potent anti-inflammatory agent through its ability to dually suppress both STAT3 and NF-κB signaling pathways.[4][7] Its mechanism is not reliant on the direct inhibition of downstream enzymes but rather on preventing the activation and nuclear translocation of these key transcription factors, thereby halting the inflammatory cascade at a more fundamental level.
Celecoxib is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of the COX-2 enzyme.[9][10] By blocking COX-2, Celecoxib prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[11] While its primary mechanism is well-defined, studies have shown that Celecoxib can also exert effects on upstream signaling pathways, including the inhibition of IL-6-induced STAT3 phosphorylation, making it a relevant and multifaceted comparator.[9][12]
Mechanistic Deep Dive: Targeting the Inflammatory Cascade
The anti-inflammatory effects of both MIA and Celecoxib converge on the reduction of pro-inflammatory mediators, but their primary sites of action differ significantly. The diagram below illustrates the STAT3/NF-κB signaling pathway and highlights the distinct intervention points of our investigational compound and the standard-of-care.
Causality of Inhibition:
-
MIA acts upstream by inhibiting the phosphorylation of STAT3 and preventing the degradation of IκBα, the natural inhibitor of NF-κB.[4][7] This dual action stops both transcription factors from moving to the nucleus, effectively shutting down the transcriptional engine for a wide range of inflammatory genes, including COX-2 and iNOS. The increase in IκBα protein levels serves as a direct biomarker of MIA's on-target activity in the NF-κB pathway.
-
Celecoxib acts downstream by directly binding to and inhibiting the enzymatic activity of COX-2.[9] This provides rapid symptomatic relief by blocking prostaglandin production. While effective, this action does not stop the ongoing transcription of COX-2 and other inflammatory genes driven by STAT3 and NF-κB. Its observed effects on STAT3 phosphorylation are considered a secondary, potentially COX-2-independent, mechanism.[12]
Comparative Performance Data
The following table summarizes the expected outcomes from a head-to-head comparison, based on published literature. This data provides a clear framework for evaluating the distinct pharmacological profiles of an upstream modulator versus a downstream enzyme inhibitor.
| Parameter | MIA (Imidazo[1,2-a]pyridine) | Celecoxib (Standard-of-Care) | Rationale & Significance |
| STAT3 Phosphorylation (p-STAT3) | Strongly Decreased | Moderately Decreased | MIA directly targets STAT3 activation. Celecoxib's effect is secondary, making MIA a more potent modulator of this pathway.[4][12] |
| IκBα Protein Levels | Increased | No significant change | MIA inhibits the IKK-mediated degradation of IκBα, trapping NF-κB in the cytoplasm. This is a key differentiator from Celecoxib.[4] |
| NF-κB Nuclear Translocation | Strongly Decreased | Slightly Decreased/Variable | By stabilizing IκBα, MIA provides a robust block on NF-κB activation. Celecoxib's effect on NF-κB is less direct and can be dose-dependent.[4][13] |
| IL-6 Cytokine Secretion | Strongly Decreased | Moderately Decreased | As a primary transcriptional target of NF-κB, IL-6 levels are significantly reduced by MIA. Celecoxib's effect is less pronounced. |
| COX-2 Enzyme Activity (IC50) | Moderate to Weak Inhibition | Potent Inhibition (nM range) | This is the primary mechanism for Celecoxib. MIA is not designed as a direct enzyme inhibitor, so any activity is secondary. |
| COX-2 Protein Expression | Strongly Decreased | No significant change/Increased | MIA blocks the transcription of the COX-2 gene. Celecoxib does not inhibit its expression and in some contexts may even increase it.[4][13] |
Experimental Design for Head-to-Head Benchmarking
Detailed Experimental Protocols
The following protocols are foundational for generating the data required for this benchmark analysis. Adherence to these standardized methods ensures reproducibility and data integrity.
This protocol quantifies changes in protein expression and phosphorylation, providing direct evidence of pathway modulation.
A. Cell Lysis and Sample Preparation
-
After treatment (as per Figure 2), wash cell monolayers twice with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well of a 6-well plate.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.
-
Normalize all samples to a final concentration of 2 µg/µL with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature proteins.
B. SDS-PAGE and Protein Transfer
-
Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 90 minutes in a cold room (4°C).[14]
-
Verify transfer efficiency using Ponceau S staining.
C. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, anti-IκBα, anti-COX-2, anti-β-actin) overnight at 4°C on a shaker.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imaging system. Densitometry analysis is performed to quantify band intensity, normalized to β-actin.
This assay measures the functional outcome of pathway inhibition by quantifying the release of a key pro-inflammatory cytokine.
-
Use a commercial Human IL-6 ELISA kit and follow the manufacturer's instructions.[15][16][17][18][19]
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block with the provided assay diluent.
-
Add 100 µL of cell culture supernatants (harvested in Figure 2) and standards to the appropriate wells. Incubate for 2 hours at room temperature.[16]
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.[15]
-
Wash the plate and add HRP-conjugated streptavidin. Incubate for 30 minutes.
-
Wash the plate and add TMB substrate. Allow color to develop in the dark.
-
Stop the reaction with the provided stop solution and measure the absorbance at 450 nm.[15]
-
Calculate IL-6 concentration in samples by interpolating from the standard curve.
This in vitro assay directly measures the enzymatic inhibitory potential of the compounds, distinguishing direct enzyme inhibitors from upstream pathway modulators.
-
Use a commercial COX-2 inhibitor screening kit.[20]
-
Prepare a 10X working solution of MIA and Celecoxib (as a positive control) in COX Assay Buffer.
-
In a 96-well white opaque plate, add 10 µL of each compound dilution. Add buffer for "Enzyme Control" wells.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL to each well.
-
Add 10 µL of human recombinant COX-2 enzyme to all wells except the background control.
-
Initiate the reaction by adding 10 µL of an Arachidonic Acid solution to all wells.[20]
-
Immediately measure fluorescence (Ex/Em = 535/587 nm) kinetically for 10-15 minutes.
-
Calculate the rate of reaction for each well. The percent inhibition is determined relative to the Enzyme Control. IC50 values are calculated using non-linear regression analysis.
Expert Analysis and Conclusion
This comprehensive benchmarking guide provides a robust framework for evaluating the anti-inflammatory properties of novel imidazo[1,2-a]pyridine derivatives against the standard-of-care, Celecoxib. The experimental design is structured to dissect their distinct mechanisms of action.
The data strongly suggests that while Celecoxib is a potent downstream inhibitor of the COX-2 enzyme, its influence on the upstream STAT3/NF-κB signaling axis is limited. In contrast, the investigational compound MIA functions as a powerful upstream modulator, shutting down the transcriptional activation of a broad spectrum of inflammatory genes.
Key Differentiators and Potential Advantages of MIA:
-
Broader Anti-Inflammatory Effect: By targeting the master regulators STAT3 and NF-κB, MIA can suppress not only COX-2 but also iNOS and numerous pro-inflammatory cytokines, potentially offering a more comprehensive therapeutic effect.
-
Disease-Modifying Potential: In chronic inflammatory conditions and cancer, the constitutive activation of STAT3/NF-κB is a core driver of pathology. An agent that directly reverses this activation may offer disease-modifying benefits beyond the symptomatic relief provided by downstream inhibitors.
-
Novel Mechanism of Action: The ability to stabilize IκBα and prevent its degradation is a distinct and highly desirable mechanism for an anti-inflammatory agent.
References
- 1. Breaking the NF-κB and STAT3 Alliance Inhibits Inflammation and Pancreatic Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB and STAT3 in Glioblastoma: Therapeutic Targets Coming of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents [mdpi.com]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Celecoxib inhibits STAT3 phosphorylation and suppresses cell migration and colony forming ability in rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Human IL-6 ELISA Kit (ab100572) | Abcam [abcam.com]
- 16. bmgrp.com [bmgrp.com]
- 17. biovendor.com [biovendor.com]
- 18. elkbiotech.com [elkbiotech.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. assaygenie.com [assaygenie.com]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Imidazo[1,2-A]pyrimidine-6-carboxylic Acid
As a novel heterocyclic compound, Imidazo[1,2-a]pyrimidine-6-carboxylic acid is integral to innovative research in drug development and medicinal chemistry.[1][2] Its unique structure, however, necessitates a rigorous and informed approach to its handling and disposal. Improper disposal not only risks regulatory non-compliance but also poses significant threats to personnel safety and environmental integrity.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards set forth by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The procedures outlined here are designed to ensure that researchers can manage this chemical waste with confidence, safeguarding both their work and their environment.
Hazard Identification and Waste Classification
The foundational step in any disposal protocol is a thorough understanding of the substance's inherent hazards. This compound is classified as a hazardous substance, requiring its management as regulated hazardous waste.[3][4] Disposal through standard laboratory drains or in regular solid waste is strictly prohibited.[3]
The known hazards associated with this compound are summarized below. This information dictates the minimum personal protective equipment (PPE) required for handling and the specific warnings that must be included on the waste container label.
| Property | Identifier | Source |
| CAS Number | 944896-64-4 | [5] |
| Chemical Formula | C₇H₅N₃O₂ | [5] |
| GHS Pictogram |
(GHS07) | [5] |
| Signal Word | Warning | [5] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5] |
Based on these classifications, all waste streams containing this compound—including pure unused compound, contaminated labware (e.g., weigh boats, gloves, pipette tips), and solutions—must be treated as hazardous waste.
On-Site Waste Accumulation: The Satellite Accumulation Area (SAA) Protocol
Federal regulations allow for the accumulation of hazardous waste in designated laboratory spaces known as Satellite Accumulation Areas (SAAs).[6][7] An SAA must be at or near the point of waste generation and under the direct control of the laboratory personnel creating the waste.[8]
Step 1: Donning Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to mitigate exposure risks identified in the hazard profile.[9]
-
Eye Protection: Wear chemical safety goggles that meet OSHA's regulations in 29 CFR 1910.133.[10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
Step 2: Selecting a Compatible Waste Container
The choice of container is critical to prevent leaks, reactions, and spills.[7]
-
Material Compatibility: Use a container made of material that will not react with the acidic nature of the compound. Borosilicate glass or high-density polyethylene (HDPE) containers are suitable choices. Do not use metal containers , as carboxylic acids can be corrosive to metals.[4]
-
Container Integrity: The container must be in excellent condition, free of cracks or deterioration. It must have a secure, leak-proof screw cap.[7] Food-grade containers (e.g., jars) are not permissible for hazardous waste storage.[7]
-
Headspace: Fill the container to no more than 90% of its capacity to allow for expansion of contents and to prevent splashing when moving.[4][7]
Step 3: Accurate and Compliant Waste Labeling
Proper labeling is a primary EPA requirement.[6] The label must be affixed to the container as soon as the first drop of waste is added.
-
Mandatory Wording: The label must clearly display the words "Hazardous Waste ".[6]
-
Chemical Identification: List the full chemical name: "This compound ". Do not use abbreviations or chemical formulas. If the waste is a mixture, list all constituents.
-
Hazard Indication: Clearly state the associated hazards: "Irritant, Harmful if Swallowed ".[5]
-
Contact Information: Include the name of the principal investigator and the laboratory location.
Step 4: Segregation and Safe Storage in the SAA
Proper storage within the SAA prevents dangerous chemical reactions.
-
Chemical Incompatibility: Store the waste container away from incompatible materials, particularly strong bases, amines, and strong oxidizing agents.[10]
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.[4]
-
Container Closure: The waste container must remain securely capped at all times, except when you are actively adding waste to it.[7]
The Disposal Workflow: From Generation to Final Disposition
The following workflow outlines the lifecycle of the hazardous waste, from its creation at the bench to its ultimate removal by certified professionals. This process ensures a compliant and safe transition out of the laboratory.
Emergency Procedures: Spill Management
Accidents can happen, and preparedness is key. All laboratory personnel must be familiar with the location of spill kits and emergency equipment.[3]
-
Minor Spill (Contained, small quantity):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill with an appropriate absorbent material from a chemical spill kit.
-
Sweep up the absorbed material, place it in a heavy-duty plastic bag, and then into your hazardous waste container. If the container is not suitable, create a new waste container specifically for the spill cleanup materials and label it accordingly.
-
Clean the spill area with soap and water.
-
-
Major Spill (Large quantity, rapid spread, or outside of a ventilated hood):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Prevent others from entering the area.
-
If there is any risk of fire, activate the fire alarm.
-
Do not attempt to clean up a major spill unless you have been specifically trained to do so.
-
By adhering to this structured and compliant disposal protocol, researchers can uphold the highest standards of laboratory safety, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental health.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. danielshealth.com [danielshealth.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. americanelements.com [americanelements.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. epa.gov [epa.gov]
- 9. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 10. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Imidazo[1,2-A]pyrimidine-6-carboxylic Acid
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Imidazo[1,2-A]pyrimidine-6-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. Adherence to these protocols is critical for minimizing exposure and ensuring a safe laboratory environment.
Hazard Assessment: Understanding the Risks
This compound and its derivatives are instrumental in the development of novel therapeutics. However, like many specialized chemical compounds, they present a set of hazards that must be managed with appropriate safety measures.
Based on available safety data, this compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Allergic Skin Reaction: May cause an allergic skin reaction.[1]
-
Harmful if Swallowed: Some related compounds are classified as harmful if swallowed.[2][3]
Therefore, a multi-layered approach to personal protection is not just recommended, but essential. This involves a combination of engineering controls, administrative controls, and the correct use of Personal Protective Equipment (PPE).
Engineering and Administrative Controls: The First Line of Defense
Before any personal protective equipment is donned, the work environment itself should be engineered to minimize exposure.
-
Chemical Fume Hood: All handling of solid this compound that could generate dust, or solutions that could create aerosols, must be conducted in a certified chemical fume hood.[4][5] This is the most critical engineering control to prevent inhalation of the compound.
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces.
-
Handwashing Facilities: Ensure that a sink with soap and water is readily accessible for thorough handwashing after handling the compound, even when gloves have been worn.
Personal Protective Equipment (PPE): Your Essential Barrier
The following table summarizes the mandatory personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a risk of splashing.[4][5] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin and Body Protection | A fully buttoned laboratory coat. Chemical-resistant gloves (e.g., nitrile rubber).[4] Fully enclosed shoes.[5] | Prevents skin contact which can lead to irritation and potential allergic reactions. Inspect gloves for any defects before use and change them immediately if contaminated. |
| Respiratory Protection | Typically not required when working in a properly functioning chemical fume hood. If a fume hood is unavailable or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter may be necessary.[5][6] | Protects against the inhalation of airborne particles that may cause respiratory irritation. |
Step-by-Step PPE Protocols
Proper donning and doffing of PPE are as crucial as the equipment itself to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing PPE Workflow
Caption: Sequential process for safely removing PPE to avoid contamination.
Spill and Waste Disposal Plan
In the event of a spill, evacuate the area and ensure it is well-ventilated. For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material. All contaminated materials should be placed in a labeled hazardous waste container.[7]
Disposal of Contaminated Materials
All disposable items that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, and paper towels. These items should be collected in a dedicated, clearly labeled hazardous waste container.[5]
-
Unused Compound: Any remaining this compound must be disposed of as hazardous chemical waste. Do not mix it with other waste streams unless compatibility has been confirmed.[7][8]
-
Liquid Waste: Solutions of the compound should be collected in a compatible, leak-proof container that is clearly labeled as hazardous waste.[8]
All waste must be disposed of in accordance with local, state, and federal environmental regulations.[4] Do not discharge the chemical or its solutions into drains.[9]
References
- 1. Imidazo(1,2-a)pyridine-6-carboxylic acid | C8H6N2O2 | CID 7075376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidazo 1,2-a pyrimidine-2-carboxylic acid DiscoveryCPR 64951-10-6 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
